molecular formula C6H6N2O B047744 2-Aminonicotinaldehyde CAS No. 7521-41-7

2-Aminonicotinaldehyde

Cat. No.: B047744
CAS No.: 7521-41-7
M. Wt: 122.12 g/mol
InChI Key: NXMFJCRMSDRXLD-UHFFFAOYSA-N
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Description

2-Amino-3-pyridinecarboxaldehyde is a versatile and valuable heterocyclic building block extensively used in medicinal chemistry and organic synthesis. This bifunctional compound features both an electron-rich amino group and an electrophilic aldehyde group on a pyridine scaffold, making it an ideal precursor for constructing complex nitrogen-containing heterocycles. Its primary research applications include serving as a key intermediate in the synthesis of fused polyheterocyclic systems such as imidazo[1,2-a]pyridines, pyrido[1,2-a]pyrimidines, and other privileged structures often found in pharmaceutically active compounds. The molecule is particularly valued for the development of kinase inhibitors, antibacterial agents, and materials science ligands due to its ability to act as a hydrogen bond donor and acceptor, facilitating specific molecular recognition. Researchers leverage its reactivity in cyclocondensation reactions with isocyanides, α-haloketones, and other bifunctional nucleophiles to efficiently generate diverse chemical libraries for high-throughput screening and structure-activity relationship (SAR) studies. The product is provided with guaranteed high purity to ensure reproducibility in sensitive coupling reactions and metal-complexation studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminopyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O/c7-6-5(4-9)2-1-3-8-6/h1-4H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXMFJCRMSDRXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20226184
Record name 3-Pyridinecarboxaldehyde, 2-amino-
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7521-41-7
Record name 3-Pyridinecarboxaldehyde, 2-amino-
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Record name 3-Pyridinecarboxaldehyde, 2-amino-
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Record name 2-Aminonicotinaldehyde
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Foundational & Exploratory

The Advent of a Key Heterocycle: The Discovery and Historical Synthesis of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, a seemingly simple heterocyclic compound, has emerged as a cornerstone in the synthesis of a multitude of complex molecules, particularly in the realm of pharmaceuticals. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde on a pyridine (B92270) scaffold, makes it a versatile synthon for the construction of fused heterocyclic systems. This technical guide delves into the historical context of its discovery, marked by its first reported synthesis, and provides a detailed examination of the seminal synthetic methodologies that have paved the way for its current widespread use. This document aims to be a comprehensive resource, offering not only a historical perspective but also detailed experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

The Genesis of this compound: The Majewicz and Caluwe Synthesis (1974)

The first widely recognized and facile synthesis of this compound was reported in 1974 by Thomas G. Majewicz and Paul Caluwe in The Journal of Organic Chemistry. This pivotal work provided a practical route to this important intermediate, starting from the readily available 2-amino-3-picoline. The synthesis is a multi-step process that ingeniously addresses the challenge of selectively oxidizing the methyl group in the presence of a sensitive amino group.

The overall synthetic pathway is depicted below:

Majewicz_Caluwe_Synthesis cluster_0 Protection cluster_1 Bromination cluster_2 Hydrolysis & Deprotection 2-amino-3-picoline 2-amino-3-picoline 2-phthalimido-3-picoline 2-phthalimido-3-picoline 2-amino-3-picoline->2-phthalimido-3-picoline Δ Phthalic_anhydride Phthalic anhydride Phthalic_anhydride->2-phthalimido-3-picoline 2-phthalimido-3-(dibromomethyl)pyridine 2-phthalimido-3-(dibromomethyl)pyridine 2-phthalimido-3-picoline->2-phthalimido-3-(dibromomethyl)pyridine CCl4, Δ NBS N-Bromosuccinimide (NBS) NBS->2-phthalimido-3-(dibromomethyl)pyridine AIBN AIBN (cat.) AIBN->2-phthalimido-3-(dibromomethyl)pyridine 2-phthalimido-3-pyridinecarboxaldehyde 2-phthalimido-3-pyridinecarboxaldehyde 2-phthalimido-3-(dibromomethyl)pyridine->2-phthalimido-3-pyridinecarboxaldehyde Δ H2O_AgNO3 H₂O, AgNO₃ H2O_AgNO3->2-phthalimido-3-pyridinecarboxaldehyde This compound This compound 2-phthalimido-3-pyridinecarboxaldehyde->this compound EtOH, Δ Hydrazine Hydrazine Hydrazine->this compound de_Croes_Synthesis cluster_0 N-Oxidation cluster_1 Rearrangement & Acetylation cluster_2 Hydrolysis & Oxidation 2-amino-3-picoline 2-amino-3-picoline 2-amino-3-picoline-N-oxide 2-amino-3-picoline-N-oxide 2-amino-3-picoline->2-amino-3-picoline-N-oxide m-CPBA m-CPBA m-CPBA->2-amino-3-picoline-N-oxide 2-acetoxymethyl-3-aminopyridine 2-acetoxymethyl-3-aminopyridine 2-amino-3-picoline-N-oxide->2-acetoxymethyl-3-aminopyridine Δ Acetic_anhydride Acetic anhydride Acetic_anhydride->2-acetoxymethyl-3-aminopyridine This compound This compound 2-acetoxymethyl-3-aminopyridine->this compound NaOH_H2O 1. NaOH, H₂O 2. MnO₂ NaOH_H2O->this compound

Spectroscopic Profile of 2-Aminopyridine-3-Carboxaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of 2-aminopyridine-3-carboxaldehyde, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectroscopic data and outlines detailed experimental protocols to assist in the characterization and analysis of this molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption characteristics of 2-aminopyridine-3-carboxaldehyde are influenced by the solvent environment.

Table 1: UV-Vis Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Reference
Methanol362, 402 (shoulder)Not Reported
General (Predicted)220-250, 270-300Not Reported

Note: The predicted range is based on a similar compound, imidazole-2-carboxaldehyde, and may serve as a preliminary reference.

Experimental Protocol: UV-Vis Spectroscopy

A solution of 2-aminopyridine-3-carboxaldehyde is prepared in a UV-grade solvent (e.g., methanol, ethanol, or acetonitrile) at a known concentration, typically in the range of 10⁻⁴ to 10⁻⁵ M. The UV-Vis spectrum is recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 800 nm.[1][2] A quartz cuvette with a 1 cm path length is commonly used. The solvent used for the sample preparation should also be used as the blank reference. The absorption maxima (λmax) and the corresponding absorbance values are recorded to calculate the molar absorptivity (ε) using the Beer-Lambert law.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Wavenumber (cm⁻¹)Vibrational ModeIntensityReference
3442, 3300N-H stretching (asymmetric and symmetric)Strong[3]
2850, 2750C-H stretching (aldehyde)Weak[4]
1740-1720C=O stretching (aldehyde)Strong[4]
1628N-H scissoringMedium[3]
1600-1475C=C stretching (aromatic)Medium-Weak[4]
1328C-N stretchingMedium[3]

Note: Some values are based on the parent compound 2-aminopyridine (B139424) and general ranges for functional groups.

Experimental Protocol: FT-IR Spectroscopy

For solid-state analysis, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, the Attenuated Total Reflectance (ATR) technique can be used, where a small amount of the solid sample is placed directly on the ATR crystal. The FT-IR spectrum is then recorded, typically in the range of 4000 to 400 cm⁻¹.[5] A background spectrum of the KBr pellet or the empty ATR crystal should be recorded and subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Table 3: ¹H NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentReference
~9.8s-CHOPredicted
~8.2dd~4.5, ~2.0H6Predicted
~7.6dd~7.5, ~2.0H4Predicted
~6.8dd~7.5, ~4.5H5Predicted
~6.5br s-NH₂Predicted

Note: The predicted values are based on the analysis of similar pyridine (B92270) derivatives. Experimental data for the specific molecule is needed for confirmation.

¹³C NMR Spectroscopy

Table 4: ¹³C NMR Spectroscopic Data for 2-Aminopyridine-3-Carboxaldehyde

Chemical Shift (δ, ppm)AssignmentReference
~190CHO[6]
~160C2[6]
~152C6[6]
~138C4[6]
~118C5[6]
~115C3[6]

Note: The values are based on typical chemical shift ranges for substituted pyridines and aldehydes.

Experimental Protocol: NMR Spectroscopy

A sample of 2-aminopyridine-3-carboxaldehyde (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for calibration. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹H NMR, parameters such as the number of scans, relaxation delay, and pulse width are optimized to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum. Further two-dimensional NMR experiments, such as COSY and HSQC, can be performed to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Table 5: Mass Spectrometry Data for 2-Aminopyridine-3-Carboxaldehyde

m/zFragmentationIon
122Molecular Ion[C₆H₆N₂O]⁺
121Loss of H•[C₆H₅N₂O]⁺
94Loss of CO[C₅H₆N₂]⁺
93Loss of CHO•[C₅H₅N₂]⁺
66Loss of HCN from m/z 93[C₄H₄N]⁺

Note: The fragmentation pattern is predicted based on the general fragmentation of aromatic aldehydes and pyridine derivatives.

Experimental Protocol: Mass Spectrometry

The mass spectrum of 2-aminopyridine-3-carboxaldehyde can be obtained using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). For EI-MS, a small amount of the sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons, leading to ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. For ESI-MS, the sample is dissolved in a suitable solvent and infused into the mass spectrometer, where it is ionized by a high-voltage spray.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of 2-aminopyridine-3-carboxaldehyde.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis and Purification of 2-Aminopyridine-3-carboxaldehyde UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesis->UV_Vis FTIR FT-IR Spectroscopy (Functional Groups) Synthesis->FTIR NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Synthesis->NMR MS Mass Spectrometry (Molecular Weight & Fragmentation) Synthesis->MS Data_Analysis Combined Data Analysis and Structure Confirmation UV_Vis->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis MS->Data_Analysis Final_Report Final Report Data_Analysis->Final_Report Comprehensive Spectroscopic Profile

References

In-Depth NMR Analysis of 2-Aminonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 2-aminonicotinaldehyde. Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral properties, standardized experimental protocols for data acquisition, and a logical workflow for NMR data interpretation.

¹H and ¹³C NMR Spectral Data

The following tables summarize the quantitative ¹H and ¹³C NMR data for this compound, recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

Table 1: ¹H NMR Data for this compound (425 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
9.65Singlet-1HAldehyde proton (-CHO)
8.83Doublet9.141HPyridine (B92270) ring proton
8.35Doublet9.181HPyridine ring proton
7.79-7.91Multiplet-1HPyridine ring proton
7.45Singlet-2HAmine protons (-NH₂)
Table 2: ¹³C NMR Data for this compound (DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
192.75Aldehyde carbon (C=O)
189.11Pyridine ring carbon
157.60Pyridine ring carbon
148.16Pyridine ring carbon
143.03Pyridine ring carbon
113.67Pyridine ring carbon
111.41Pyridine ring carbon

Note: The specific assignment of each pyridine ring carbon requires further 2D NMR experiments such as HSQC and HMBC.

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

I. Sample Preparation

  • Weighing: Accurately weigh approximately 10-15 mg of this compound.

  • Solvent: Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the DMSO-d₆ and shim the magnetic field to achieve optimal homogeneity.

III. ¹H NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment.

  • Spectral Width: Approximately 12-15 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64 scans.

IV. ¹³C NMR Data Acquisition

  • Pulse Program: A standard proton-decoupled single-pulse experiment.

  • Spectral Width: Approximately 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 scans.

V. Data Processing

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phasing and Baseline Correction: Manually phase the spectra and apply a baseline correction.

  • Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Logical Workflow for NMR Data Analysis

The following diagram illustrates the logical workflow for the analysis and interpretation of the NMR data for this compound.

logical_workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation sample_prep Sample Preparation nmr_acq NMR Data Acquisition (1H and 13C) sample_prep->nmr_acq fid_processing FID Processing (FT, Phasing, Baseline Correction) nmr_acq->fid_processing spectral_referencing Spectral Referencing fid_processing->spectral_referencing h1_analysis 1H NMR Analysis (Chemical Shift, Integration, Multiplicity) spectral_referencing->h1_analysis c13_analysis 13C NMR Analysis (Chemical Shift) spectral_referencing->c13_analysis structure_confirmation Structure Confirmation of This compound h1_analysis->structure_confirmation c13_analysis->structure_confirmation

Caption: Logical workflow for NMR data analysis.

An In-depth Technical Guide to the FT-IR and Raman Spectral Analysis of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Raman spectral analysis of 2-Aminonicotinaldehyde, a significant organic intermediate in the pharmaceutical and chemical industries. This document details the experimental protocols for acquiring vibrational spectra, presents a thorough analysis of the spectral data, and offers insights into the molecular structure and vibrational modes of the compound.

Introduction to this compound

This compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a pyridine (B92270) derivative with the chemical formula C₆H₆N₂O.[1] Its structure, featuring both an amino and an aldehyde group on a pyridine ring, makes it a versatile building block in the synthesis of various pharmaceutical and specialty chemical compounds.[1] Understanding its molecular vibrations through FT-IR and Raman spectroscopy is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications.

Principles of FT-IR and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, probes the quantized vibrational energy levels of a molecule. FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces a change in the molecular dipole moment. In contrast, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is dependent on the change in the polarizability of the molecule's electron cloud.[2] These two techniques are complementary, as vibrational modes that are strong in IR may be weak in Raman, and vice versa, providing a more complete picture of the molecule's vibrational framework.

Experimental Protocols

Detailed experimental procedures are essential for obtaining high-quality and reproducible FT-IR and Raman spectra of this compound.

FT-IR Spectroscopy

The FT-IR spectra of this compound are typically recorded in the solid phase.

  • Sample Preparation: The sample is prepared by grinding a small amount of this compound with potassium bromide (KBr) powder and pressing the mixture into a thin, transparent pellet.

  • Instrumentation: A high-resolution FT-IR spectrometer is used for analysis.

  • Data Acquisition: Spectra are typically recorded in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Raman Spectroscopy

Raman spectra of this compound are also commonly acquired from solid samples.

  • Sample Preparation: A small amount of the crystalline powder is placed directly onto a sample holder.

  • Instrumentation: A Raman spectrometer equipped with a laser excitation source is utilized.

  • Data Acquisition: The spectrum is recorded over a range of Raman shifts, typically from 4000 to 50 cm⁻¹. The choice of laser wavelength is critical to avoid fluorescence; a near-infrared laser is often employed.

Spectral Data and Vibrational Assignments

The interpretation of FT-IR and Raman spectra involves assigning the observed vibrational bands to specific molecular motions. These assignments are often supported by computational methods, such as Density Functional Theory (DFT), which can predict vibrational frequencies and intensities.[3][4]

FT-IR and Raman Spectral Data of this compound

The following table summarizes the key experimental vibrational frequencies and their assignments for this compound.

FT-IR (cm⁻¹)Raman (cm⁻¹)Assignment
~3309~3303NH₂ Asymmetric Stretching
~3288-NH₂ Symmetric Stretching
-~2969C-H (aldehyde) Stretching
~1685~1685C=O (aldehyde) Stretching
~1647~1629NH₂ Scissoring
~1469-C-H Bending
~1347-C-H Bending
~1329~1321C-NH₂ Stretching
~1277~1255C-H in-plane Bending
~1168~1106C-H in-plane Bending
~1084~1027C-H in-plane Bending
~963~956C-H out-of-plane Bending
~872~878CCC in-plane Bending
~828~821C-H out-of-plane Bending
~785-C-H out-of-plane Bending
~589~568CCC in-plane Bending

Note: The vibrational frequencies are based on data from the analysis of this compound and its copper complex, with assignments aided by DFT calculations.[3][4] The values are approximate and may vary slightly depending on the experimental conditions.

Visualization of Experimental Workflow

The following diagrams illustrate the typical experimental workflows for FT-IR and Raman spectral analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing A This compound Sample B Grind with KBr A->B C Press into Pellet B->C D Place Pellet in FT-IR Spectrometer C->D E Acquire Spectrum (4000-400 cm⁻¹) D->E F FT-IR Spectrum E->F G Peak Identification and Assignment F->G H Final Report G->H

FT-IR Experimental Workflow

Raman_Workflow cluster_prep_raman Sample Preparation cluster_analysis_raman Raman Analysis cluster_data_raman Data Processing A_r This compound Sample B_r Place on Sample Holder A_r->B_r C_r Position Sample in Raman Spectrometer B_r->C_r D_r Acquire Spectrum (4000-50 cm⁻¹) C_r->D_r E_r Raman Spectrum D_r->E_r F_r Peak Identification and Assignment E_r->F_r G_r Final Report F_r->G_r

Raman Experimental Workflow

Conclusion

The combined application of FT-IR and Raman spectroscopy, supported by theoretical calculations, provides a powerful methodology for the comprehensive vibrational analysis of this compound. This technical guide has outlined the essential experimental protocols and provided a detailed summary of the key spectral features and their assignments. This information is invaluable for researchers and professionals in drug development and chemical synthesis for the reliable identification, characterization, and quality assessment of this important molecule.

References

Physical properties of 2-Aminonicotinaldehyde: melting point, solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Aminonicotinaldehyde (CAS No. 7521-41-7), a pivotal intermediate in pharmaceutical and chemical synthesis. This document outlines its melting point and solubility characteristics, provides detailed experimental protocols for their determination, and visualizes its synthetic pathway and a key chemical application.

Core Physical Properties

This compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a light yellow to brown crystalline solid.[1] Its physical characteristics are crucial for its handling, storage, and application in synthetic chemistry.

Data Presentation

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

Physical PropertyValueSource(s)
Melting Point 98-102 °C[2][3][4]
98.0 to 103.0 °C[1]
Solubility
WaterInsoluble[2]
Highly soluble[5]
ChloroformSlightly soluble[2]
MethanolSlightly soluble[2]

Note on conflicting data: There are conflicting reports regarding the solubility of this compound in water. While one source indicates it is insoluble[2], another suggests it is highly soluble[5]. This discrepancy may be due to variations in experimental conditions, such as temperature and pH, or the purity of the compound. Further empirical validation is recommended.

Experimental Protocols

Detailed methodologies for the determination of melting point and solubility are critical for reproducible research. The following sections outline standard laboratory protocols for these measurements.

Melting Point Determination

The melting point of an organic solid is a key indicator of its purity. A sharp melting range typically signifies a high-purity compound, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.

  • Reporting: The melting point is reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

Solubility Determination

Solubility is a fundamental property that dictates the choice of solvents for reactions, purifications, and formulations.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, methanol, chloroform, hexane) should be selected for testing.

  • Sample Preparation: A pre-weighed amount of this compound (e.g., 10 mg) is placed into a series of test tubes.

  • Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

  • Agitation: The mixtures are agitated vigorously (e.g., by vortexing) for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).

  • Observation: The samples are visually inspected for the dissolution of the solid. Solubility can be classified as:

    • Soluble: The solid completely dissolves.

    • Slightly soluble: A portion of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve.

  • Quantitative Measurement (Optional): For more precise data, a saturated solution can be prepared, filtered to remove excess solid, and the concentration of the dissolved solute can be determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC). The solubility can then be expressed in units such as g/100 mL or mol/L.

Visualizations

Diagrams are provided to illustrate a common synthetic route to this compound and its application in a well-known chemical reaction.

Synthesis of this compound

The following diagram illustrates a multi-step synthesis of this compound starting from 2-amino-3-picoline. This process involves protection of the amino group, bromination, and subsequent hydrolysis to yield the final product.

Synthesis_of_2_Aminonicotinaldehyde A 2-Amino-3-picoline C Phthalimide Protected 2-Amino-3-picoline A->C Protection B Phthalic Anhydride E Gem-dibromide Intermediate C->E Bromination D N-Bromosuccinimide (NBS) G Azine Intermediate E->G Deprotection & Condensation F Hydrazine I This compound G->I Hydrolysis H Acid Hydrolysis

Caption: Synthetic pathway for this compound.

Application in Friedländer Synthesis

This compound is a key precursor in the Friedländer synthesis, a classic method for the preparation of quinolines and related heterocyclic compounds.[6][7] The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.

Friedlander_Synthesis cluster_reactants Reactants A This compound C Condensation & Cyclization A->C B Ketone with α-methylene group B->C D Substituted Quinoline C->D Friedländer Annulation

Caption: Role of this compound in Friedländer Synthesis.

References

Technical Guide: 2-Amino-3-pyridinecarboxaldehyde (CAS 7521-41-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-pyridinecarboxaldehyde, with the CAS number 7521-41-7, is a heterocyclic organic compound belonging to the pyridine (B92270) family.[1] Its structure, featuring a pyridine ring substituted with both an amino and a formyl (aldehyde) group, makes it a versatile and valuable building block in organic synthesis.[1] The presence of these reactive functional groups allows for a multitude of chemical transformations, rendering it an important intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2][3] This technical guide provides a comprehensive overview of the known properties, hazards, and synthetic methodologies related to 2-Amino-3-pyridinecarboxaldehyde, along with representative experimental protocols for its characterization and evaluation.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 2-Amino-3-pyridinecarboxaldehyde. These values are compiled from various chemical suppliers and databases. It is important to note that some of these are predicted values and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₆H₆N₂O[4][5][6]
Molecular Weight 122.12 g/mol [4][5][6]
Appearance Yellow to light brown crystalline powder or chunks[4][7]
Melting Point 98-102 °C (lit.)[4][7][8]
Boiling Point 290.7 ± 25.0 °C (Predicted)[4][8]
Density 1.264 ± 0.06 g/cm³ (Predicted)[4][7][8]
Flash Point >300 °C[4][9]
Water Solubility Insoluble[4][7][8]
Solubility in Organic Solvents Soluble in Ether, Ethyl acetate. Slightly soluble in Chloroform and Methanol.[4][8]
pKa 4.99 ± 0.36 (Predicted)[4][7]
LogP 1.05750[7]

Synthesis

A highly efficient synthesis of 2-Amino-3-pyridinecarboxaldehyde has been reported by Rivera et al. (2001), which involves the ortho-lithiation of 2-(pivaloylamino)pyridine followed by formylation with dimethylformamide (DMF) and subsequent acid hydrolysis.[10]

Synthesis_Workflow cluster_step1 Step 1: Pivaloylation cluster_step2 Step 2: Formylation cluster_step3 Step 3: Hydrolysis A 2-Aminopyridine C 2-(Pivaloylamino)pyridine A->C Reaction B Pivaloyl Chloride, Triethylamine, MTBE B->C Reagents D 2-(Pivaloylamino)pyridine F Formylated Intermediate D->F Ortho-lithiation & Formylation E 1. t-BuLi, THP 2. DMF E->F Reagents G Formylated Intermediate I 2-Amino-3-pyridinecarboxaldehyde G->I Deprotection H 3 N HCl H->I Reagent Toxicity_Testing_Workflow cluster_oral Acute Oral Toxicity (OECD 423) cluster_dermal Acute Dermal Irritation (OECD 404) cluster_eye Acute Eye Irritation (OECD 405) Start Test Substance: 2-Amino-3-pyridinecarboxaldehyde Oral_Dose Administer single oral dose to female rats (stepwise procedure) Start->Oral_Dose Oral Route Dermal_Apply Apply 0.5g to skin of albino rabbit (4-hour exposure) Start->Dermal_Apply Dermal Route Eye_Apply Instill single dose into conjunctival sac of albino rabbit Start->Eye_Apply Ocular Route Oral_Observe Observe for 14 days: Mortality, clinical signs, body weight Oral_Dose->Oral_Observe Oral_Necropsy Gross necropsy of surviving animals Oral_Observe->Oral_Necropsy Dermal_Observe Score erythema and edema at 1, 24, 48, 72 hours Dermal_Apply->Dermal_Observe Dermal_Reversibility Observe for up to 14 days for reversibility Dermal_Observe->Dermal_Reversibility Eye_Observe Score lesions of cornea, iris, conjunctiva at 1, 24, 48, 72 hours Eye_Apply->Eye_Observe Eye_Reversibility Observe for up to 21 days for reversibility Eye_Observe->Eye_Reversibility MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activation Raf Raf Ras->Raf Activation MEK MEK1/2 Raf->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Phosphorylation Inhibitor Derivative of CAS 7521-41-7 (Hypothetical) Inhibitor->MEK Inhibition GeneExpression Gene Expression TranscriptionFactors->GeneExpression Regulation Response Proliferation, Survival, Differentiation GeneExpression->Response

References

Tautomerism in 2-aminopyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Tautomerism of 2-Aminopyridine-3-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminopyridine-3-carboxaldehyde is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. Its chemical behavior and biological activity are intrinsically linked to the phenomenon of tautomerism. This technical guide provides a comprehensive overview of the potential tautomeric forms of 2-aminopyridine-3-carboxaldehyde, the factors influencing their equilibrium, and the experimental and computational methods used for their characterization. By synthesizing data from related pyridine (B92270) derivatives, this paper offers insights into the structural dynamics of this important molecule.

Introduction to Tautomerism in Heterocyclic Compounds

Tautomerism is a form of constitutional isomerism where isomers of a chemical compound, known as tautomers, readily interconvert.[1] This process typically involves the migration of a hydrogen atom or proton, accompanied by a switch of a single bond and an adjacent double bond. In heterocyclic compounds like pyridine derivatives, tautomerism plays a crucial role in determining their reactivity, aromaticity, and interaction with biological targets. The relative stability of tautomers can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents.[2][3]

Potential Tautomers of 2-Aminopyridine-3-carboxaldehyde

2-Aminopyridine-3-carboxaldehyde can exist in several tautomeric forms, primarily involving amino-imino and aldehyde-enol equilibria. The principal tautomers are the canonical amino-aldehyde form and the imino-enol form. The formation of an intramolecular hydrogen bond is a key factor in the stabilization of certain tautomers.

  • Amino-aldehyde form (A): This is the conventional representation of the molecule.

  • Imino-enol form (B): This tautomer arises from the migration of a proton from the amino group to the pyridine ring nitrogen and a proton from the aldehyde group to the oxygen, forming an enol.

  • Zwitterionic forms: Although less common, zwitterionic tautomers could also exist, particularly in polar solvents.

The equilibrium between these forms is critical for understanding the molecule's chemical properties.

Factors Influencing Tautomeric Equilibrium

Intramolecular Hydrogen Bonding

The presence of the amino and carboxaldehyde groups in adjacent positions allows for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize the planar conformation of the molecule and influence the tautomeric equilibrium. The strength of this hydrogen bond can be affected by the electronic properties of other substituents on the pyridine ring.[4][5]

Solvent Effects

The polarity of the solvent plays a significant role in determining the predominant tautomeric form.[2][6] Polar solvents tend to favor more polar tautomers, such as the zwitterionic or keto forms, through dipole-dipole interactions and hydrogen bonding.[2][3] Conversely, non-polar solvents may favor the less polar enol or enamine forms.[2][7]

Substituent Effects

Electron-donating or electron-withdrawing substituents on the pyridine ring can alter the electron density distribution and, consequently, the relative stability of the tautomers.[2] For instance, an electron-withdrawing group might favor the formation of the enol form by increasing the acidity of the aldehydic proton.

Computational and Experimental Characterization

Computational Studies

Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), are powerful tools for investigating the relative stabilities of tautomers.[8][9][10] These methods can provide insights into the optimized geometries, relative energies, and transition state structures for the interconversion between tautomers.[8][9][10]

Quantitative Data from a Related System: Tautomerism of 2-Amino-4-methylpyridine (B118599)

TautomerComputational MethodBasis SetRelative Energy (kcal/mol)Reference
2-Amino-4-methylpyridine (Canonical)DFT (B3LYP)6-311++G(d,p)0.00 (Most Stable)[8]
2(1H)-Pyridinimine (trans)DFT (B3LYP)6-311++G(d,p)13.60[8]
2(1H)-Pyridinimine (cis)DFT (B3LYP)6-311++G(d,p)16.36[8]

Note: The canonical amino form is significantly more stable than the imino tautomers in the gas phase for 2-amino-4-methylpyridine.[8]

Experimental Protocols

Synthesis of 2-Aminopyridine Derivatives

A general and efficient method for the synthesis of substituted 2-aminopyridines involves a multicomponent one-pot reaction using enaminones as key precursors under solvent-free conditions.[11]

Protocol:

  • Introduce the reactants (enaminone, malononitrile, and a primary amine) into a reaction vessel.[11]

  • Heat the reaction mixture at a controlled temperature (e.g., 80 °C) for a specified duration (e.g., 3 hours).[11]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, isolate the product through appropriate purification techniques, such as column chromatography.

  • Characterize the synthesized compound using spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR).[11]

Spectroscopic Analysis of Tautomerism

Spectroscopic techniques are crucial for identifying and quantifying the different tautomers present in a sample.[2]

¹H and ¹³C NMR Spectroscopy:

  • Principle: Different tautomers will exhibit distinct sets of peaks in the NMR spectra due to the different chemical environments of the protons and carbons.[2]

  • Procedure:

    • Dissolve the sample in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, Methanol-d₄).

    • Acquire ¹H and ¹³C NMR spectra for each solution.

    • Analyze the chemical shifts and coupling constants to identify the signals corresponding to each tautomer.

    • Integrate the signals to determine the relative concentrations of the tautomers in each solvent.

FTIR Spectroscopy:

  • Principle: The keto/aldehyde and enol/enamine forms have characteristic vibrational frequencies. The C=O stretch of the aldehyde is typically strong and found around 1680-1700 cm⁻¹, while the O-H stretch of the enol will appear as a broad band around 3200-3600 cm⁻¹.[2]

  • Procedure:

    • Prepare samples in different phases (solid, solution in various solvents).

    • Acquire FTIR spectra for each sample.

    • Identify the characteristic absorption bands for each tautomeric form.

UV-Vis Spectroscopy:

  • Principle: Tautomers often have different electronic transitions, leading to distinct absorption maxima in their UV-Vis spectra.[6]

  • Procedure:

    • Prepare dilute solutions of the compound in various solvents.

    • Record the UV-Vis absorption spectra.

    • Analyze the changes in the absorption maxima and molar absorptivity to infer the position of the tautomeric equilibrium.[6]

Visualizing Tautomeric Equilibria and Experimental Workflows

Tautomeric Equilibrium of 2-Aminopyridine-3-carboxaldehyde```dot

Tautomerism A Amino-aldehyde Form (A) B Imino-enol Form (B) A->B Proton Transfer B->A Proton Transfer

Caption: Experimental and computational workflow for studying tautomerism.

Conclusion

The tautomerism of 2-aminopyridine-3-carboxaldehyde is a multifaceted phenomenon governed by a delicate balance of intramolecular forces and environmental factors. A thorough understanding of its tautomeric behavior is paramount for predicting its chemical reactivity and for the rational design of novel drug candidates and functional materials. This guide has outlined the key theoretical considerations and provided a framework of experimental and computational protocols for the in-depth investigation of this important heterocyclic compound. Further research focusing directly on 2-aminopyridine-3-carboxaldehyde is warranted to provide specific quantitative data and to fully elucidate its tautomeric landscape.

References

Electronic Structure and Molecular Orbital Analysis of 2-Aminonicotinaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth analysis of the electronic structure and molecular orbital characteristics of 2-Aminonicotinaldehyde (2-ANA). As a versatile heterocyclic building block in medicinal chemistry, a thorough understanding of its quantum chemical properties is paramount for the rational design of novel therapeutics. This document summarizes key quantitative data derived from computational studies, outlines detailed experimental and theoretical methodologies, and presents visual workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals. The insights presented herein are crucial for predicting molecular interactions, reactivity, and spectroscopic behavior, thereby accelerating the drug discovery and development process.

Introduction

This compound (C₆H₆N₂O) is a substituted pyridine (B92270) derivative that serves as a critical intermediate in the synthesis of a wide array of pharmacologically active compounds and advanced materials. Its structure, featuring both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring, gives rise to unique electronic properties that are fundamental to its reactivity and potential as a scaffold in drug design. Understanding the distribution of electron density, the nature of its frontier molecular orbitals (HOMO and LUMO), and its spectroscopic signatures is essential for predicting its behavior in biological systems and for designing molecules with desired therapeutic effects.

This whitepaper details the theoretical and experimental approaches used to characterize the electronic structure of 2-ANA. We present a consolidation of data from density functional theory (DFT) calculations and spectroscopic analyses, providing a robust framework for researchers engaged in the development of 2-ANA-based molecules.

Computational and Experimental Methodologies

A combination of computational and experimental techniques is employed to elucidate the electronic and structural properties of this compound.

Computational Protocols: Density Functional Theory (DFT)

DFT calculations are a cornerstone for predicting the molecular properties of organic compounds.[1][2] The following protocol is representative of the methodology used in the theoretical investigation of this compound and its derivatives.

Software: Gaussian suite of programs or similar quantum chemistry software.

Methodology:

  • Geometry Optimization: The initial molecular structure of this compound is optimized to find its most stable, lowest energy conformation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed for this purpose.[2]

  • Basis Set: The 6-311++G(d,p) basis set is frequently used to provide a good balance between computational accuracy and resource requirements for molecules of this type.[1][3]

  • Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide theoretical vibrational spectra (FT-IR and Raman).

  • Electronic Property Calculation: Key electronic properties are calculated from the optimized geometry. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and Mulliken atomic charges.

  • UV-Vis Spectra Simulation: Time-Dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum (UV-Vis) and to understand the nature of electronic transitions.

Experimental Protocols

Synthesis of this compound: While various synthetic routes exist, a common method involves the selective oxidation of the corresponding alcohol, (2-aminopyridin-3-yl)methanol, using an oxidizing agent like manganese dioxide in a suitable organic solvent. The reaction progress is monitored by thin-layer chromatography, and the final product is purified using column chromatography or recrystallization.

Spectroscopic Characterization:

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and Raman spectra are recorded to identify the characteristic vibrational modes of the functional groups present in the molecule. For FT-IR, the sample is typically prepared as a KBr pellet. Raman spectroscopy is performed using a laser excitation source. The experimental spectra are then compared with the scaled theoretical spectra obtained from DFT calculations for vibrational mode assignment.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆) to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the protons and carbons.[5]

  • UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol (B145695) or methanol) and measuring the absorbance over a range of wavelengths (typically 200-800 nm). This provides information about the electronic transitions within the molecule.

Results and Discussion

Molecular Geometry

The optimization of the this compound structure using DFT calculations provides precise information on bond lengths and angles. The pyridine ring is aromatic, and the amino and aldehyde substituents lie in the plane of the ring to maximize conjugation.

Frontier Molecular Orbital (FMO) Analysis

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an important indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich amino group and the pyridine ring, while the LUMO is predominantly distributed over the electron-deficient aldehyde group and the pyridine ring. This distribution facilitates intramolecular charge transfer from the amino group to the aldehyde group upon electronic excitation.

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the region around the oxygen atom of the aldehyde group shows the most negative potential (red), indicating a site prone to electrophilic attack. The regions around the hydrogens of the amino group exhibit a positive potential (blue), indicating sites for nucleophilic attack.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its derivatives based on computational studies found in the literature for similar molecular systems.

Table 1: Calculated Electronic Properties of this compound Analogs

ParameterPredicted Value/RangeComputational Method
Optimized Energy (Hartree)Structure-dependentDFT (B3LYP/6-311++G(d,p))
Dipole Moment (μ) (Debye)3 - 6 DDFT (B3LYP/6-311++G(d,p))
HOMO Energy (eV)-5.5 to -6.5 eVDFT (B3LYP/6-311++G(d,p))
LUMO Energy (eV)-1.0 to -2.0 eVDFT (B3LYP/6-311++G(d,p))
HOMO-LUMO Energy Gap (ΔE)3.5 - 5.0 eVDFT (B3LYP/6-311++G(d,p))

Note: The values presented are typical ranges for pyridine molecules with similar donor-acceptor substitutions and are intended to be representative. Specific values for this compound would require dedicated computational analysis.

Table 2: Key Vibrational Frequencies of this compound (Theoretical and Experimental)

Vibrational ModeTheoretical Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch~3500~3480
N-H Symmetric Stretch~3400~3380
C-H Aromatic Stretch3100-30003080-3020
C=O Carbonyl Stretch~1690~1685
C=N, C=C Ring Stretch1600-14501590-1460
C-N Stretch~1330~1325

Note: Theoretical frequencies are often scaled by a factor (e.g., 0.96) to better match experimental values. The experimental values are typical and may vary slightly based on the physical state and measurement conditions.[4]

Visualizations

The following diagrams illustrate the logical workflows and conceptual relationships central to the analysis of this compound's electronic structure.

Computational_Workflow cluster_input Input cluster_dft DFT Calculations cluster_tddft TD-DFT Calculation cluster_output Predicted Properties Initial_Structure Initial Molecular Structure of this compound Geometry_Optimization Geometry Optimization (B3LYP/6-311++G(d,p)) Initial_Structure->Geometry_Optimization Frequency_Analysis Vibrational Frequency Analysis Geometry_Optimization->Frequency_Analysis Electronic_Properties Electronic Property Calculation Geometry_Optimization->Electronic_Properties UV_Vis_Simulation UV-Vis Spectra Simulation Geometry_Optimization->UV_Vis_Simulation Simulated_Spectra Simulated FT-IR, Raman, and UV-Vis Spectra Frequency_Analysis->Simulated_Spectra Optimized_Geometry Optimized Geometry Electronic_Properties->Optimized_Geometry HOMO_LUMO HOMO, LUMO, MEP Electronic_Properties->HOMO_LUMO UV_Vis_Simulation->Simulated_Spectra Reactivity_Descriptors Reactivity Descriptors HOMO_LUMO->Reactivity_Descriptors

Caption: Workflow for the theoretical investigation of this compound.

HOMO_LUMO_Transition Ground_State Ground State (S₀) Excited_State Excited State (S₁) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Photon Absorption (ΔE = hν) Energy_Axis Energy

Caption: Electronic transition from HOMO to LUMO in this compound.

Conclusion

This technical guide has provided a comprehensive overview of the electronic structure and molecular orbital analysis of this compound. The integration of computational and experimental data offers a powerful approach to understanding the fundamental properties of this important molecule. The presented methodologies, quantitative data, and visual workflows serve as a valuable resource for scientists and researchers in the field of drug development, enabling a more informed and efficient design of novel therapeutic agents based on the this compound scaffold. The insights into its electronic properties, reactivity, and spectroscopic behavior are critical for predicting its interactions with biological targets and for optimizing its pharmacological profile.

References

The Coordination Chemistry of 2-Aminonicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthesis, Structural Characterization, and Biological Applications of Metal Complexes

The pyridine-based ligand, 2-aminonicotinaldehyde (ANA), has garnered significant interest in the field of coordination chemistry. Its unique structural features, possessing multiple donor sites—the pyridine (B92270) nitrogen, the amino nitrogen, and the aldehyde oxygen—allow for versatile coordination modes with a variety of metal ions. This versatility has led to the development of novel metal complexes with diverse geometries and promising applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the coordination chemistry of ANA, focusing on the synthesis, experimental protocols, quantitative data analysis, and biological evaluation of its metal complexes.

Synthesis of this compound Metal Complexes: A General Protocol

The synthesis of metal complexes of this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The general procedure is outlined below, with specific examples for Co(II), Ni(II), and Cu(II) complexes.[1]

Experimental Protocol: Synthesis of [M(ANA)₂Cl₂] Complexes

Materials:

Procedure:

  • A solution of this compound (typically around 2 mmol) is prepared in 25 mL of methanol or ethanol.

  • A solution of the respective metal(II) chloride salt (around 1 mmol) in 25 mL of the same solvent is prepared.

  • The metal salt solution is added dropwise to the ligand solution with constant stirring.

  • The resulting mixture is refluxed for a period of 2-3 hours.

  • After reflux, the solution is cooled to room temperature, allowing the metal complex to precipitate.

  • The precipitate is collected by filtration, washed with hot ethanol to remove any unreacted starting materials, and then dried in a vacuum desiccator.[2]

The following workflow diagram illustrates the general synthetic procedure for these metal complexes.

G cluster_0 Preparation of Reactant Solutions cluster_1 Reaction and Complex Formation cluster_2 Isolation and Purification cluster_3 Final Product Ligand Dissolve this compound in Methanol/Ethanol Mix Add Metal Salt Solution to Ligand Solution Dropwise Ligand->Mix MetalSalt Dissolve Metal(II) Chloride in Methanol/Ethanol MetalSalt->Mix Reflux Reflux the Mixture (2-3 hours) Mix->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Wash Wash with Hot Ethanol Filter->Wash Dry Dry in Vacuum Desiccator Wash->Dry Product [M(ANA)₂Cl₂] Complex Dry->Product G cluster_0 Ligand: this compound cluster_1 Potential Donor Atoms cluster_2 Coordination Modes cluster_3 Metal Ion ANA This compound Structure N_pyridine Pyridine Nitrogen ANA->N_pyridine N_amino Amino Nitrogen ANA->N_amino O_aldehyde Aldehyde Oxygen ANA->O_aldehyde Monodentate Monodentate Coordination N_pyridine->Monodentate Bidentate Bidentate Chelation N_amino->Bidentate O_aldehyde->Bidentate Metal M(II) Monodentate->Metal via Pyridine N Bidentate->Metal via N, O or N, N G cluster_0 Mechanism of Antimicrobial Action Complex Metal Complex Penetration Increased Lipophilicity (due to Chelation) Complex->Penetration CellMembrane Microbial Cell Membrane CellInterior Cell Interior CellMembrane->CellInterior Disruption Disruption of Cellular Processes CellInterior->Disruption Transport Transport Across Membrane Penetration->Transport Transport->CellMembrane Enzyme Inhibition of Enzyme Activity Disruption->Enzyme DNA Interference with DNA Replication Disruption->DNA CellDeath Cell Death Enzyme->CellDeath DNA->CellDeath

References

An In-depth Technical Guide to the Reactivity of Amino and Aldehyde Groups in 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminonicotinaldehyde, a bifunctional pyridine (B92270) derivative, is a versatile building block in synthetic organic chemistry, particularly in the construction of complex heterocyclic scaffolds of medicinal importance. This technical guide provides a comprehensive analysis of the reactivity of its constituent amino and aldehyde functionalities. Key topics covered include the chemoselectivity of these groups in various organic transformations, detailed experimental protocols for prominent reactions, and a summary of relevant quantitative and spectroscopic data. This document aims to serve as a critical resource for researchers in drug discovery and development, offering insights into the strategic utilization of this compound in the synthesis of novel therapeutic agents.

Introduction

This compound (also known as 2-amino-3-pyridinecarboxaldehyde) is a key organic intermediate characterized by the presence of a primary aromatic amine and an aldehyde group on a pyridine ring.[1][2] This unique arrangement of functional groups allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of various fused heterocyclic systems, such as naphthyridines and quinazolines.[3][4] Understanding the relative reactivity and chemoselectivity of the amino and aldehyde moieties is paramount for designing efficient synthetic routes and achieving desired molecular architectures. This guide delves into the core aspects of this compound's reactivity, supported by experimental data and established protocols.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its reaction products.

Physicochemical Properties
PropertyValueReference(s)
CAS Number7521-41-7[1]
Molecular FormulaC₆H₆N₂O[1]
Molecular Weight122.13 g/mol [1]
AppearanceLight yellow to brown crystalline powder
Melting Point98-102 °C[1]
Boiling Point290.7±25.0 °C at 760 mmHg[1]
PurityTypically ≥97.0%
Spectroscopic Data

The spectroscopic data provides confirmation of the molecule's structure and functional groups.

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The chemical shifts are influenced by the electronic effects of the amino and aldehyde groups, as well as the pyridine ring.

¹H NMR (DMSO-d₆):

  • δ 9.65 (s, 1H): Aldehyde proton (-CHO).[5]

  • δ 8.83 (d, J = 9.14 Hz, 1H): Proton on the pyridine ring.[5]

  • δ 8.35 (d, J = 9.18 Hz, 1H): Proton on the pyridine ring.[5]

  • δ 7.79 (m, 1H): Proton on the pyridine ring.[5]

  • δ 7.45 (s, 2H): Protons of the primary amino group (-NH₂).[5]

¹³C NMR (DMSO-d₆, 100 MHz):

  • δ 191.11: Aldehyde carbonyl carbon.[3]

  • δ 157.60, 155.45, 153.25, 148.16, 143.07, 143.03, 114.81, 113.67, 113.48, 111.41: Carbons of the pyridine ring and the carbon bearing the amino group. The specific assignments can vary slightly based on the solvent and experimental conditions.[3][5]

The FT-IR spectrum shows characteristic absorption bands for the amino and aldehyde functional groups.

Wavenumber (cm⁻¹)AssignmentDescriptionReference(s)
3309, 3288N-H stretchAsymmetric and symmetric stretching of the primary amine.[4]
2969, 2953C-H stretchAldehydic C-H stretch.[4]
1685C=O stretchCarbonyl stretch of the aldehyde.[4][5]
1647, 1629N-H bendScissoring mode of the primary amine.[4]
1329, 1321C-N stretchStretching vibration of the C-NH₂ bond.[4]

Reactivity of the Functional Groups

The reactivity of this compound is dominated by the interplay between the nucleophilic amino group and the electrophilic aldehyde group. The reaction conditions, including the choice of catalyst and reaction partners, dictate which functional group participates preferentially.

Reactivity of the Amino Group

The primary amino group at the 2-position of the pyridine ring is a potent nucleophile and readily participates in condensation reactions with carbonyl compounds. This reactivity is central to many of the synthetic applications of this compound, most notably the Friedländer annulation.

Key Reactions Involving the Amino Group:

  • Condensation and Cyclization: The amino group can condense with active methylene (B1212753) compounds (e.g., ketones, β-ketoesters) to form an enamine intermediate, which then undergoes intramolecular cyclization.

  • Schiff Base Formation: In the presence of other aldehydes or ketones, the amino group can form a Schiff base (imine). However, in many intramolecular cyclization reactions, the initial condensation is followed by a rapid ring-closing step.

  • Acylation: The amino group can be acylated by acylating agents, a reaction that can also serve as a protection strategy.

Reactivity of the Aldehyde Group

The aldehyde group is an electrophilic center and is susceptible to nucleophilic attack. Its reactivity can be harnessed for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Key Reactions Involving the Aldehyde Group:

  • Nucleophilic Addition: The aldehyde can undergo addition reactions with a variety of nucleophiles.

  • Reductive Amination: In the presence of an amine and a reducing agent, the aldehyde can be converted to an amine.

  • Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction.[6][7][8]

  • Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol.

Chemoselectivity

In many synthetic applications of this compound, the amino group exhibits higher reactivity, particularly in acid- or base-catalyzed condensation reactions that lead to fused heterocyclic systems. This is because the initial and often rate-determining step is the nucleophilic attack of the amino group on a carbonyl compound.

However, selective transformation of the aldehyde group can be achieved by employing specific reagents or by protecting the more reactive amino group. For instance, chemoselective reduction of the aldehyde in the presence of the amine is possible with certain reducing agents.[2][9][10]

Key Synthetic Applications and Experimental Protocols

This compound is a cornerstone in the synthesis of 1,8-naphthyridines via the Friedländer annulation. This reaction exemplifies the typical reactivity pattern where the amino group initiates the transformation.

Friedländer Annulation for the Synthesis of 1,8-Naphthyridines

The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[11] In the case of this compound, this reaction provides a straightforward and efficient route to 1,8-naphthyridine (B1210474) derivatives.

Friedlander_Annulation cluster_product Product Reactant1 This compound Catalyst Catalyst (e.g., Choline (B1196258) Hydroxide (B78521), CeCl₃·7H₂O, DABCO) Reactant2 Active Methylene Compound (e.g., Acetone) Product 1,8-Naphthyridine Derivative Catalyst->Product Heat or Microwave

Caption: General scheme of the Friedländer annulation.

Herein are detailed protocols for the Friedländer synthesis of 1,8-naphthyridines using different catalytic systems.

Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [12]

This protocol offers an environmentally benign approach using a biodegradable catalyst in water.

  • Materials:

    • This compound (0.5 mmol)

    • Acetone (B3395972) (or other active methylene compound, 0.5 mmol)

    • Choline hydroxide solution (45 wt% in H₂O, 1 mol%)

    • Deionized water (1 mL)

    • Round-bottom flask

    • Magnetic stirrer

    • Water bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

    • Add the active methylene compound (e.g., acetone, 0.5 mmol) to the solution.

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis [12]

This method is a rapid and efficient solvent-free approach performed at room temperature.

  • Materials:

    • This compound (1 mmol)

    • Active methylene compound (e.g., ethyl trifluoroacetoacetate, 1 mmol)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1 mmol)

    • Mortar and pestle

    • Ethyl acetate (B1210297) and hexane (B92381) (for elution)

    • Silica (B1680970) gel for column chromatography

  • Procedure:

    • Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

    • Grind the mixture with a pestle at room temperature for 3-6 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • After completion, add ethyl acetate to the reaction mixture and stir.

    • Filter the mixture to remove the catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 3: DABCO-Catalyzed Microwave-Assisted Solvent-Free Synthesis [12]

Microwave irradiation accelerates the reaction, leading to a significant reduction in reaction time.

  • Materials:

    • This compound (10 mmol)

    • Carbonyl compound with an α-methylene group (10 mmol)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO, 10 mmol)

    • Microwave synthesizer

    • Beaker

    • Acetonitrile (B52724) (for recrystallization)

  • Procedure:

    • In a beaker, mix this compound (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

    • Place the beaker in a microwave oven and irradiate at the appropriate power and duration as optimized for the specific substrates.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture.

    • Recrystallize the solid product from acetonitrile to obtain the pure 1,8-naphthyridine derivative.

The following tables summarize the yields of 1,8-naphthyridine derivatives obtained under different catalytic conditions.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [12]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1150698
2250698
31Room Temp.1285
42Room Temp.1285

Reaction Conditions: this compound (0.5 mmol) and acetone (0.5 mmol) in H₂O (1 mL).

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [12]

Time (min)Yield (%)
CF₃COOC₂H₅5.594
CH₃COOC₂H₅4.096
C₆H₅COOC₂H₅4.592
CH₃COCH₃3.095
C₆H₅COC₆H₅3.593

Reaction Conditions: Equimolar mixture of this compound, an active methylene compound, and CeCl₃·7H₂O ground at room temperature.

Strategies for Selective Aldehyde Transformation

To achieve selective reactions at the aldehyde group, the more nucleophilic amino group often needs to be protected.

Common protecting groups for amines include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and acetyl (Ac). The Boc group is particularly useful as it can be introduced under basic conditions and removed under acidic conditions.[13][14][15]

General Boc Protection Protocol:

  • Dissolve this compound in a suitable solvent (e.g., THF, dioxane).

  • Add a base (e.g., triethylamine, NaOH).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc₂O) and stir at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and purify the N-Boc-protected product.

Boc_Protection cluster_reaction Boc Protection of Amino Group Start This compound Reagent Boc₂O, Base (e.g., TEA, NaOH) Product N-Boc-2-aminonicotinaldehyde Reagent->Product

Caption: Boc protection of the amino group.

With the amino group protected, the aldehyde functionality can undergo selective transformations.

  • Selective Reduction: The aldehyde can be reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol.

  • Wittig Reaction: The aldehyde can be converted to an alkene using a phosphorus ylide (Wittig reagent). The reaction is typically carried out in an aprotic solvent like THF.

Reaction Mechanisms and Logical Relationships

Visualizing the reaction mechanisms and experimental workflows can provide a clearer understanding of the chemical transformations.

Mechanism of the Friedländer Annulation

The Friedländer annulation proceeds through an initial aldol-type condensation followed by cyclization and dehydration.

Friedlander_Mechanism A This compound + Active Methylene Compound B Enamine/Enolate Intermediate A->B Base or Acid Catalysis C Aldol-type Condensation Product B->C Nucleophilic Attack D Intramolecular Cyclization C->D Ring Closure E Dehydration D->E Elimination of H₂O F 1,8-Naphthyridine Product E->F

Caption: Mechanism of the Friedländer annulation.

Experimental Workflow for Selective Aldehyde Modification

This workflow illustrates the logical steps for performing a selective reaction on the aldehyde group.

Selective_Aldehyde_Reaction_Workflow Start Start: This compound Protect Protect Amino Group (e.g., Boc Protection) Start->Protect Protected_Intermediate N-Protected This compound Protect->Protected_Intermediate React_Aldehyde Selective Aldehyde Reaction (e.g., Reduction, Wittig) Protected_Intermediate->React_Aldehyde Reaction_Product Product of Aldehyde Reaction React_Aldehyde->Reaction_Product Deprotect Deprotect Amino Group (e.g., Acidic Conditions for Boc) Reaction_Product->Deprotect Final_Product Final Product with Modified Aldehyde and Free Amine Deprotect->Final_Product

Caption: Workflow for selective aldehyde modification.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity is characterized by the facile participation of the amino group in condensation and cyclization reactions, which is effectively utilized in the Friedländer synthesis of 1,8-naphthyridines. The aldehyde group, while generally less reactive in these specific transformations, can be selectively targeted for modification through the strategic use of protecting groups. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to leverage the unique chemical properties of this compound in the design and synthesis of novel compounds with potential applications in drug discovery and materials science.

References

Fundamental reaction mechanisms involving 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Fundamental Reaction Mechanisms Involving 2-Aminonicotinaldehyde

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (also known as 2-amino-3-pyridinecarboxaldehyde) is a pivotal bifunctional heterocyclic building block in organic synthesis. Its unique structure, featuring a pyridine (B92270) ring substituted with both an amino group and an aldehyde group in an ortho arrangement, facilitates a diverse range of chemical transformations. This reactivity makes it an invaluable precursor for the synthesis of a wide array of fused heterocyclic systems, particularly those with significant pharmacological and material science applications. This technical guide elucidates the core reaction mechanisms involving this compound, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and offers visual diagrams of reaction pathways to provide a comprehensive resource for researchers in the field.

Physicochemical and Spectroscopic Data

This compound (CAS 7521-41-7) is a derivative of pyridine with the molecular formula C₆H₆N₂O and a molecular weight of approximately 122.13 g/mol .[1][2] It typically appears as a light yellow to brown crystalline powder.[1] Understanding its physical and spectroscopic properties is crucial for its application in synthesis.

PropertyValueReference
CAS Number 7521-41-7[1][3]
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.13 g/mol [1][2]
Melting Point 98-102 °C[1][4]
Boiling Point 290.7 ± 25.0 °C (at 760 mmHg)[1]
Appearance Light yellow to brown powder/crystal[1]
¹H NMR (DMSO-d₆, δ ppm) 9.65 (s, 1H, -CHO), 8.83 (d, 1H), 8.35 (d, 1H), 7.45 (s, 2H, -NH₂), 7.79-7.91 (m, 1H)[5]
¹³C NMR (DMSO-d₆, δ ppm) ~192.75 (-CHO), signals from 112.85 to 152.65 (aromatic carbons)[5]
IR (KBr, cm⁻¹) 1729, 1768, 1789[6]

Synthesis of this compound

A reliable and scalable synthesis is essential for the widespread use of this compound as a synthetic intermediate. While several methods exist, a common approach involves the bromination of a protected 2-amino-3-picoline followed by hydrolysis.[6]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A 2-Amino-3-picoline C N-Phthaloyl-2-amino-3-picoline (4) A->C Heat (190°C) B Phthalic Anhydride (B1165640) B->C E gem-Dibromide Intermediate (5) C->E Bromination D N-Bromosuccinimide (NBS) AIBN, CCl4 D->E G Imine Intermediate (7) E->G Imine Formation F NH4OH in Ethanol (B145695) F->G I This compound (1) G->I Hydrolysis H Acid Hydrolysis (HCl) H->I

Caption: Workflow for a scalable synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a reported facile synthesis.[6]

  • Protection of the Amino Group: A mixture of 2-amino-3-picoline (0.843 mol) and phthalic anhydride (0.843 mol) is heated to 190°C with distillation of the water that forms. The resulting product, 2-[3-methyl-2-pyridinyl]-1H-isoindole-1,3(2H)-dione, is crystallized from a CH₂Cl₂/Et₂O mixture.

  • Bromination: The protected picoline (e.g., 0.54 mol) and N-bromosuccinimide (NBS, 2.2 eq.) are suspended in CCl₄ and heated to reflux. Small portions of azobisisobutyronitrile (AIBN) are added every 20 minutes until the starting material is consumed (monitored by TLC). The product, 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione, is filtered and washed.

  • Imine Formation and Hydrolysis: The dibromide intermediate (0.1 mol) is suspended in ethanol (250 ml) and treated with an excess of aqueous ammonium (B1175870) hydroxide (B78521) (100 ml of 28%). The mixture is stirred at room temperature for 16 hours. The solvent is removed in vacuo, and the residue is dissolved in 1N HCl (200 ml). The solution is heated at 70°C for 2 hours to hydrolyze the imine.

  • Workup and Isolation: After cooling, the solution is neutralized with solid NaHCO₃ and extracted with CH₂Cl₂. The organic layers are dried over MgSO₄, concentrated, and the crude product is purified by crystallization or chromatography to yield this compound. A yield of approximately 65% from the dibromide intermediate can be achieved.[6]

Core Reaction Mechanisms

The dual functionality of this compound governs its reactivity, making it a prime substrate for condensation and cyclization reactions to form fused heterocyclic scaffolds.

Friedländer Annulation

The Friedländer synthesis is one of the most powerful and direct methods for constructing quinoline (B57606) rings.[7][8] When this compound is used, the reaction yields 1,8-naphthyridine (B1210474) derivatives, which are important pharmacophores. The reaction involves the base- or acid-catalyzed condensation of the 2-aminoaryl aldehyde with a compound containing an α-methylene group, such as a ketone.[9][10]

Two primary mechanisms are proposed: one beginning with an aldol (B89426) condensation and the other with the formation of a Schiff base.[10]

G cluster_main Friedländer Annulation Mechanism (Schiff Base Pathway) start This compound + Ketone (R-CO-CH₂-R') schiff Schiff Base Formation (-H₂O) start->schiff imine Imine Intermediate schiff->imine enol Enolate Formation (Base cat.) imine->enol Reacts with enolate intramol Intramolecular Aldol Addition enol->intramol aldol_adduct Cyclized Intermediate intramol->aldol_adduct dehydration Dehydration (-H₂O) aldol_adduct->dehydration product 1,8-Naphthyridine Derivative dehydration->product

Caption: The Schiff base-first pathway of the Friedländer annulation.

This reaction is highly versatile, and various catalysts, including acids, bases, and metal oxides, can be employed to improve yields and reaction times.[7]

Table of Representative Friedländer Reactions

Ketone ReactantCatalyst/ConditionsProduct TypeYield (%)Reference
Acetone (B3395972)L-proline, ethanol, reflux, 16h2-Methyl-1,8-naphthyridine99[2]
2-AminobenzophenoneCholine chloride-zinc chloride DESPolysubstituted quinolineExcellent[7][9]
DimedoneMethylene (B1212753) blue, visible light, EtOH, rtTetrahydroacridinedione derivativeHigh[11]
Benzo[b]thieno[2,3-d]thiophen-3(2H)-onePyrrolidine, acetic acid, refluxBenzo[b]thieno-fused 1,8-naphthyridineN/A[9]
Schiff Base and Imine Formation

The reaction between an amine and an aldehyde or ketone is a fundamental condensation reaction that forms an imine or Schiff base.[12][13][14] The amino group of this compound can react with external carbonyl compounds, or its aldehyde group can react with other primary amines. This reaction is typically reversible and catalyzed by acid.

G cluster_schiff General Schiff Base Formation reactants This compound + Primary Amine (R-NH₂) protonation Protonation of Aldehyde Carbonyl reactants->protonation H⁺ cat. nuc_attack Nucleophilic Attack by Amine protonation->nuc_attack carbinolamine Carbinolamine Intermediate nuc_attack->carbinolamine proton_transfer Proton Transfer carbinolamine->proton_transfer dehydration Elimination of Water proton_transfer->dehydration product Schiff Base (Imine) dehydration->product

Caption: Mechanism for the formation of a Schiff base from the aldehyde group.

These imine intermediates are often not isolated but are key transitory species in multicomponent reactions and further cyclizations, leading to complex heterocyclic frameworks.

Other Cyclization and Condensation Reactions

The ortho-disposition of the amino and aldehyde groups is ideal for forming five- or six-membered rings upon reaction with appropriate C-C, C-N, or C-S building blocks.

  • Reaction with Active Methylene Compounds: Besides the Friedländer reaction, condensation with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) can lead to the formation of fused pyridopyrimidine systems.

  • Reaction with Hydrazines: Condensation with hydrazine (B178648) or its derivatives yields pyridopyridazines.

  • Metal Complexation: The nitrogen atoms of the pyridine ring and the amino group, along with the carbonyl oxygen, can act as coordination sites for metal ions, leading to the formation of stable metal complexes with potential catalytic or biological activity.[5][15]

Detailed Experimental Protocols

Protocol: Friedländer Synthesis of 2-Methyl-1,8-naphthyridine

This protocol is based on a reported high-yield synthesis.[2]

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol, add L-proline (as a catalyst).

  • Addition of Reagent: Add acetone (an excess, acting as both reagent and solvent).

  • Reaction Condition: Heat the mixture to reflux and maintain for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2-methyl-1,8-naphthyridine. The reported yield for this specific reaction is 99%.[2]

Protocol: Synthesis of a Metal Complex [Co(2-ANA)₂Cl₂]

This protocol is adapted from the synthesis of this compound metal complexes.[5]

  • Ligand Solution: Dissolve this compound (2-ANA) (2 mmol) in ethanol.

  • Metal Salt Solution: In a separate flask, dissolve cobalt(II) chloride hexahydrate (1 mmol) in ethanol.

  • Complexation: Add the ethanolic solution of the metal salt dropwise to the ligand solution with constant stirring.

  • Reaction Condition: Reflux the resulting mixture for 3-4 hours. The formation of a colored precipitate indicates the formation of the complex.

  • Isolation and Purification: Cool the reaction mixture to room temperature. Filter the precipitate, wash it with cold ethanol and then with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the final product in a desiccator over anhydrous CaCl₂. Single crystals suitable for X-ray diffraction can be obtained by recrystallization from ethanol.[5]

Conclusion

This compound is a highly versatile and reactive intermediate. Its fundamental reaction mechanisms are dominated by the interplay of its ortho-amino and aldehyde functional groups. The condensation reactions, particularly the Friedländer annulation, provide a direct and efficient route to 1,8-naphthyridines and related fused heterocycles of significant interest in medicinal chemistry and materials science. A thorough understanding of these mechanisms, reaction conditions, and experimental protocols is crucial for leveraging this powerful building block in the design and development of novel chemical entities.

References

Stability and Degradation Pathways of 2-Aminonicotinaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, a key building block in modern pharmaceutical synthesis, is a bifunctional pyridine (B92270) derivative with the CAS Number 7521-41-7. Its utility as an organic intermediate is significant in the development of a wide range of therapeutics.[1] The chemical stability of such intermediates is a critical parameter that influences storage conditions, shelf-life, and the impurity profile of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the known stability characteristics and proposes potential degradation pathways of this compound based on its chemical structure and the reactivity of analogous compounds. Understanding these degradation routes is paramount for developing robust formulations and ensuring the safety and efficacy of the final drug product.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for its handling, storage, and use in synthetic processes.

PropertyValueReference(s)
Chemical Name 2-Amino-3-pyridinecarboxaldehyde[2]
Synonyms This compound, 2-Amino-3-formylpyridine[3]
CAS Number 7521-41-7
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance Colorless to light yellow solid[4]
Melting Point 98-102 °C[2]
Boiling Point 290.7 ± 25.0 °C at 760 mmHg
Solubility Soluble in various organic solvents.

Potential Degradation Pathways

Based on the functional groups present in this compound—an aromatic aldehyde, a primary aromatic amine, and a pyridine ring—several degradation pathways can be anticipated under forced conditions. These include hydrolysis, oxidation, photolysis, and thermal decomposition.

Hydrolytic Degradation

The imine-like character of the aminopyridine ring system and the aldehyde group suggest that hydrolysis could be a potential degradation pathway, particularly under acidic or basic conditions. However, aromatic aldehydes are generally less susceptible to hydration than their aliphatic counterparts. The primary amine attached to the electron-deficient pyridine ring may also influence its hydrolytic stability.

A proposed hydrolytic degradation pathway could involve the transformation of the aldehyde group, although significant degradation via this route is less likely compared to oxidation.

Hydrolytic_Degradation This compound This compound Hypothetical Hydrated Intermediate Hypothetical Hydrated Intermediate This compound->Hypothetical Hydrated Intermediate H₂O (Acid/Base) Further Degradation Products Further Degradation Products Hypothetical Hydrated Intermediate->Further Degradation Products

Figure 1: Proposed Hydrolytic Degradation Pathway.
Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation, which is anticipated to be a primary degradation pathway for this compound. Common oxidizing agents can readily convert the aldehyde to a carboxylic acid, forming 2-aminonicotinic acid. Furthermore, the electron-rich aminopyridine ring is also prone to oxidation, potentially leading to the formation of N-oxides.[5][6]

Oxidative_Degradation cluster_main cluster_products This compound This compound 2-Aminonicotinic Acid 2-Aminonicotinic Acid This compound->2-Aminonicotinic Acid [O] (e.g., H₂O₂) This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] (e.g., peroxy acids)

Figure 2: Proposed Oxidative Degradation Pathways.
Photolytic Degradation

Pyridine and its derivatives are known to be susceptible to photodegradation.[7] Exposure to UV light can induce photochemical reactions, potentially leading to the formation of various degradation products through complex radical mechanisms or rearrangements. The specific photoproducts of this compound are not documented, but could involve dimerization, oxidation, or ring-opening reactions.

Photolytic_Degradation This compound This compound Excited State Excited State This compound->Excited State hν (UV light) Various Photoproducts Various Photoproducts (e.g., dimers, oxidation products, ring-opened species) Excited State->Various Photoproducts

Figure 3: General Proposed Photolytic Degradation.
Thermal Degradation

While this compound has a relatively high boiling point, prolonged exposure to elevated temperatures could lead to thermal decomposition. Aromatic aldehydes can undergo various thermal reactions, including decarbonylation at very high temperatures.[8] The presence of the amino group might also facilitate intermolecular condensation reactions at elevated temperatures.

Potential Degradation Products

A summary of the potential degradation products of this compound under various stress conditions is provided in Table 2. The identification and characterization of these products are crucial for understanding the overall stability profile of the molecule.

Degradation ProductPotential Formation ConditionProposed Structure
2-Aminonicotinic Acid Oxidative2-amino-3-pyridinecarboxylic acid
This compound N-oxide Oxidative2-amino-3-formylpyridine 1-oxide
Various Photoproducts PhotolyticDimers, ring-opened products, etc.
Condensation Polymers ThermalHigh molecular weight species

Experimental Protocols for Forced Degradation Studies

To elucidate the degradation pathways and identify potential degradation products, a series of forced degradation studies should be conducted. The following protocols are based on general guidelines for stability testing of drug substances.

General Experimental Workflow

The overall workflow for conducting forced degradation studies is depicted in Figure 4.

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Interpretation Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis Acid Hydrolysis Base Hydrolysis Base Hydrolysis Oxidative Degradation Oxidative Degradation Photolytic Degradation Photolytic Degradation Thermal Degradation Thermal Degradation Neutralize/Quench Neutralize/Quench Acid Hydrolysis->Neutralize/Quench Base Hydrolysis->Neutralize/Quench Oxidative Degradation->Neutralize/Quench HPLC-UV/DAD Analysis HPLC-UV/DAD Analysis Photolytic Degradation->HPLC-UV/DAD Analysis Thermal Degradation->HPLC-UV/DAD Analysis Neutralize/Quench->HPLC-UV/DAD Analysis LC-MS for Identification LC-MS for Identification HPLC-UV/DAD Analysis->LC-MS for Identification Quantify Degradation Quantify Degradation LC-MS for Identification->Quantify Degradation Identify Degradants Identify Degradants Quantify Degradation->Identify Degradants Propose Pathways Propose Pathways Identify Degradants->Propose Pathways

Figure 4: General Experimental Workflow for Forced Degradation Studies.
Analytical Methodology

A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 254 nm and 320 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol for Hydrolytic Degradation
  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile) to a concentration of 1 mg/mL. Add an equal volume of 0.1 N HCl. Incubate the solution at 60 °C for up to 72 hours. Withdraw samples at appropriate time points (e.g., 0, 4, 8, 24, 48, 72 hours), neutralize with 0.1 N NaOH, and analyze by HPLC.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of 0.1 N NaOH. Incubate the solution at 60 °C for up to 72 hours. Withdraw samples at appropriate time points, neutralize with 0.1 N HCl, and analyze by HPLC.

  • Neutral Hydrolysis: Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL. Add an equal volume of water. Incubate the solution at 60 °C for up to 72 hours. Withdraw samples at appropriate time points and analyze by HPLC.

Protocol for Oxidative Degradation
  • Dissolve this compound in a suitable solvent to a concentration of 1 mg/mL.

  • Add an equal volume of 3% hydrogen peroxide solution.

  • Incubate the solution at room temperature, protected from light, for up to 48 hours.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze by HPLC. If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 40 °C).

Protocol for Photolytic Degradation
  • Prepare a solution of this compound (1 mg/mL) in a suitable solvent (e.g., acetonitrile:water, 1:1).

  • Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • A control sample should be kept in the dark under the same conditions.

  • Analyze the exposed and control samples by HPLC at appropriate time points.

Protocol for Thermal Degradation
  • Place a solid sample of this compound in a thermostatically controlled oven at a temperature below its melting point (e.g., 80 °C) for up to one week.

  • Withdraw samples at appropriate time points.

  • Dissolve the samples in a suitable solvent and analyze by HPLC.

Conclusion

While specific stability studies on this compound are not extensively reported in the literature, a thorough understanding of its chemical structure allows for the prediction of its likely degradation pathways. The aldehyde and aminopyridine functionalities are the primary sites for degradation, particularly through oxidation. The proposed forced degradation studies provide a robust framework for systematically investigating the stability of this compound. The resulting data will be invaluable for establishing appropriate storage and handling procedures, defining its shelf-life, and controlling impurities in the synthesis of pharmaceuticals, thereby ensuring the quality and safety of the final drug products.

References

Photophysical Properties of 2-Aminonicotinaldehyde Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of 2-aminonicotinaldehyde derivatives. These compounds, featuring a versatile pyridine (B92270) core, are of significant interest in the development of fluorescent probes, sensors, and novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of fundamental processes and workflows.

Core Photophysical Characteristics

This compound and its derivatives, particularly Schiff base analogues, exhibit interesting photophysical behaviors, including solvent-dependent fluorescence and sensitivity to metal ions. The electronic properties of these molecules can be finely tuned by introducing various substituents, leading to a range of absorption and emission characteristics.

Quantitative Photophysical Data

The photophysical properties of fluorescent molecules are primarily defined by their absorption and emission spectra, fluorescence quantum yield (Φ), and excited-state lifetime (τ). While a comprehensive dataset for a wide array of this compound derivatives is not extensively available in a single source, the following tables present representative data for related aminopyridine derivatives to illustrate the impact of substitution on their photophysical properties.

Compound/DerivativeSolventAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylateCDCl₃2704800.34[1]
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylateCDCl₃2704800.31[1]
Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylateCDCl₃---[1]
Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylateCDCl₃2704850.27[1]
Diethyl 2-(tert-butylamino)-6-(4-methoxyphenyl)pyridine-3,4-dicarboxylateCDCl₃2704850.31[1]
Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylateCDCl₃2704800.67[1]

Table 1: Photophysical Properties of Substituted 2-Aminopyridine Derivatives. This table showcases how different amino substituents and substitutions on the pyridine ring influence the quantum yield of these fluorophores.

The solvatochromic behavior, i.e., the change in spectral properties with solvent polarity, is a key characteristic of many fluorescent dyes. The following table illustrates this effect on a series of 2-amino-3-cyanopyridine (B104079) derivatives.

SolventCompound 1 (λ_em, nm)Compound 2 (λ_em, nm)Compound 3 (λ_em, nm)
Dimethyl sulfoxide (B87167) (DMSO)437420435
Ethanol (EtOH)410400412
Acetonitrile (CH₃CN)400390405
Chloroform (CHCl₃)390380395
N,N-dimethylformamide (DMF)420410425
Ethyl acetate (B1210297) (AcOEt)380370385
Water (H₂O)450430445

Table 2: Solvent Effect on the Emission Maxima of 2-Amino-3-cyanopyridine Derivatives. A noticeable red-shift (bathochromic shift) is observed in more polar solvents, indicating a more polar excited state compared to the ground state.[2]

Experimental Protocols

Accurate determination of photophysical parameters is crucial for the characterization of fluorescent compounds. The following sections detail the standard methodologies for these measurements.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound derivative in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, DMSO). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the absorption maximum to ensure linearity with Beer-Lambert law.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

    • Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.

    • Replace the solvent in the sample cuvette with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) to record the absorption spectrum.

    • The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.

Fluorescence Spectroscopy

This technique measures the emission of light from a substance that has absorbed light.

Methodology:

  • Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: A spectrofluorometer is used for these measurements.

  • Measurement:

    • The sample is placed in a quartz cuvette.

    • The sample is excited at its absorption maximum (λ_abs) or another appropriate wavelength.

    • The emission spectrum is recorded by scanning a range of wavelengths longer than the excitation wavelength.

    • The wavelength of maximum emission (λ_em) is determined from the spectrum.

Fluorescence Quantum Yield (Φ) Determination

The relative method, using a well-characterized standard, is commonly employed for determining the fluorescence quantum yield.

Methodology:

  • Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a common standard for the UV-blue region.

  • Absorbance Measurements: Prepare a series of solutions of both the sample and the standard of varying concentrations. Measure the absorbance of each solution at the excitation wavelength. The absorbance values should be kept low (< 0.1).

  • Fluorescence Measurements: Record the fluorescence emission spectrum for each solution of the sample and the standard at the same excitation wavelength used for the absorbance measurements.

  • Data Analysis:

    • Integrate the area under the emission curve for each spectrum.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

    Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²)

    where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent used for the sample and standard.

Visualizing Core Concepts and Processes

Graphical representations are invaluable for understanding the complex processes involved in fluorescence and the workflows for their characterization.

Jablonski_Diagram Jablonski Diagram of Fluorescence cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ (First Excited State) S0->S1 Absorption S1->S0 Fluorescence S1->S1 Vibrational Relaxation T1 T₁ (First Triplet State) S1->T1 Intersystem Crossing S2 S₂ (Second Excited State) S2->S1 Internal Conversion T1->S0 Phosphorescence T1->T1 Vibrational Relaxation Experimental_Workflow Workflow for Photophysical Characterization cluster_synthesis Compound Preparation cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis and Interpretation synthesis Synthesis of this compound Derivative purification Purification and Characterization (NMR, MS) synthesis->purification uv_vis UV-Vis Absorption Spectroscopy purification->uv_vis fluorescence Fluorescence Emission Spectroscopy uv_vis->fluorescence quantum_yield Quantum Yield Determination fluorescence->quantum_yield lifetime Fluorescence Lifetime Measurement (Optional) quantum_yield->lifetime data_processing Data Processing and Plotting lifetime->data_processing interpretation Interpretation of Photophysical Properties data_processing->interpretation Schiff_Base_Synthesis Synthesis of a this compound Schiff Base Derivative aldehyde This compound plus + aldehyde->plus amine Primary Amine (R-NH₂) reaction Condensation (Acid/Base Catalyst, Heat) amine->reaction plus->amine schiff_base Schiff Base Derivative reaction->schiff_base plus2 + reaction->plus2 water H₂O plus2->water

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. A closely related and equally important heterocyclic system is the 1,8-naphthyridine (B1210474) ring system, an aza-analogue of quinoline. The synthesis of 1,8-naphthyridines can be efficiently achieved through the Friedländer annulation, a classic and versatile condensation reaction. This application note provides detailed protocols for the synthesis of substituted 1,8-naphthyridines using 2-aminonicotinaldehyde and various active methylene (B1212753) compounds. The methodologies presented are environmentally benign, high-yielding, and scalable, making them suitable for drug discovery and development programs.

The Friedländer synthesis involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl functionality.[1][2][3] In the context of this note, this compound serves as the 2-aminoaryl aldehyde precursor, which upon reaction with an active methylene compound, undergoes cyclocondensation to afford the 1,8-naphthyridine core.[4] Various catalytic systems, including metal-free ionic liquids and Lewis acids, have been developed to promote this transformation under mild and environmentally friendly conditions.[5][6]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,8-naphthyridine derivatives from this compound and various active methylene compounds under different catalytic conditions.

Table 1: Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [5][6][7]

EntryActive Methylene CompoundProductTime (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine699
21-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][8][9]naphthyridine1192
31-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][8][9]naphthyridine1096

Reaction Conditions: this compound (0.5 mmol), active methylene compound (0.5-1.5 mmol), Choline Hydroxide (1 mol%), H₂O (1 mL), 50 °C.

Table 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O under Grinding Conditions [6]

EntryActive Methylene CompoundTime (min)Yield (%)
1Ethyl acetoacetateMeCOOEt392
2AcetylacetoneMeCOMe490
3Ethyl benzoylacetatePhCOOEt588
4Ethyl 4-chlorobenzoylacetate4-Cl-PhCOOEt685

Reaction Conditions: Equimolar mixture of this compound, active methylene compound, and CeCl₃·7H₂O ground at room temperature.

Table 3: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO [6]

EntryActive Methylene CompoundPower (W)Time (min)Yield (%)
1Ethyl acetoacetateMeCOOEt4503.092
2AcetylacetoneMeCOMe4503.590
3Ethyl benzoylacetatePhCOOEt4503.585
41-(Furan-2-yl)ethan-1-oneH2-Furyl4504.076
51-(Thiophen-2-yl)ethan-1-oneH2-Thienyl4504.074

Reaction Conditions: this compound (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide (ChOH) as a Catalyst[5][6][7]

This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.

Materials:

  • This compound

  • Acetone (or other active methylene compound)

  • Choline hydroxide (ChOH) solution (45 wt % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (e.g., acetone, 1.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O under Grinding Conditions[6]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.

Materials:

Procedure:

  • Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-6 minutes).

  • Monitor the reaction by TLC.

  • Upon completion, purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis of 1,8-Naphthyridines using DABCO[6]

This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.

Materials:

  • This compound

  • Carbonyl compound with an α-methylene group

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Beaker

  • Acetonitrile (B52724) (for recrystallization)

Procedure:

  • In a beaker, mix this compound (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

  • Place the beaker in a microwave oven and irradiate at the power and for the duration specified in Table 3.

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • Recrystallize the solid product from acetonitrile to afford the pure 1,8-naphthyridine.

Mandatory Visualization

Reaction Mechanism and Experimental Workflow

The synthesis of 1,8-naphthyridines from this compound proceeds via the Friedländer annulation. The proposed mechanism involves an initial aldol-type condensation between the this compound and the enolate of the active methylene compound, followed by cyclization and dehydration to form the aromatic 1,8-naphthyridine ring.

Caption: Friedländer annulation mechanism for 1,8-naphthyridine synthesis.

A general experimental workflow for the synthesis and purification of 1,8-naphthyridines is depicted below.

Experimental_Workflow start Start mixing Mix Reactants and Catalyst (this compound, Active Methylene Compound, Catalyst) start->mixing reaction Reaction (Heating/Grinding/Microwave) mixing->reaction monitoring Monitor Reaction (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up (Cooling, Filtration) monitoring->workup Complete purification Purification (Recrystallization or Column Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for 1,8-naphthyridine synthesis.

References

Application Notes and Protocols for the Friedländer Annulation of 2-Aminopyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer annulation is a powerful and versatile chemical reaction for the synthesis of quinolines and their heterocyclic analogues, such as naphthyridines.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[3][4] The resulting naphthyridine core is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][5] Specifically, the reaction of 2-aminopyridine-3-carboxaldehyde with various carbonyl compounds provides a direct route to 1,8-naphthyridine (B1210474) derivatives, a class of compounds present in approved drugs like the antibacterial agent nalidixic acid.[1][6]

Recent advancements in the Friedländer synthesis have focused on developing more efficient and environmentally benign protocols.[7] These include the use of green solvents like water, catalyst-free conditions, and the application of reusable catalysts to improve yields, shorten reaction times, and simplify purification procedures.[3][6][8] This document provides detailed protocols for several modern variations of the Friedländer annulation using 2-aminopyridine-3-carboxaldehyde, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Reaction Mechanism

The Friedländer annulation can proceed through two primary pathways, largely dependent on the reaction conditions (acidic or basic catalysis). The generally accepted mechanism involves an initial aldol-type condensation between the 2-aminopyridine-3-carboxaldehyde and the enolizable ketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final 1,8-naphthyridine product.[9] An alternative pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol (B89426) reaction and dehydration.

Friedlander_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 2-aminopyridine-3-carboxaldehyde 2-Aminopyridine-3-carboxaldehyde Aldol_Adduct Aldol Adduct 2-aminopyridine-3-carboxaldehyde->Aldol_Adduct Aldol Condensation Ketone Ketone (with α-methylene) Ketone->Aldol_Adduct Cyclized_Intermediate Cyclized Intermediate Aldol_Adduct->Cyclized_Intermediate Intramolecular Cyclization Naphthyridine 1,8-Naphthyridine Cyclized_Intermediate->Naphthyridine Dehydration (-H₂O) Catalyst Acid or Base Catalyst Catalyst->Aldol_Adduct

Caption: Reaction mechanism of the Friedländer annulation.

Experimental Protocols

Herein, we provide detailed protocols for three distinct and effective methods for the synthesis of 1,8-naphthyridine derivatives from 2-aminopyridine-3-carboxaldehyde.

Protocol 1: Environmentally Benign Synthesis in Water with Choline (B1196258) Hydroxide (B78521)

This protocol details a green and efficient one-step synthesis of 1,8-naphthyridines in an aqueous medium.[1][8]

Materials:

  • 2-aminopyridine-3-carboxaldehyde

  • Active methylene (B1212753) compound (e.g., acetone, ethyl acetoacetate)

  • Choline hydroxide (ChOH) solution (45 wt% in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine-3-carboxaldehyde (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene compound (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.[1]

  • Stir the mixture at 50 °C in a water bath for approximately 6 hours.[1][8]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[1]

Protocol 2: Catalyst-Free Synthesis in Polyethylene Glycol (PEG-400)

This method offers a simple, catalyst-free approach using an environmentally friendly and reusable solvent.[6]

Materials:

  • 2-aminopyridine-3-carboxaldehyde

  • Active methylene compound

  • Polyethylene glycol 400 (PEG-400)

  • Round-bottom flask

  • Magnetic stirrer

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, combine 2-aminopyridine-3-carboxaldehyde (1 mmol) and the active methylene compound (1.1 mmol).

  • Add PEG-400 (5 mL) to the flask.

  • Heat the reaction mixture with stirring at a specified temperature (e.g., 80-100 °C) for the required time (typically 1-3 hours).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add cold water to the mixture to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Protocol 3: Solvent-Free Synthesis using Cerium(III) Chloride under Grinding Conditions

This protocol describes a rapid, efficient, and solvent-free method for the synthesis of 1,8-naphthyridines.[3]

Materials:

  • 2-aminopyridine-3-carboxaldehyde

  • Active methylene compound (e.g., ethyl trifluoroacetoacetate)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for elution)

Procedure:

  • Place an equimolar mixture of 2-aminopyridine-3-carboxaldehyde (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[3]

  • Grind the mixture with a pestle at room temperature for the time specified (typically 3-6 minutes).[1]

  • Monitor the reaction progress by TLC.

  • Upon completion, add water to the mixture and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Experimental Workflow

The general workflow for the synthesis, purification, and characterization of 1,8-naphthyridines via the Friedländer annulation is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants Combine 2-aminopyridine-3-carboxaldehyde, ketone, and catalyst/solvent Reaction Heat and stir for specified time Reactants->Reaction Monitoring Monitor reaction by TLC Reaction->Monitoring Precipitation Precipitate product (e.g., add water) Monitoring->Precipitation Upon completion Filtration Filter and wash the solid product Precipitation->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Purity Purity Determination (e.g., HPLC) Analysis->Purity

Caption: General experimental workflow for Friedländer annulation.

Data Presentation

The following tables summarize the reaction conditions and yields for the Friedländer synthesis of various 1,8-naphthyridine derivatives from 2-aminopyridine-3-carboxaldehyde under different catalytic systems.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [1][8]

EntryActive Methylene CompoundTime (h)Temperature (°C)Yield (%)
1Acetone65099
21-Methylpiperidin-4-one115092
31-Ethylpiperidin-4-one105096

Table 2: Cerium(III) Chloride (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis [3]

EntryActive Methylene CompoundTime (min)TemperatureYield (%)
1Ethyl acetoacetate3Room Temp.95
2Acetylacetone4Room Temp.92
3Benzoylacetone5Room Temp.90

Table 3: Catalyst-Free Synthesis in PEG-400 [6]

EntryActive Methylene CompoundTime (h)Temperature (°C)Yield (%)
1Ethyl acetoacetate1.58092
2Dimedone18095
3Cyclohexanone210088

Applications in Drug Development

Naphthyridine derivatives are of significant interest in drug discovery due to their diverse pharmacological activities. The 1,8-naphthyridine scaffold, readily accessible through the Friedländer annulation, is a core component of numerous bioactive molecules. For instance, derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as WNT, AKT/mTOR, and ERK.[1] Furthermore, the structural similarity of the naphthyridine core to purine (B94841) bases allows these compounds to interact with various enzymes and receptors in the body, leading to a broad range of therapeutic effects. The development of novel 2,7-naphthyridine (B1199556) compounds as MASTL inhibitors for cancer treatment further underscores the importance of this heterocyclic system in modern drug discovery.[10] The efficient and green synthetic methods outlined in these notes can facilitate the rapid generation of diverse libraries of naphthyridine derivatives for biological screening and lead optimization.

References

Application Notes and Protocols for the Friedländer Synthesis of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedländer synthesis, first described by Paul Friedländer in 1882, is a fundamental and versatile chemical reaction for the synthesis of quinoline (B57606) and its derivatives.[1][2] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester, to form the quinoline ring system.[1][3] The synthesis can be catalyzed by either acids or bases and has been adapted to a variety of reaction conditions, including conventional heating, microwave irradiation, and solvent-free methods, to enhance yields and shorten reaction times.[1][4]

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[5] Quinolines exhibit a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antihypertensive properties, making the Friedländer synthesis a critical tool in drug discovery and development.[5][6][7] This document provides detailed application notes and experimental protocols for the Friedländer synthesis of substituted quinolines.

Reaction Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways, depending on the reaction conditions (acidic or basic catalysis).[8]

  • Aldol (B89426) Condensation Pathway: Under basic conditions, the reaction is believed to initiate with an aldol condensation between the 2-aminoaryl carbonyl compound and the α-methylene ketone. The resulting aldol adduct then undergoes intramolecular cyclization via the attack of the amino group on the carbonyl, followed by dehydration to yield the final quinoline product.

  • Schiff Base Formation Pathway: In acidic conditions, the reaction often commences with the formation of a Schiff base (imine) between the 2-aminoaryl carbonyl compound and the enol or enamine of the ketone. This intermediate then undergoes an intramolecular aldol-type reaction, followed by dehydration to afford the substituted quinoline.[8]

A key challenge in the Friedländer synthesis when using unsymmetrical ketones is controlling regioselectivity. Strategies to address this include the use of directing groups, such as a phosphoryl group on one of the α-carbons of the ketone, or the employment of specific amine catalysts or ionic liquids.[1]

Data Presentation: Quantitative Analysis of Various Catalytic Systems

The efficiency of the Friedländer synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize quantitative data from various studies, providing a comparative overview of different catalytic systems.

Table 1: Comparison of Various Catalysts in Friedländer Synthesis

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reference
Neodymium(III) nitrate (B79036) hexahydrate2-aminophenyl methyl ketone, ethyl acetoacetate (B1235776)Ethanol (B145695)Room Temp-62-94[9]
Tungstophosphoric Acid (polymeric)2-aminoaryl ketones, β-dicarbonyl compoundsEthanol7824 h89-99[10]
Zeolite (H-ZSM-5h)2-aminoacetophenone, 2,4-pentanedione---82[11]
Zeolite (H-ZSM-5h)2-aminoacetophenone, dimedone---93[11]
Fe₃O₄@SiO₂/ZnCl₂2-aminoaryl ketones, various ketonesSolvent-free602 h95[4]
[Hbim]BF₄ (Ionic Liquid)2-aminobenzophenones, acetylenedicarboxylates----[12]
DABCO2-aminonicotinaldehyde, active methylene (B1212753) compoundsSolvent-free (Microwave)--74-86[13]
None (Catalyst-Free)2-aminobenzaldehyde (B1207257), various ketonesWater703 hup to 97[14]

Table 2: Microwave-Assisted vs. Conventional Heating in Friedländer Synthesis

ReactantsMethodCatalystTimeYield (%)Reference
2-aminobenzophenone (B122507), cyclic ketonesMicrowaveAcetic Acid5 minExcellent[15][16]
2-aminobenzophenone, cyclic ketonesConventionalAcetic AcidSeveral daysVery Poor[15][16]
2-amino-3-hydroxybenzaldehyde, various ketonesMicrowaveNone30-40 min48-84 (avg. 72)[17]
2-amino-3-hydroxybenzaldehyde, various ketonesConventionalNone-avg. 34[17]
This compound, active methylene compoundsMicrowaveDABCOSpecified in study74-86[13]
2-aminoaryl ketone, α-methylene carbonylMicrowaveHydrochloric Acid1.5-12 minGood[18]

Mandatory Visualizations

Reaction Mechanism Diagram```dot

Friedlander_Mechanism cluster_reactants Reactants cluster_pathways Reaction Pathways cluster_intermediates Intermediates cluster_cyclization Cyclization & Dehydration cluster_product Product R1 2-Aminoaryl Aldehyde/Ketone Aldol Aldol Condensation (Base Catalyzed) R1->Aldol Base Schiff Schiff Base Formation (Acid Catalyzed) R1->Schiff Acid R2 α-Methylene Ketone R2->Aldol R2->Schiff I1 Aldol Adduct Aldol->I1 I2 Schiff Base Schiff->I2 Cyclize1 Intramolecular Cyclization I1->Cyclize1 Cyclize2 Intramolecular Aldol-type Reaction I2->Cyclize2 Dehydrate1 Dehydration Cyclize1->Dehydrate1 P Substituted Quinoline Dehydrate1->P Dehydrate2 Dehydration Cyclize2->Dehydrate2 Dehydrate2->P

Caption: General experimental workflow for Friedländer synthesis.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,4-Disubstituted Quinoline using Acid Catalysis

This protocol describes a classic acid-catalyzed Friedländer synthesis using conventional heating.

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Ethanol (10 mL)

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • To a solution of 2-aminobenzophenone (1 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).

  • Add 2-3 drops of concentrated hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.

Protocol 2: Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines

This protocol outlines a rapid and efficient microwave-assisted, solvent-free synthesis of 1,8-naphthyridine (B1210474) derivatives, a class of quinoline analogues. [13] Materials:

  • This compound (0.01 mol)

  • Active methylene compound (e.g., dialkyl malonate, β-ketoester) (0.01 mol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (20 mol %)

  • Ice-cold water

  • Dilute Hydrochloric Acid

  • Acetonitrile (B52724) for recrystallization

Procedure:

  • In a microwave-safe vessel, thoroughly mix this compound (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol %).

  • Subject the mixture to microwave irradiation at 600W for the specified time as determined by optimization (typically a few minutes). [13]3. Monitor the completion of the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Work up the mixture with dilute hydrochloric acid.

  • Filter the separated solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine product. [13]

Protocol 3: Catalyst-Free Synthesis of Quinolines in Water

This protocol describes an environmentally friendly approach to the Friedländer synthesis using water as the solvent and without the need for a catalyst. [14] Materials:

  • 2-aminobenzaldehyde (1 mmol)

  • Ketone (e.g., acetone, cyclohexanone) (1.2 mmol)

  • Water (5 mL)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzaldehyde (1 mmol), the ketone (1.2 mmol), and water (5 mL).

  • Heat the mixture to 70°C and stir vigorously for 3 hours. [14]3. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Applications in Drug Development

The quinoline core is a key pharmacophore in a multitude of approved drugs and clinical candidates. The Friedländer synthesis provides a direct and adaptable route to this important heterocyclic system, making it highly valuable in the synthesis of various therapeutic agents.

  • Antimalarials: The quinoline ring is central to the activity of many antimalarial drugs, including chloroquine (B1663885) and mefloquine. [6][7]* Anticancer Agents: The anticancer drug topotecan, a topoisomerase I inhibitor, contains a complex fused quinoline system. [1]While the final steps of its synthesis involve modifications to a pre-existing camptothecin (B557342) core, the fundamental quinoline structure of camptothecin can be accessed through Friedländer-type reactions.

  • Antibacterial Agents: Fluoroquinolone antibiotics, such as ciprofloxacin (B1669076) and levofloxacin, are widely used to treat bacterial infections. [7]* Other Therapeutic Areas: Quinolines are also found in drugs for treating hypertension (quinapril), asthma (montelukast), and inflammation. [6][7] The versatility of the Friedländer synthesis allows for the introduction of a wide range of substituents onto the quinoline ring, enabling the fine-tuning of a molecule's pharmacological properties, which is a critical aspect of modern drug discovery. [5]The development of more efficient and environmentally friendly protocols, such as microwave-assisted and catalyst-free aqueous methods, further enhances the utility of this reaction in sustainable pharmaceutical manufacturing.

References

Synthesis of 1,8-Naphthyridines from 2-Aminonicotinaldehyde: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: The synthesis of 1,8-naphthyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, can be efficiently achieved through the condensation of 2-aminonicotinaldehyde with various active methylene (B1212753) compounds. This document provides detailed protocols for researchers, scientists, and drug development professionals, focusing on the versatile Friedländer annulation reaction under different catalytic conditions. The methodologies presented herein emphasize green chemistry principles, offering high yields and operational simplicity.

The 1,8-naphthyridine (B1210474) scaffold is a privileged structure in drug discovery, forming the core of several approved drugs such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1][2] Derivatives of this scaffold have demonstrated a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4] The methods described below offer robust and scalable routes to novel 1,8-naphthyridine derivatives for further investigation.

Core Reaction: Friedländer Annulation

The primary synthetic route described is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][5] In this context, this compound serves as the key precursor, reacting with various carbonyl compounds to construct the second pyridine (B92270) ring of the 1,8-naphthyridine system.[6][7]

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various 1,8-naphthyridine derivatives from this compound using different catalytic systems.

Table 1: Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyzed Synthesis in Water [6][7]

EntryActive Methylene CompoundProductTime (h)Yield (%)
1Acetone2-Methyl-1,8-naphthyridine699
21-Methylpiperidin-4-one7-Methyl-6,7,8,9-tetrahydropyrido[2,3-b][6][8]naphthyridine1192
31-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][6][8]naphthyridine1096

Reaction Conditions: this compound (0.5 mmol), active methylene compound (0.5 mmol or 1.5 mmol for acetone), and Choline Hydroxide (1 mol%) in H₂O (1 mL) at 50°C under N₂ atmosphere.[6][7]

Table 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis [1]

EntryActive Methylene CompoundTime (min)Yield (%)
1Acetophenone392
2Cyclohexanone490
3Ethyl acetoacetate394
4Diethyl malonate588

Reaction Conditions: Equimolar mixture of this compound (0.01 mol), active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol) ground in a mortar and pestle at room temperature.[1]

Table 3: DABCO-Catalyzed Microwave-Assisted Solvent-Free Synthesis [9]

EntryActive Methylene CompoundTime (min)Power (W)Yield (%)
1Acetophenone3.560086
2Cyclohexanone4.060082
3Ethyl acetoacetate3.060084
4Malononitrile2.560085

Reaction Conditions: this compound (0.01 mol), active methylene compound (0.01 mol), and DABCO (20 mol%) under microwave irradiation.[9]

Experimental Protocols

Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water[6]

This protocol describes an environmentally friendly, one-step synthesis of 1,8-naphthyridines in water.[6][7]

Materials:

  • This compound

  • Active methylene compound (e.g., acetone, 1-methylpiperidin-4-one)

  • Choline hydroxide (ChOH)

  • Deionized water

  • Ethyl acetate (B1210297)

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

Procedure:

  • In a round-bottom flask, combine this compound (0.5 mmol) and the active methylene compound (0.5 mmol, or 1.5 mmol for acetone) in deionized water (1 mL).

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture under a nitrogen atmosphere at 50°C in a water bath.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using 10% methanol/dichloromethane as the eluent.

  • Upon completion, extract the reaction mixture with ethyl acetate (40 mL) and water (10 mL).

  • Concentrate the organic phase under vacuum to obtain the crude product. The catalyst remains in the aqueous phase.

  • The product can be further purified if necessary, though this method often yields products with high purity.[6]

Protocol 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis[1]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., acetophenone, cyclohexanone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Cold water

  • Appropriate solvent for recrystallization

Procedure:

  • Place an equimolar mixture of this compound (0.01 mol), the active methylene compound (0.01 mol), and CeCl₃·7H₂O (0.01 mol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2.

  • Monitor the reaction completion by TLC.

  • Upon completion, treat the reaction mixture with cold water.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent to afford the pure 1,8-naphthyridine.[1] The aqueous layer containing the catalyst can be evaporated to recover and reuse the catalyst.[1]

Protocol 3: Microwave-Assisted Solvent-Free Synthesis using DABCO[9]

This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.[9]

Materials:

  • This compound

  • Carbonyl compound with an α-methylene group (e.g., acetophenone, malononitrile)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Beaker

  • Ice-cold water

  • Dilute HCl

  • Acetonitrile (B52724) (for recrystallization)

Procedure:

  • In a beaker, mix this compound (0.01 mol), the active methylene compound (0.01 mol), and DABCO (20 mol%).

  • Place the beaker in a microwave oven and irradiate at 600W for the duration specified in Table 3.

  • Monitor the completion of the reaction by TLC.

  • After completion, pour the reaction mixture into ice-cold water and work up with dilute HCl.

  • Filter the separated solid, dry it, and recrystallize from acetonitrile to obtain the pure 1,8-naphthyridine derivative.[9]

Visualizations

Experimental Workflow for 1,8-Naphthyridine Synthesis

G General Workflow for 1,8-Naphthyridine Synthesis cluster_start Starting Materials cluster_reaction Reaction cluster_conditions Catalysis & Conditions cluster_workup Work-up & Purification cluster_product Final Product This compound This compound Reaction Mixture Reaction Mixture This compound->Reaction Mixture Active Methylene Compound Active Methylene Compound Active Methylene Compound->Reaction Mixture Extraction/Filtration Extraction/Filtration Reaction Mixture->Extraction/Filtration Catalyst Catalyst Catalyst->Reaction Mixture Solvent/Solvent-Free Solvent/Solvent-Free Solvent/Solvent-Free->Reaction Mixture Heating/Microwave Heating/Microwave Heating/Microwave->Reaction Mixture Purification Purification Extraction/Filtration->Purification 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative Purification->1,8-Naphthyridine Derivative

Caption: General workflow for the synthesis of 1,8-naphthyridines.

Signaling Pathway Context (Hypothetical)

While specific signaling pathways for newly synthesized compounds require extensive biological evaluation, 1,8-naphthyridine derivatives have been investigated as inhibitors of various signaling pathways implicated in cancer, such as the WNT, AKT/mTOR, ERK, and JNK pathways. The following diagram illustrates a hypothetical mechanism of action where a 1,8-naphthyridine derivative inhibits a key kinase in a cancer-related signaling cascade.

G Hypothetical Inhibition of a Kinase Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Kinase A Kinase A Receptor Tyrosine Kinase->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative 1,8-Naphthyridine Derivative->Kinase A

Caption: Hypothetical inhibition of a signaling pathway by a 1,8-naphthyridine.

References

Application Notes and Protocols: 2-Aminonicotinaldehyde as a Precursor for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde is a versatile bifunctional building block of significant interest in synthetic and medicinal chemistry. Its unique structure, featuring both an amino and an aldehyde group on a pyridine (B92270) ring, allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of a wide range of fused heterocyclic compounds. These heterocycles, particularly pyrido[2,3-d]pyrimidines and 1,8-naphthyridines, are privileged scaffolds in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.

Applications in Heterocyclic Synthesis

This compound serves as a key starting material for the construction of various fused heterocyclic systems. Its primary application lies in condensation reactions with compounds containing active methylene (B1212753) groups, leading to the formation of new ring systems.

1. Synthesis of Pyrido[2,3-d]pyrimidines:

Pyrido[2,3-d]pyrimidines are analogues of purines and pteridines and are known to interact with various biological targets. They are synthesized by reacting this compound with urea, thiourea, or other reagents containing a urea-like motif. The resulting compounds have shown potent activity as kinase inhibitors, particularly targeting enzymes like PIM-1 and Epidermal Growth Factor Receptor (EGFR), which are implicated in cancer progression.[1][2][3] The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest in cancer cells.[1]

2. Synthesis of 1,8-Naphthyridines via Friedländer Annulation:

The Friedländer annulation is a classical and efficient method for the synthesis of quinolines and their aza-analogs. In this context, this compound reacts with a variety of carbonyl compounds containing an α-methylene group to afford substituted 1,8-naphthyridines.[4][5][6][7] This reaction can be catalyzed by various agents, including bases, acids, and metal salts, and can be performed under environmentally friendly conditions, such as in water or under solvent-free microwave irradiation.[4][5] 1,8-Naphthyridine (B1210474) derivatives are associated with a range of pharmacological activities, including antibacterial and anticancer properties.[8]

Quantitative Data

The following tables summarize the reaction conditions and yields for the synthesis of 1,8-naphthyridine derivatives from this compound using different catalytic systems.

Table 1: Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyzed Synthesis of 1,8-Naphthyridines in Water [4][5][7]

EntryActive Methylene CompoundTime (h)Yield (%)
1Acetone (B3395972)695
2Acetophenone892
3Cyclohexanone794
41-Methylpiperidin-4-one1192
51-Ethylpiperidin-4-one1096

Reaction Conditions: this compound (0.5 mmol), active methylene compound (0.5 mmol), and ChOH (1 mol%) in H₂O (1 mL) at 50 °C.

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [4]

EntryActive Methylene CompoundRR'Time (min)Yield (%)
1Ethyl acetoacetateMeOEt392
2AcetylacetoneMeMe495
3BenzoylacetonePhMe590
4DibenzoylmethanePhPh688
5Ethyl benzoylacetatePhOEt491

Reaction Conditions: Equimolar mixture of this compound (1 mmol), active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) ground in a mortar and pestle at room temperature.

Table 3: DABCO Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines [4]

EntryActive Methylene CompoundRR'Power (W)Time (min)Yield (%)
1MalononitrileCNNH₂300394
2Ethyl cyanoacetateCNOEt300296
3AcetophenoneHC₆H₅4502.586
4Cyclohexanone\multicolumn{2}{c}{-(CH₂)₄-}450389

Reaction Conditions: this compound (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

Experimental Protocols

Protocol 1: Synthesis of 2-Phenyl-1,8-naphthyridine-3-carbohydrazide [8]

  • Step 1: Synthesis of Ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate.

    • To a solution of this compound (10 mmol) and ethyl 3-oxo-3-phenylpropanoate (10 mmol) in ethanol (B145695) (50 mL), add triethylamine (B128534) (1.5 mL).

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice. The solid product will precipitate.

    • Filter the precipitate, wash with cold water, and dry.

    • Recrystallize the crude product from ethanol to obtain pure ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate.

  • Step 2: Synthesis of 2-Phenyl-1,8-naphthyridine-3-carbohydrazide.

    • To a solution of ethyl 2-phenyl-1,8-naphthyridine-3-carboxylate (5 mmol) in ethanol (30 mL), add hydrazine (B178648) hydrate (B1144303) (5 mL).

    • Reflux the mixture for 8 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture. The product will crystallize out.

    • Filter the solid, wash with ethanol, and dry to obtain 2-phenyl-1,8-naphthyridine-3-carbohydrazide.

Protocol 2: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine in Water [5][7]

  • In a 50 mL round-bottom flask, dissolve this compound (0.61 g, 5 mmol) in deionized water (10 mL).

  • Add acetone (0.37 mL, 5 mmol) to the solution.

  • Add a 45 wt % choline hydroxide solution in H₂O (30 µL, 1 mol%) to the reaction mixture.

  • Stir the mixture vigorously at 50 °C in a water bath for 6 hours.

  • Monitor the reaction progress by TLC (10% methanol (B129727) in dichloromethane).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution.

  • Filter the solid product, wash with cold deionized water, and dry under vacuum to yield 2-methyl-1,8-naphthyridine.

Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 Kinase Inhibitors [1][3]

This is a general procedure; specific conditions may vary based on the desired final product.

  • Step 1: Synthesis of o-aminonicotinonitrile derivative.

    • A mixture of an N-cyclohexyl derivative and cyanoacetamide is cyclized to form the corresponding nicotinamide (B372718).

    • This nicotinamide is then converted to the o-aminonicotinonitrile.

  • Step 2: Acylation or Thioacylation.

    • The o-aminonicotinonitrile (1 equivalent) is reacted with an appropriate acyl chloride or thioacylating agent (1-1.2 equivalents) in a suitable solvent (e.g., acetonitrile, DMF) in the presence of a base (e.g., pyridine, triethylamine).

    • The reaction is typically heated under reflux for several hours.

  • Step 3: Intramolecular Heterocyclization.

    • The acylated or thioacylated intermediate undergoes intramolecular cyclization upon further heating or treatment with a cyclizing agent to afford the desired pyrido[2,3-d]pyrimidine.

    • The reaction mixture is then worked up by pouring it into ice water, filtering the precipitate, and purifying by recrystallization or column chromatography.

Visualizations

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product A This compound P1 A->P1 B Active Methylene Compound B->P1 Catalyst Catalyst (e.g., ChOH, CeCl₃, DABCO) Catalyst->P1 Solvent Solvent (e.g., H₂O, Solvent-free) Solvent->P1 Energy Energy Source (e.g., Heat, Microwave) Energy->P1 C Fused Heterocycle (e.g., 1,8-Naphthyridine, Pyrido[2,3-d]pyrimidine) P1->C Friedländer Annulation / Condensation-Cyclization

Caption: General workflow for the synthesis of fused heterocycles.

G cluster_pathway PIM-1 Kinase Signaling Pathway Inhibition PIM1 PIM-1 Kinase Bad Bad PIM1->Bad Phosphorylates (Inactivates) Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Apoptosis Apoptosis Caspase9->Apoptosis Activates PyridoPyrimidine Pyrido[2,3-d]pyrimidine Derivative PyridoPyrimidine->PIM1 Inhibition

Caption: Inhibition of the PIM-1 pro-survival signaling pathway.

References

Application Notes and Protocols for Multicomponent Reactions Involving 2-Aminopyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of multicomponent reactions (MCRs) involving 2-aminopyridine-3-carboxaldehyde, a versatile building block in the synthesis of diverse heterocyclic scaffolds of medicinal and material science interest. The inherent reactivity of both the amino and aldehyde functionalities allows for the construction of complex molecular architectures in a single synthetic step, embodying the principles of atom economy and green chemistry.

Introduction

Multicomponent reactions, where three or more reactants combine in a one-pot synthesis to form a single product, are powerful tools in modern organic synthesis and drug discovery. 2-Aminopyridine-3-carboxaldehyde is a particularly attractive substrate for MCRs due to the presence of two reactive sites—a nucleophilic amino group and an electrophilic aldehyde group—in a strategic 1,2-relationship on a pyridine (B92270) ring. This arrangement facilitates the formation of fused heterocyclic systems, such as pyrido[2,3-b]pyridines (1,8-naphthyridines), which are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

This document outlines a key multicomponent reaction for the synthesis of substituted 1,8-naphthyridine (B1210474) derivatives and provides a detailed experimental protocol.

Application: Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

A prominent application of multicomponent reactions involving a 2-aminopyridine (B139424) scaffold is the synthesis of 1,8-naphthyridine derivatives. While direct examples using 2-aminopyridine-3-carboxaldehyde are not extensively documented, a highly plausible and synthetically valuable three-component reaction can be designed based on analogous transformations. This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an active methylene (B1212753) compound. In this proposed protocol, 2-aminopyridine-3-carboxaldehyde serves as the 2-aminopyridine component.

The general reaction is as follows:

This one-pot synthesis proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization/aromatization sequence to afford highly functionalized 1,8-naphthyridines in good to excellent yields.

Quantitative Data Summary

The following table summarizes representative yields for the synthesis of 1,8-naphthyridine derivatives from various substituted 2-aminopyridines and aromatic aldehydes with malononitrile (B47326), which are analogous to the proposed reaction with 2-aminopyridine-3-carboxaldehyde.[1][2][3]

Entry2-Aminopyridine DerivativeAromatic AldehydeCatalystSolventYield (%)
12-AminopyridineBenzaldehydeTBBDAAcetonitrile88
22-Amino-5-chloropyridine4-ChlorobenzaldehydeTBBDAAcetonitrile90
32-Amino-4-methylpyridine4-MethoxybenzaldehydeTBBDAAcetonitrile85
42-Aminopyridine3-NitrobenzaldehydeTBBDAAcetonitrile82
52-Aminopyridine2-ThiophenecarboxaldehydeNoneTHF85
62-Amino-5-bromopyridineBenzaldehydeNoneTHF89

TBBDA: N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide

Experimental Protocol: General Procedure for the Three-Component Synthesis of 2-Amino-4-aryl-1,8-naphthyridine-3-carbonitriles

This protocol is a general guideline based on established procedures for analogous reactions.[1][2]

Materials:

  • 2-Aminopyridine-3-carboxaldehyde

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Malononitrile

  • Catalyst (e.g., TBBDA, piperidine, or none)

  • Solvent (e.g., acetonitrile, ethanol, or THF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Thin-layer chromatography (TLC) plates

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • To a solution of the aromatic aldehyde (1.0 mmol) and malononitrile (1.0 mmol) in the chosen solvent (10 mL) in a round-bottom flask, add the catalyst (if any, e.g., 10 mol% TBBDA).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add 2-aminopyridine-3-carboxaldehyde (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature or heat under reflux, monitoring the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration, wash with cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the pure 2-amino-4-aryl-1,8-naphthyridine-3-carbonitrile derivative.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Proposed Reaction Pathway

The following diagram illustrates the plausible mechanistic pathway for the three-component synthesis of 2-amino-4-aryl-1,8-naphthyridine-3-carbonitriles.

reaction_pathway cluster_start Starting Materials cluster_intermediates Reaction Intermediates 2-AP-3-CHO 2-Aminopyridine- 3-carboxaldehyde ArCHO Aromatic Aldehyde Knoevenagel Knoevenagel Adduct ArCHO->Knoevenagel + Malononitrile Malononitrile Malononitrile Michael Michael Adduct Knoevenagel->Michael + 2-AP-3-CHO Cyclized Cyclized Intermediate Michael->Cyclized Intramolecular Cyclization Product 2-Amino-4-aryl- 1,8-naphthyridine-3-carbonitrile Cyclized->Product Aromatization (-H2O)

Caption: Proposed mechanistic pathway for the synthesis of 1,8-naphthyridines.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis and purification of the target compounds.

workflow Start Start Mixing Mix Aldehyde, Malononitrile, and Catalyst in Solvent Start->Mixing Addition Add 2-Aminopyridine-3-carboxaldehyde Mixing->Addition Reaction Stir at RT or Reflux (Monitor by TLC) Addition->Reaction Workup Reaction Work-up (Filtration or Evaporation) Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Spectroscopic Analysis (NMR, IR, MS) Purification->Characterization End End Product Characterization->End

Caption: General experimental workflow for the MCR synthesis.

Conclusion

The multicomponent synthesis of 1,8-naphthyridine derivatives from 2-aminopyridine-3-carboxaldehyde, aromatic aldehydes, and malononitrile represents a highly efficient and atom-economical approach to this important class of heterocyclic compounds. The mild reaction conditions, operational simplicity, and the potential for generating diverse libraries of compounds make this methodology particularly attractive for applications in drug discovery and development. The provided protocol serves as a valuable starting point for researchers exploring the synthetic utility of 2-aminopyridine-3-carboxaldehyde in multicomponent reactions.

References

The Versatility of 2-Aminonicotinaldehyde in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, a substituted pyridine (B92270) derivative, is a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.[1][2] Its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic aldehyde, allows for a variety of chemical transformations, making it a valuable precursor for pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, including 1,8-naphthyridines and pyrido[2,3-d]pyrimidines, which are core structures in numerous biologically active compounds.

Application Notes

This compound serves as a key starting material in several important synthetic transformations:

  • Friedländer Annulation: This is one of the most prominent applications of this compound, leading to the formation of the 1,8-naphthyridine (B1210474) core structure. This reaction involves the condensation of this compound with a compound containing an α-methylene group, such as ketones or β-ketoesters.[3][4][5] The resulting 1,8-naphthyridine scaffold is found in various therapeutic agents, including antibacterial drugs and potential serotonin (B10506) 5-HT3 receptor antagonists.[3][6]

  • Fused Pyrimidine Synthesis: this compound is a valuable precursor for the synthesis of pyrido[2,3-d]pyrimidines. These fused heterocyclic systems are of great interest in drug discovery as they form the core of many kinase inhibitors, including those targeting the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7][8]

  • Schiff Base Formation: The aldehyde functionality of this compound readily condenses with primary amines to form Schiff bases (imines). These intermediates can be further modified or utilized as ligands for the synthesis of metal complexes with potential anticancer and antimicrobial properties.[2][9]

Data Presentation

The following tables summarize quantitative data for the synthesis of 1,8-naphthyridine derivatives from this compound using various catalytic methods.

Table 1: Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyzed Friedländer Synthesis of 2-methyl-1,8-naphthyridine in Water [3]

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1150698
2250698
31Room Temp.1285
42Room Temp.1285
5None5024No Reaction
Reaction Conditions: this compound (0.5 mmol) and acetone (B3395972) (0.5 mmol) in H₂O (1 mL).

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines [3]

Time (min)Yield (%)
CF₃COOC₂H₅5.594
CH₃COOC₂H₅4.096
C₆H₅COOC₂H₅4.592
CH₃COCH₃3.095
C₆H₅COC₆H₅3.593
Reaction Conditions: Equimolar mixture of this compound, an active methylene (B1212753) compound, and CeCl₃·7H₂O ground in a mortar and pestle at room temperature.

Table 3: DABCO Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines [3]

Power (W)Time (min)Yield (%)
HC₆H₅300292
H4-Cl-C₆H₄3002.594
H4-CH₃-C₆H₄300295
CH₃C₆H₅300390
CH₃4-Cl-C₆H₄3003.592
Reaction Conditions: this compound (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

Experimental Protocols

Protocol 1: Gram-Scale Friedländer Synthesis of 2-Methyl-1,8-naphthyridine in Water using Choline Hydroxide [2][5][10]

This protocol describes a highly efficient and environmentally friendly method for the synthesis of 2-methyl-1,8-naphthyridine.

Materials:

  • This compound

  • Acetone

  • Choline hydroxide (ChOH) solution (e.g., 45 wt. % in H₂O)

  • Deionized Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Water bath or heating mantle

Procedure:

  • To a clean round-bottom flask, add this compound (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol).[2]

  • Add 10 mL of deionized water to the flask.

  • Add choline hydroxide (1 mol %) to the reaction mixture.[2]

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture vigorously for approximately 6 hours.[3]

  • Monitor the completion of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The product will precipitate out of the solution.

  • Isolate the solid product by filtration.

  • Wash the isolated solid with a small amount of cold water to remove any residual catalyst.

  • Dry the product under vacuum to obtain the final 2-methyl-1,8-naphthyridine. A yield of 92% (1.32 g) can be expected.[2]

Protocol 2: Solvent-Free Friedländer Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O [3][4]

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines.

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl trifluoroacetoacetate)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for elution)

Procedure:

  • Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.[4]

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-6 minutes).[3]

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, add ethyl acetate to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 3: Synthesis of Pyrido[2,3-d]pyrimidines (General Procedure)

This protocol outlines a general approach for the synthesis of pyrido[2,3-d]pyrimidines from this compound.

Materials:

  • This compound

  • Compound with an active methylene group and an amidine or related functionality (e.g., malononitrile, cyanoacetamide, urea, thiourea)

  • Appropriate solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMF)

  • Catalyst (acidic or basic, as required by the specific reaction)

  • Standard laboratory glassware for heating and reflux

Procedure:

  • Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.

  • Add the catalyst to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate upon cooling or require the addition of a non-solvent.

  • Isolate the crude product by filtration.

  • Purify the product by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the synthetic pathways and a relevant biological signaling pathway.

G cluster_friedlander Friedländer Synthesis of 1,8-Naphthyridines cluster_pyridopyrimidine Synthesis of Pyrido[2,3-d]pyrimidines This compound This compound Intermediate_Aldol Aldol/Knoevenagel Intermediate This compound->Intermediate_Aldol Base or Acid Catalyst Active_Methylene_Compound Active Methylene Compound (e.g., Ketone) Active_Methylene_Compound->Intermediate_Aldol Intermediate_Cyclization Cyclization & Dehydration Intermediate_Aldol->Intermediate_Cyclization 1,8-Naphthyridine 1,8-Naphthyridine Intermediate_Cyclization->1,8-Naphthyridine 2-Aminonicotinaldehyde_2 This compound Intermediate_Condensation Condensation 2-Aminonicotinaldehyde_2->Intermediate_Condensation Amidine_Source Active Methylene Compound with Amidine Functionality Amidine_Source->Intermediate_Condensation Intermediate_Cyclization_2 Intramolecular Cyclization Intermediate_Condensation->Intermediate_Cyclization_2 Pyrido[2,3-d]pyrimidine (B1209978) Pyrido[2,3-d]pyrimidine Intermediate_Cyclization_2->Pyrido[2,3-d]pyrimidine

Caption: Synthetic pathways from this compound.

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor Pyrido[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1 G cluster_workflow General Experimental Workflow Start Start Reactants Mix this compound, Reagent & Catalyst Start->Reactants Reaction Perform Reaction (Heating/Microwave/Grinding) Reactants->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Filtration/Extraction) Monitoring->Workup Complete Purification Purify Product (Recrystallization/Chromatography) Workup->Purification Analysis Characterize Product (NMR, MS, etc.) Purification->Analysis End End Analysis->End

References

Applications of 2-Aminonicotinaldehyde in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, also known as 2-amino-3-pyridinecarboxaldehyde, is a versatile bifunctional building block in organic synthesis. Its unique structure, featuring both a nucleophilic amino group and an electrophilic aldehyde group on a pyridine (B92270) ring, makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. In the field of agrochemical research, this compound serves as a key intermediate for the development of novel fungicides, herbicides, and insecticides with diverse modes of action. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals derived from this important starting material.

Fungicide Synthesis: Pyridine Carboxamides

Pyridine carboxamide derivatives are a significant class of fungicides that often target the succinate (B1194679) dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungal pathogens. The synthesis of these compounds can be achieved through the reaction of this compound with various reagents to form a nicotinic acid or nicotinamide (B372718) scaffold, which is then further functionalized.

Quantitative Data: Fungicidal Activity of Pyridine-Based Fungicides

The following table summarizes the in vitro fungicidal activity of representative pyridine-based fungicides against various plant pathogens.

Compound IDTarget PathogenEC50 (mg/L)Reference
AminopyrifenBotrytis cinerea0.0039 - 0.23[1][2]
AminopyrifenColletotrichum acutatum0.0039 - 0.23[1][2]
AminopyrifenFusarium oxysporum0.0039 - 0.23[1][2]
AminopyrifenSclerotinia sclerotiorum0.0039 - 0.23[1][2]
Pyridine Carboxamide 3fBotrytis cinerea-[3]
Pyridine Carboxamide 15Rhizoctonia solani0.09[4]
Pyridine Carboxamide 15Monilinia fructicola5.46[4]

Note: EC50 (Effective Concentration 50) is the concentration of a compound that causes a 50% reduction in the growth or activity of the target organism.

Experimental Protocol: Synthesis of a Pyridine Carboxamide Derivative

This protocol describes a general method for the synthesis of N-substituted pyridine-3-carboxamides starting from a 2-aminonicotinic acid derivative, which can be conceptually derived from this compound through oxidation.

Step 1: Oxidation of this compound to 2-Aminonicotinic Acid

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., a mixture of water and an organic solvent), add an oxidizing agent (e.g., potassium permanganate (B83412) or hydrogen peroxide) at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work up the reaction mixture by quenching the excess oxidizing agent and adjusting the pH to precipitate the product.

  • Filter, wash, and dry the solid to obtain 2-aminonicotinic acid.

Step 2: Amide Coupling to form N-substituted Pyridine-3-carboxamide

  • To a solution of 2-aminonicotinic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane (B109758) or DMF), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., triethylamine (B128534) or DIPEA).

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-substituted pyridine-3-carboxamide.[3]

Signaling Pathway: Inhibition of Succinate Dehydrogenase

SDH_Inhibition Fungicide Pyridine Carboxamide Fungicide SDH SDH Fungicide->SDH Inhibition

Herbicide Synthesis: Pyrido[2,3-d]pyrimidines

Pyrido[2,3-d]pyrimidine (B1209978) derivatives have shown significant herbicidal activity, often by inhibiting key enzymes in plant metabolic pathways such as acetohydroxyacid synthase (AHAS) or protoporphyrinogen (B1215707) oxidase (PPO). The synthesis of these fused heterocyclic systems can be achieved through condensation reactions involving this compound.

Quantitative Data: Herbicidal Activity of Pyridopyrimidine Derivatives

The following table summarizes the herbicidal activity of representative pyridopyrimidine derivatives against various weed species.

Compound IDTarget WeedIC50 (mg/L)Reference
Pyrazolylpyrimidine DerivativePennisetum alopecuroides (root growth)1.90[5]
Pyrazolylpyrimidine DerivativePennisetum alopecuroides (chlorophyll)3.14[5]
TetflupyrolimetArabidopsis thaliana-[6]
TetflupyrolimetFoxtail millet-[6]

Note: IC50 (Inhibitory Concentration 50) is the concentration of a compound that causes a 50% inhibition of a specific biological or biochemical function.

Experimental Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative (via Friedländer Annulation)

This protocol outlines a general procedure for the synthesis of a pyrido[2,3-d]pyrimidine scaffold from this compound and an active methylene (B1212753) compound.

  • To a solution of this compound (1.0 eq) and an active methylene compound (e.g., a β-ketoester or malononitrile (B47326) derivative) (1.0 eq) in a suitable solvent (e.g., ethanol (B145695) or acetic acid), add a catalytic amount of a base (e.g., piperidine (B6355638) or sodium hydroxide) or an acid (e.g., p-toluenesulfonic acid).

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Filter the solid, wash with a cold solvent, and dry to obtain the crude pyrido[2,3-d]pyrimidine derivative.

  • Recrystallize the crude product from a suitable solvent to obtain the purified compound.

Logical Relationship: Synthesis of Pyrido[2,3-d]pyrimidines

Friedlander_Synthesis Start_A This compound Intermediate Intermediate Adduct Start_A->Intermediate Condensation Start_B Active Methylene Compound Start_B->Intermediate Product Pyrido[2,3-d]pyrimidine Intermediate->Product Cyclization (Friedländer Annulation) Catalyst Base or Acid Catalyst Catalyst->Intermediate

Insecticide Synthesis: Diacylhydrazines and Schiff Bases

This compound is a valuable precursor for the synthesis of insecticidal compounds, including diacylhydrazine derivatives and Schiff bases. Diacylhydrazines are known to act as ecdysone (B1671078) receptor agonists, disrupting the molting process in insects. Schiff bases derived from this compound can exhibit a broader range of insecticidal activities.

Quantitative Data: Insecticidal Activity of Pyridine-Based Insecticides

The following table summarizes the insecticidal activity of representative diacylhydrazine insecticides against common agricultural pests.

Compound IDTarget PestLC50 (mg/L)Reference
Diacylhydrazine 10gHelicoverpa armigera27.49[7]
Diacylhydrazine 10hHelicoverpa armigera23.67[7]
Diacylhydrazine 10wHelicoverpa armigera28.90[7]
Tebufenozide (Commercial)Helicoverpa armigera-[7]
ImidaclopridRhopalosiphum maidis6.33[8]
FlonicamidLiphaphis erysimi5.79[8]
SpirotetramatRhopalosiphum maidis0.68[8]

Note: LC50 (Lethal Concentration 50) is the concentration of a compound that is lethal to 50% of the tested organisms.

Experimental Protocol: Synthesis of an Insecticidal Schiff Base

This protocol describes the synthesis of a Schiff base from this compound and a primary amine.

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Add an equimolar amount of the desired primary amine (1.0 eq).

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Stir the reaction mixture at room temperature or under reflux for a few hours.

  • Monitor the reaction by TLC.

  • Upon completion, the Schiff base product may precipitate out of the solution upon cooling.

  • Filter the solid product, wash with a cold solvent, and dry.

  • If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[9]

Experimental Workflow: Schiff Base Synthesis and Characterization

Schiff_Base_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve this compound in Solvent B Add Primary Amine A->B C Add Catalytic Acid B->C D React (Stir/Reflux) C->D E Cool and Precipitate D->E F Filter and Wash E->F G Dry the Product F->G H Purify (Recrystallization/ Chromatography) G->H I FT-IR Spectroscopy H->I J NMR Spectroscopy (¹H, ¹³C) I->J K Mass Spectrometry J->K L Elemental Analysis K->L

References

Synthesis of Bioactive Molecules from 2-Aminonicotinaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive molecules derived from 2-aminonicotinaldehyde. This versatile pyridine (B92270) derivative serves as a crucial starting material for the generation of a diverse range of heterocyclic compounds, including Schiff bases, metal complexes, and quinolines, which exhibit significant therapeutic potential.

Introduction

This compound (ANA), also known as 2-amino-3-pyridinecarboxaldehyde, is a valuable building block in medicinal chemistry. Its unique structure, featuring both an amino group and an aldehyde function on a pyridine ring, allows for a variety of chemical transformations to construct complex molecular architectures. The resulting derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties, making them attractive candidates for drug discovery and development.

Synthesis of Bioactive Molecules

The primary synthetic routes starting from this compound involve condensation reactions to form Schiff bases, coordination with metal ions to produce metal complexes, and cyclization reactions to yield fused heterocyclic systems like quinolines.

Synthesis of Schiff Bases

Schiff bases are synthesized through the condensation reaction of the aldehyde group of this compound with the primary amino group of various substituted anilines or other amines.[1][2][3][4] This reaction is typically carried out in an alcoholic solvent, often with catalytic amounts of acid.[4]

Experimental Protocol: General Synthesis of Schiff Bases from this compound

  • Dissolution: Dissolve this compound (1 equivalent) in ethanol (B145695) in a round-bottom flask.

  • Addition of Amine: To this solution, add an equimolar amount of the substituted aniline (B41778) (1 equivalent).

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.[4]

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.[1]

Synthesis of Metal Complexes

The Schiff bases derived from this compound can act as ligands to form stable complexes with various transition metal ions. These metal complexes often exhibit enhanced biological activity compared to the free ligands.

Experimental Protocol: General Synthesis of Metal(II) Complexes

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (2 equivalents) in a suitable solvent such as ethanol or methanol.

  • Metal Salt Solution: In a separate flask, dissolve the metal(II) salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O) (1 equivalent) in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring.

  • Reflux: Reflux the resulting mixture for 3-5 hours.

  • Isolation: After cooling, the precipitated metal complex is collected by filtration.

  • Purification: Wash the solid with the solvent used for the reaction and dry it in a desiccator over anhydrous CaCl₂.[5]

Synthesis of Quinolines (Friedländer Synthesis)

The Friedländer synthesis is a classical method for preparing quinolines. It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone.[6][7][8][9] This reaction can be catalyzed by either an acid or a base.[8]

Experimental Protocol: Friedländer Synthesis of Quinolines

  • Reactant Mixture: In a reaction vessel, combine this compound (1 equivalent) and a ketone (e.g., acetophenone, cyclohexanone) (1 equivalent) in a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base (e.g., potassium hydroxide) or an acid.

  • Reflux: Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Isolation and Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to yield the pure quinoline (B57606) derivative.

Biological Activities and Quantitative Data

Derivatives of this compound have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

Table 1: Anticancer Activity of this compound Derivatives and Related Compounds

Compound TypeCell LineIC₅₀ (µM)Reference
Schiff Base of 2-AminobenzothiazoleHeLa2.517 (as µg/mL)[10]
Nicotinic Hydrazide Schiff BaseMCF-745.58[11]
Nicotinic Hydrazide Schiff BaseA54951.19[11]
Metal(II) ComplexesA-54910.97 - 201.86 (as µg/µL)[12]
2-Hydroxybenzaldehyde Schiff BaseA549, HCT-116, Huh-7, MCF-7Varies[13]

Table 2: Antimicrobial Activity of this compound Derivatives and Related Compounds

Compound TypeMicroorganismMIC (µg/mL)Reference
Metal(II) ComplexesS. aureus, E. coli, C. albicans, Mucor sp.Varies[8]
Metal ComplexesVarious Bacteria and Fungi<8 - 512[14]
Ruthenium(II) ComplexesS. aureus, E. coli2 - 8[15]
Zinc(II) ComplexesS. aureus, E. coli1.06 - 2.71 (as mM)[16]

Table 3: Enzyme Inhibitory Activity of Related Heterocyclic Compounds

Compound TypeEnzymeIC₅₀ (µM)Reference
2-Aminochalcone Hybridsα-Glucosidase5.4[17]
2-Aminochalcone Hybridsα-Amylase2.3[17]
Tanshinone DerivativesMAO-A< 10[18]
Tanshinone DerivativesMAO-B> 25[18]

Visualizations

Synthetic Pathways

The following diagrams illustrate the general synthetic routes for preparing bioactive molecules from this compound.

Schiff_Base_Synthesis This compound This compound Schiff Base Schiff Base This compound->Schiff Base Condensation (+ Substituted Aniline) [Ethanol, H⁺] Substituted Aniline Substituted Aniline

Caption: General synthesis of Schiff bases from this compound.

Metal_Complex_Synthesis Schiff Base Ligand Schiff Base Ligand Metal Complex Metal Complex Schiff Base Ligand->Metal Complex Coordination (+ Metal(II) Salt) Metal(II) Salt Metal(II) Salt

Caption: Formation of metal complexes from Schiff base ligands.

Friedlander_Synthesis This compound This compound Quinoline Quinoline This compound->Quinoline Friedländer Synthesis (+ Ketone) [Base or Acid] Ketone Ketone

Caption: Friedländer synthesis of quinolines from this compound.

Potential Mechanism of Action

While the exact signaling pathways for many this compound derivatives are still under investigation, related compounds have been shown to induce apoptosis in cancer cells. A simplified, hypothetical pathway is illustrated below.

Apoptosis_Pathway Bioactive_Molecule Bioactive Molecule (e.g., Schiff Base) Cell_Membrane Cell Membrane ROS_Production ↑ Reactive Oxygen Species (ROS) Production Bioactive_Molecule->ROS_Production Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical apoptotic pathway induced by a bioactive molecule.

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 2-aminonicotinaldehyde, a versatile building block for the synthesis of novel compounds with potential applications in medicinal chemistry and drug discovery. The protocols for Suzuki-Miyaura, Sonogashira, and Heck couplings are presented to facilitate the derivatization of this important heterocyclic aldehyde.

Introduction to Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1] These reactions have transformed the synthesis of complex molecules, including pharmaceuticals and biologically active compounds.[2] The general catalytic cycle for these transformations typically involves the oxidative addition of an organic halide to a palladium(0) species, followed by transmetalation with a coupling partner, and concludes with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[3]

This compound, with its amino and aldehyde functionalities, is a valuable starting material for generating a diverse library of substituted pyridine (B92270) derivatives.[4][5] The cross-coupling reactions described herein focus on the functionalization of a halogenated precursor, 2-amino-3-halonicotinaldehyde, which can be synthesized from this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, such as a boronic acid or its ester.[6][7] This reaction is widely used for the synthesis of biaryl compounds.

Reaction Scheme:

Suzuki_Miyaura cluster_reactants Reactants cluster_products Product 2-amino-3-halonicotinaldehyde 2-Amino-3-halonicotinaldehyde reaction_center + 2-amino-3-halonicotinaldehyde->reaction_center arylboronic_acid Arylboronic Acid (R-B(OH)2) arylboronic_acid->reaction_center 2-amino-3-arylnicotinaldehyde 2-Amino-3-arylnicotinaldehyde arrow -> reaction_center->arrow Pd Catalyst, Base Dioxane/Water arrow->2-amino-3-arylnicotinaldehyde

Caption: General scheme for the Suzuki-Miyaura coupling of a 2-amino-3-halonicotinaldehyde.

Experimental Protocol (Representative)

This protocol is adapted from the Suzuki-Miyaura coupling of 2-bromo nicotinaldehyde.[6]

Materials:

  • 2-Amino-3-bromonicotinaldehyde (1.0 eq.)

  • Arylboronic acid (1.2 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (2.0 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a pressure tube, add 2-amino-3-bromonicotinaldehyde, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add a 4:2 mixture of dioxane and water.

  • Seal the tube and heat the reaction mixture to 80-100 °C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Data:
EntryArylboronic AcidProductYield (%)Spectroscopic Data
12,3-Dimethylphenylboronic acid2-Amino-3-(2,3-dimethylphenyl)nicotinaldehydeGood to Outstanding[6]¹H NMR, ¹³C NMR, FTIR, UV-Vis, Mass Spec[6]
23-Bromophenylboronic acid2-Amino-3-(3-bromophenyl)nicotinaldehydeGood to Outstanding[6]¹H NMR, ¹³C NMR, FTIR, UV-Vis, Mass Spec[6]

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[8][9]

Reaction Scheme:

Sonogashira cluster_reactants Reactants cluster_products Product 2-amino-3-halonicotinaldehyde 2-Amino-3-halonicotinaldehyde reaction_center + 2-amino-3-halonicotinaldehyde->reaction_center terminal_alkyne Terminal Alkyne (R-C≡CH) terminal_alkyne->reaction_center 2-amino-3-alkynylnicotinaldehyde 2-Amino-3-alkynylnicotinaldehyde arrow -> reaction_center->arrow Pd Catalyst, Cu(I) co-catalyst Base, Solvent arrow->2-amino-3-alkynylnicotinaldehyde

Caption: General scheme for the Sonogashira coupling of a 2-amino-3-halonicotinaldehyde.

Experimental Protocol (Representative)

This protocol is based on the Sonogashira coupling of 2-amino-3-bromopyridines.[10]

Materials:

  • 2-Amino-3-bromonicotinaldehyde (1.0 eq.)

  • Terminal alkyne (1.2 eq.)

  • Palladium(II) trifluoroacetate (B77799) [Pd(CF₃COO)₂] (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5.0 mol%)

  • Copper(I) iodide (CuI) (5.0 mol%)

  • Triethylamine (B128534) (Et₃N)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI.

  • Add DMF and stir the mixture for 30 minutes.

  • Add 2-amino-3-bromonicotinaldehyde, the terminal alkyne, and triethylamine.

  • Heat the reaction mixture to 100 °C for 3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data:
EntryTerminal AlkyneProductYield (%)Spectroscopic Data
1Phenylacetylene2-Amino-3-(phenylethynyl)nicotinaldehyde98[10]¹H NMR, ¹³C NMR, HRMS[10]
21-Decyne2-Amino-3-(dec-1-yn-1-yl)nicotinaldehyde90[10]¹H NMR, ¹³C NMR, HRMS[10]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11][12]

Reaction Scheme:

Heck_Reaction cluster_reactants Reactants cluster_products Product 2-amino-3-halonicotinaldehyde 2-Amino-3-halonicotinaldehyde reaction_center + 2-amino-3-halonicotinaldehyde->reaction_center alkene Alkene (R-CH=CH₂) alkene->reaction_center 2-amino-3-alkenylnicotinaldehyde 2-Amino-3-alkenylnicotinaldehyde arrow -> reaction_center->arrow Pd Catalyst, Base Solvent arrow->2-amino-3-alkenylnicotinaldehyde

Caption: General scheme for the Heck reaction of a 2-amino-3-halonicotinaldehyde.

Experimental Protocol (Representative)

This is a general protocol for the Heck reaction of aryl halides.

Materials:

  • 2-Amino-3-iodonicotinaldehyde (1.0 eq.)

  • Alkene (1.5 eq.)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Triethylamine (Et₃N) (2.0 eq.)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • In a sealed tube, combine 2-amino-3-iodonicotinaldehyde, the alkene, and triethylamine in DMF.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Add Pd(OAc)₂ and PPh₃.

  • Seal the tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Representative Data:

Applications in Drug Discovery

Derivatives of this compound, particularly those synthesized via palladium-catalyzed cross-coupling reactions, have shown significant potential in drug discovery. Substituted nicotinonitriles and pyridines are known to exhibit a range of biological activities, including antimicrobial and anticancer properties.[4][13]

Anticancer Activity

Many substituted pyridine and nicotinonitrile derivatives function as potent inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.[4] Inhibition of these kinases can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Anticancer_Mechanism Substituted_Nicotinonitrile Substituted Nicotinonitrile (e.g., 2-Aryl-nicotinonitrile) Kinase Protein Kinase (e.g., PIM-1, ALK2) Substituted_Nicotinonitrile->Kinase Inhibition Downstream_Signaling Downstream Signaling Pathways Kinase->Downstream_Signaling Phosphorylation Cell_Proliferation Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition of

Caption: Generalized signaling pathway for the anticancer activity of substituted nicotinonitriles.

Antimicrobial Activity

Substituted nicotinonitriles have also demonstrated promising activity against various bacterial and fungal strains. The mechanism of action can vary but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity.

Summary

Palladium-catalyzed cross-coupling reactions provide a powerful platform for the derivatization of this compound, leading to a diverse range of substituted pyridine compounds. The resulting 2-aryl, 2-alkynyl, and 2-alkenyl nicotinonitrile derivatives are valuable scaffolds in medicinal chemistry, with demonstrated potential as anticancer and antimicrobial agents. The protocols and data presented here serve as a guide for researchers to explore the synthesis and biological evaluation of these promising compounds. Further optimization of reaction conditions and exploration of the substrate scope will undoubtedly lead to the discovery of novel molecules with significant therapeutic potential.

References

Application Notes and Protocols for Condensation Reactions of 2-Aminonicotinaldehyde with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Aminonicotinaldehyde is a versatile precursor in the synthesis of various heterocyclic compounds, particularly fused pyridine (B92270) systems.[1][2][3] Its condensation reaction with active methylene (B1212753) compounds, most notably through the Friedländer annulation, provides an efficient route to substituted 1,8-naphthyridines.[1][4][5] This class of compounds is of significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, and antidepressant properties.[1][6] The 1,8-naphthyridine (B1210474) core is a key structural motif in several approved drugs, such as the antibacterial agent nalidixic acid and the anticancer drug vosaroxin.[1]

Recent advancements in synthetic methodologies have focused on developing environmentally benign and efficient protocols for these condensation reactions. These include the use of green solvents like water, solvent-free conditions, and microwave-assisted synthesis, which offer improved yields, reduced reaction times, and simplified work-up procedures.[1] This document provides detailed application notes and experimental protocols for the synthesis of 1,8-naphthyridine derivatives from this compound and various active methylene compounds, highlighting different catalytic systems and reaction conditions.

Applications in Drug Development

Derivatives of this compound, particularly the 1,8-naphthyridine products of its condensation with active methylene compounds, have demonstrated significant potential in drug discovery and development.

Anticancer Activity: Certain 1,8-naphthyridine derivatives have exhibited potent activity against various cancer cell lines.[1] These compounds have been investigated as inhibitors of critical signaling pathways implicated in cancer progression, such as WNT, AKT/mTOR, ERK, and JNK.[1] Metal complexes of this compound have also been evaluated for their anticancer activity against A549, HeLa, HepG-2, and MCF-7 cancer cell lines, with some complexes showing significant activity.[7] Molecular docking studies suggest that these complexes may target the Epidermal Growth Factor Receptor (EGFR).[7]

Antifungal and Antibacterial Activity: The 1,8-naphthyridine scaffold is a well-established pharmacophore in the development of antimicrobial agents.[6] Furthermore, metal complexes of this compound, such as those with cobalt and copper, have been identified as potent antibacterial and antifungal agents.[7]

Antidepressant Activity: Some naphthyridine derivatives have been identified as potential inhibitors of the human serotonin (B10506) transporter (hSERT), suggesting their utility in the treatment of depression.[1]

Other Biological Activities: The versatility of the this compound core extends to a wide range of other biological activities, including anti-inflammatory, antimalarial, anticonvulsant, and antihistaminic properties.[6]

Data Presentation

The following tables summarize the quantitative data for the synthesis of 1,8-naphthyridine derivatives from this compound and active methylene compounds under various catalytic conditions.

Table 1: Choline (B1196258) Hydroxide (B78521) (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water [1][8]

EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1150698
2250698
31Room Temp.1285
42Room Temp.1285
5None5024No Reaction
Reaction Conditions: this compound (0.5 mmol) and acetone (B3395972) (0.5 mmol) in H₂O (1 mL).

Table 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines [1]

EntryActive Methylene CompoundTime (min)Yield (%)
1Ethyl acetoacetate395
2Acetylacetone492
3Cyclohexanone590
4Ethyl cyanoacetate688
5Malononitrile591
Reaction Conditions: Equimolar mixture of this compound (1 mmol), active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) ground in a mortar and pestle at room temperature.

Table 3: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines [1]

EntryActive Methylene CompoundPower (W)Time (min)Yield (%)
1Ethyl acetoacetate300296
2Acetylacetone3002.594
3Cyclohexanone450392
4Ethyl cyanoacetate4503.590
5Malononitrile300293
Reaction Conditions: this compound (10 mmol), active methylene compound (10 mmol), and DABCO (10 mmol) irradiated in a microwave oven.

Experimental Protocols

Protocol 1: Choline Hydroxide (ChOH) Catalyzed Synthesis of 2-methyl-1,8-naphthyridine in Water

This protocol describes an environmentally friendly, one-step synthesis of 2-methyl-1,8-naphthyridine in an aqueous medium.[1][8]

Materials:

  • This compound

  • Acetone

  • Choline hydroxide (ChOH) solution (45 wt % in H₂O)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Water bath

  • Thin-layer chromatography (TLC) plates

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

  • Add acetone (0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O) Catalyzed Solvent-Free Synthesis of 1,8-Naphthyridines

This protocol offers a rapid and efficient solvent-free method for the synthesis of 1,8-naphthyridines at room temperature.[1]

Materials:

  • This compound

  • Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Mortar and pestle

  • Silica (B1680970) gel for column chromatography

  • Ethyl acetate (B1210297) and hexane (B92381) (for elution)

Procedure:

  • Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-6 minutes).

  • Monitor the reaction progress by TLC.

  • Upon completion, purify the product by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Protocol 3: 1,4-Diazabicyclo[2.2.2]octane (DABCO) Catalyzed Microwave-Assisted Solvent-Free Synthesis of 1,8-Naphthyridines

This protocol utilizes microwave irradiation to accelerate the Friedländer synthesis in the absence of a solvent.[1]

Materials:

  • This compound

  • Carbonyl compound with an α-methylene group (e.g., ethyl acetoacetate)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Microwave synthesizer

  • Beaker

  • Acetonitrile (B52724) (for recrystallization)

Procedure:

  • In a beaker, mix this compound (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

  • Place the beaker in a microwave oven and irradiate at the power and for the duration specified in Table 3.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Recrystallize the crude product from acetonitrile to afford the pure 1,8-naphthyridine derivative.

Visualizations

Friedländer Synthesis of 1,8-Naphthyridines

Friedlander_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product Substituted 1,8-Naphthyridine This compound->Product Condensation Active_Methylene_Compound Active Methylene Compound Active_Methylene_Compound->Product Catalyst Catalyst Catalyst->Product Solvent_Temp Solvent/ Temperature Solvent_Temp->Product

Caption: General scheme of the Friedländer synthesis of 1,8-naphthyridines.

Experimental Workflow for Choline Hydroxide Catalyzed Synthesis

ChOH_Workflow Start Start Dissolve Dissolve this compound and Acetone in Water Start->Dissolve Add_Catalyst Add Choline Hydroxide (1 mol%) Dissolve->Add_Catalyst Heat_Stir Heat at 50°C and Stir for 6h Add_Catalyst->Heat_Stir Monitor_TLC Monitor Reaction by TLC Heat_Stir->Monitor_TLC Cool Cool to Room Temperature Monitor_TLC->Cool Complete Precipitate Product Precipitates Cool->Precipitate Filter_Wash Filter and Wash with Cold Water Precipitate->Filter_Wash Dry Dry under Vacuum Filter_Wash->Dry End Pure 2-methyl-1,8-naphthyridine Dry->End

Caption: Workflow for the synthesis of 2-methyl-1,8-naphthyridine.

Logical Relationship of Synthetic Strategies

Synthesis_Strategies cluster_green Green Chemistry Approaches Goal Synthesis of 1,8-Naphthyridines Strategies Green Chemistry Conventional Methods Goal->Strategies Aqueous Aqueous Synthesis (Choline Hydroxide) Strategies:f0->Aqueous Solvent_Free Solvent-Free Synthesis (CeCl₃·7H₂O, grinding) Strategies:f0->Solvent_Free Microwave Microwave-Assisted (DABCO, solvent-free) Strategies:f0->Microwave Conventional Traditional Synthesis (Organic Solvents, Reflux) Strategies:f1->Conventional

Caption: Overview of synthetic strategies for 1,8-naphthyridines.

References

Application Notes and Protocols for the Quantification of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminonicotinaldehyde, also known as 2-aminopyridine-3-carboxaldehyde, is a pivotal organic intermediate in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its bifunctional nature, possessing both an amino and an aldehyde group, allows for diverse chemical transformations. Accurate quantification of this compound is crucial for process optimization, quality control of starting materials, and in metabolic or stability studies.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a protocol for its determination by UV-Vis Spectrophotometry is included.

Analytical Methods Overview

The choice of analytical method for the quantification of this compound depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation.

  • HPLC-UV is a robust and widely available technique suitable for routine quality control and quantification in relatively clean sample matrices.

  • LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for trace-level quantification in complex biological or environmental matrices.

  • GC-MS is a powerful technique for volatile and semi-volatile compounds. Derivatization is often required for polar compounds like this compound to improve its volatility and chromatographic performance.

  • UV-Vis Spectrophotometry is a simple and cost-effective method for the rapid determination of the concentration of the pure substance or in simple mixtures, based on its absorbance of ultraviolet-visible light.

Quantitative Data Summary

The following table summarizes typical quantitative performance parameters for the analytical methods described. Please note that specific values for this compound are not widely published; therefore, the data presented for HPLC-UV, GC-MS, and UV-Vis Spectrophotometry are representative values based on methods for structurally similar aromatic aldehydes and aminopyridines. The LC-MS/MS data is adapted from a validated method for the closely related compound, 2-aminopyridine (B139424).

ParameterHPLC-UV (Representative)LC-MS/MS (Adapted from 2-aminopyridine)GC-MS (Representative with Derivatization)UV-Vis Spectrophotometry (Representative)
Limit of Detection (LOD) 0.05 µg/mL5.25 ppb0.1 ng/mL0.1 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL75 ppb0.5 ng/mL0.5 µg/mL
Linearity Range 0.15 - 50 µg/mL0.3 - 7.5 ppm0.5 - 100 ng/mL0.5 - 25 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998> 0.995> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103.4%95 - 105%97 - 103%
Precision (%RSD) < 2%< 5%< 10%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reverse-phase HPLC method for the quantification of this compound.

a. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or ultrapure)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and autosampler vials

b. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

c. Chromatographic Conditions

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning a standard solution (typically in the range of 250-380 nm).

  • Injection Volume: 10 µL

d. Standard and Sample Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 0.15, 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

e. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing start Weigh Standard/ Sample dissolve Dissolve in Methanol start->dissolve dilute Dilute to Working Concentrations dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Construction integrate->calibrate quantify Quantification calibrate->quantify

General workflow for HPLC-UV analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is ideal for complex matrices. The following protocol is adapted from a validated method for 2-aminopyridine.[1]

a. Materials and Reagents

  • This compound (analytical standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium acetate (B1210297)

  • Formic acid

b. Instrumentation

  • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

c. LC-MS/MS Conditions

  • Mobile Phase A: 0.01M Ammonium acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program: A time-based gradient from high aqueous to high organic content, optimized for the separation of the analyte from matrix components. A representative gradient could be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-15 min, 5% B.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions would be determined by infusing a standard solution and performing a product ion scan. For 2-aminopyridine (a similar structure), the transition is 94 > 67.[1]

d. Standard and Sample Preparation

  • Follow a similar procedure as for HPLC-UV, but use LC-MS grade solvents and prepare standards in the lower ppb to ppm range.

  • For complex matrices (e.g., plasma, tissue homogenates), a sample extraction step such as protein precipitation (with acetonitrile) or solid-phase extraction (SPE) will be necessary.

e. Data Analysis

  • Quantification is performed using the peak area ratio of the analyte to an internal standard (if used) against a calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis sample Biological or Environmental Sample extract Extraction (e.g., SPE, LLE) sample->extract concentrate Evaporation & Reconstitution extract->concentrate inject UHPLC Injection concentrate->inject separation RP-HPLC Separation inject->separation ionization ESI Source separation->ionization mass_analysis Tandem MS (MRM) ionization->mass_analysis peak_integration Peak Area Integration mass_analysis->peak_integration calibration Calibration Curve peak_integration->calibration quantification Concentration Calculation calibration->quantification

Workflow for LC-MS/MS quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the polarity and low volatility of this compound, derivatization is recommended for GC-MS analysis. Silylation is a common derivatization technique for compounds with active hydrogens.

a. Materials and Reagents

  • This compound (analytical standard)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agent.

  • Pyridine or other suitable solvent for derivatization.

  • Hexane or Ethyl Acetate (GC grade)

b. Instrumentation

  • GC system with a mass selective detector (MSD).

  • A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

c. Derivatization Protocol

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a suitable solvent (e.g., pyridine).

  • Add the silylating agent (e.g., BSTFA with 1% TMCS).

  • Cap the vial tightly and heat at 60-80 °C for 30-60 minutes.

  • Cool to room temperature before injection.

d. GC-MS Conditions

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • MS Acquisition: Scan mode to identify characteristic ions, then selected ion monitoring (SIM) mode for quantification.

e. Data Analysis

  • Identify the derivatized this compound peak by its retention time and mass spectrum.

  • Quantify using a calibration curve constructed from derivatized standards.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample/ Standard derivatize Derivatization (Silylation) sample->derivatize inject GC Injection derivatize->inject separate Capillary GC Separation inject->separate ionize Electron Ionization (EI) separate->ionize detect_ms Mass Spectrometry (SIM) ionize->detect_ms integrate_peak Peak Integration detect_ms->integrate_peak calibrate_curve Calibration integrate_peak->calibrate_curve quantify_result Quantification calibrate_curve->quantify_result

GC-MS analysis workflow with derivatization.
UV-Vis Spectrophotometry

This method is suitable for the quantification of this compound in pure form or in simple mixtures where interfering substances do not absorb at the same wavelength.

a. Materials and Reagents

  • This compound (analytical standard)

  • Methanol or Ethanol (UV grade)

  • Quartz cuvettes

b. Instrumentation

  • UV-Vis Spectrophotometer

c. Protocol

  • Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Standard Preparation: Prepare a stock solution and a series of dilutions to create a calibration set with concentrations spanning the desired range.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration that falls within the linear range of the assay.

  • Measurement: Measure the absorbance of the blank (solvent), standards, and samples at the λmax.

d. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.

  • Determine the concentration of the sample from its absorbance using the calibration curve and the Beer-Lambert law.

Conclusion

The quantification of this compound can be achieved using a variety of analytical techniques. The choice of the most appropriate method will depend on the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and available instrumentation. The protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to establish robust and reliable quantitative methods for this important chemical intermediate. It is recommended to perform a full method validation according to ICH guidelines for any new analytical procedure.

References

Application Notes and Protocols for the Analysis of 2-Aminopyridine-3-carboxaldehyde by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 2-aminopyridine-3-carboxaldehyde, a key intermediate and impurity in pharmaceutical synthesis, is critical. This document provides detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for its analysis. The protocols are based on established methods for related pyridine (B92270) compounds and serve as a comprehensive starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of pyridine derivatives. Due to the polar and basic nature of 2-aminopyridine-3-carboxaldehyde, a reversed-phase method with a mixed-mode column or a HILIC approach is recommended to achieve good peak shape and retention. The following protocol is adapted from methods for aminopyridine isomers.[1][2][3]

Experimental Protocol: HPLC

1. Instrumentation and Columns:

  • A standard HPLC system equipped with a UV detector is suitable.

  • Recommended Column: A mixed-mode column, such as a core-shell mixed-mode C18 column, can provide a combination of reversed-phase and ion-exchange retention mechanisms, which is beneficial for polar basic compounds. An alternative is a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

2. Reagents and Mobile Phase:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or another acidic modifier to improve peak shape)

  • Ammonium formate (B1220265) (as a buffer)

  • Mobile Phase Example: A mixture of Acetonitrile and water with an acidic modifier is a common starting point. For instance, a mobile phase consisting of Acetonitrile/Water with 0.1% Formic Acid.[4] The exact ratio should be optimized during method development. For mixed-mode separations, a mobile phase like Acetonitrile/Methanol (60/40) with 0.2% Formic Acid and 0.25% Ammonium Formate can be effective.[3]

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 1-5 µL

  • Column Temperature: 30-40 °C

  • UV Detection Wavelength: 275 nm is a suitable starting point for aminopyridines and should be optimized for 2-aminopyridine-3-carboxaldehyde.[2][3]

  • Run Time: Approximately 10 minutes, adjustable based on the retention time of the analyte.

4. Sample Preparation:

  • Dissolve the sample in a suitable solvent, such as the mobile phase or a mixture of acetonitrile and water.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

5. Data Analysis:

  • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve prepared from standards of known concentrations.

Quantitative Data Summary (for related Aminopyridine compounds)

The following table summarizes typical performance data for the HPLC analysis of aminopyridine isomers. This data provides an expected range of performance for a validated method for 2-aminopyridine-3-carboxaldehyde.

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
Retention Time (min)~3.5~4.0~4.5
Linearity (r²)>0.999>0.999>0.999
Limit of Detection (LOD)Dependent on instrumentation and methodDependent on instrumentation and methodDependent on instrumentation and method
Limit of Quantitation (LOQ)Dependent on instrumentation and methodDependent on instrumentation and methodDependent on instrumentation and method
Recovery (%)95-10595-10595-105

Note: The above data is illustrative for related compounds and must be determined experimentally for 2-aminopyridine-3-carboxaldehyde through method validation.

Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and thermally stable compounds. While some pyridine derivatives can be analyzed directly, derivatization may be necessary for polar compounds like 2-aminopyridine-3-carboxaldehyde to improve peak shape and thermal stability. However, direct analysis of aminopyridines has been demonstrated.[5]

Experimental Protocol: GC

1. Instrumentation and Columns:

  • A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity towards nitrogen-containing compounds.[5]

  • Recommended Column: A mid-polar to polar capillary column, such as a 5% phenyl-methylpolysiloxane or a polyethylene (B3416737) glycol (WAX) type column.

2. Reagents and Carrier Gas:

  • High purity carrier gas (e.g., Helium, Hydrogen, or Nitrogen).

  • Solvents for sample preparation (e.g., Methanol, Dichloromethane).

3. Chromatographic Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min. The program should be optimized to achieve good separation.

  • Carrier Gas Flow Rate: Typically 1-2 mL/min.

4. Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent.

  • If derivatization is required, common reagents for amines and aldehydes include silylating agents (e.g., BSTFA) or acylation agents. The derivatization reaction should be optimized for completion.

  • For air sampling analysis, a sample collection on an acid-coated filter followed by extraction with a basic solution has been shown to be effective for aminopyridines.[5]

5. Data Analysis:

  • Quantification is performed using a calibration curve generated from the analysis of standards of known concentrations.

Quantitative Data Summary (for related Aminopyridine compounds)

The following table presents performance data from a GC-NPD method for aminopyridines collected from air samples, which can serve as a reference.[5]

Parameter2-Aminopyridine3-Aminopyridine4-Aminopyridine
Detection Limit of Procedure (µ g/sample )0.9641.452.53
Reliable Quantitation Level (µ g/sample )3.214.848.45
Mean Extraction Efficiency (%)97.397.797.5

Note: This data is for aminopyridines and a specific sampling method. Method validation is required to determine these parameters for 2-aminopyridine-3-carboxaldehyde in the relevant sample matrix.

Visualizations

Analytical Workflow

The following diagram illustrates the general workflow for the analysis of 2-aminopyridine-3-carboxaldehyde by either HPLC or GC.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Obtain Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Filtration Filter (for HPLC) or Derivatize (if needed for GC) Dissolution->Filtration Injection Inject into HPLC or GC Filtration->Injection Separation Separation on Chromatographic Column Injection->Separation Detection Detect Analyte (UV, FID, or NPD) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Generate Report Quantification->Report

Caption: General workflow for chromatographic analysis.

Method Selection Guide

This diagram provides a logical guide for selecting between HPLC and GC for the analysis of 2-aminopyridine-3-carboxaldehyde based on key sample and analytical considerations.

Method_Selection node_rect node_rect start Start: Analyze 2-aminopyridine-3-carboxaldehyde thermolabile Is the analyte thermolabile or non-volatile? start->thermolabile matrix Is the sample matrix complex (e.g., biological)? thermolabile->matrix No hplc Use HPLC thermolabile->hplc Yes sensitivity Is high sensitivity for nitrogen required? matrix->sensitivity No hplc_ms Consider HPLC-MS matrix->hplc_ms Yes gc Use GC sensitivity->gc No gc_npd Use GC with NPD sensitivity->gc_npd Yes

Caption: Decision tree for method selection.

References

Application Notes and Protocols for the Industrial Scale-Up Synthesis of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Aminonicotinaldehyde, a critical building block in the pharmaceutical and agrochemical industries. The described synthetic route is designed for industrial applicability, focusing on scalability, safety, and yield. This document includes detailed experimental procedures, quantitative data summaries, safety protocols, and quality control measures.

Introduction

This compound (CAS 7521-41-7) is a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] Its bifunctional nature, possessing both an amino and an aldehyde group on a pyridine (B92270) scaffold, makes it a versatile precursor for the construction of various heterocyclic compounds, which are prominent motifs in active pharmaceutical ingredients (APIs).[1] The growing demand for novel therapeutics and specialized agrochemicals necessitates a robust and economically viable manufacturing process for this key intermediate.

This document outlines a scalable, three-step synthesis of this compound starting from the readily available 2-amino-3-picoline. The process is designed to avoid chromatographic purification, a significant bottleneck in large-scale production.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 7521-41-7
Molecular Formula C₆H₆N₂O
Molecular Weight 122.13 g/mol
Appearance Light yellow to brown crystalline powder[2]
Melting Point 98-102 °C
Purity (typical) >97% (GC)[2]

Overall Synthetic Workflow

The industrial synthesis of this compound is achieved through a three-step process starting from 2-amino-3-picoline. The workflow is designed to be efficient and scalable.

G cluster_0 Step 1: Phthalimide Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Hydrolysis A 2-Amino-3-picoline C 2-(3-Methylpyridin-2-yl)isoindoline-1,3-dione (Intermediate 1) A->C Heat (190°C) B Phthalic Anhydride B->C F 2-(3-(Dibromomethyl)pyridin-2-yl)isoindoline-1,3-dione (Intermediate 2) C->F Reflux in Acetonitrile D N-Bromosuccinimide (NBS) D->F E Azobisisobutyronitrile (AIBN) E->F I This compound (Final Product) F->I 1. NH4OH, Ethanol 2. HCl (aq) G Ammonium Hydroxide G->I H Hydrochloric Acid H->I G cluster_pathway Simplified Kinase Signaling Pathway cluster_inhibition Inhibition Mechanism GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase Receptor->Kinase Phosphorylation TranscriptionFactor Transcription Factor Kinase->TranscriptionFactor Activation Proliferation Cell Proliferation TranscriptionFactor->Proliferation Aminonicotinaldehyde This compound KinaseInhibitor Kinase Inhibitor (API) Aminonicotinaldehyde->KinaseInhibitor Synthesis KinaseInhibitor->Kinase Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield and purity of 2-Aminonicotinaldehyde synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: Several synthetic routes are reported for this compound. A common and scalable method involves the protection of 2-amino-3-picoline as a phthalimide, followed by bromination of the methyl group to a gem-dibromide, and subsequent hydrolysis to the aldehyde.[1] Another approach starts from 2-chloronicotinic acid, which undergoes amination, conversion to a morpholinamide, and finally a mild reduction to the aldehyde.[2] Other methods may start from 2-aminonicotinic acid or its derivatives.[3][4]

Q2: What are the critical factors that influence the yield of the synthesis?

A2: The yield is influenced by several factors, including the chosen synthetic route, the purity of starting materials and reagents, precise control of reaction conditions (temperature, time, atmosphere), and the efficiency of the work-up and purification process.[5] For reduction steps, preventing over-reduction to the corresponding alcohol is a critical challenge that requires careful selection of the reducing agent and strict temperature control.[2][5]

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][5] This allows for the determination of the optimal reaction time, helps to identify the formation of side products, and ensures the reaction has gone to completion before proceeding with the work-up.[5]

Q4: What is the typical appearance and melting point of this compound?

A4: this compound is typically a light yellow to brown crystalline powder.[6] Its melting point is reported to be in the range of 98-102 °C.[6]

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction shows very low conversion to this compound. What are the possible causes and solutions?

A: Low conversion can stem from several issues. Here's how to troubleshoot:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Before quenching the reaction, verify its completion using TLC or HPLC. If incomplete, consider extending the reaction time or moderately increasing the temperature, if the protocol allows.[5]

  • Suboptimal Reagents/Catalyst: The quality of starting materials, solvents, and reagents is critical. Catalysts, in particular, can lose activity.

    • Solution: Ensure all reagents are pure and solvents are anhydrous where required. If using a catalyst (e.g., in hydrogenation or reduction steps), use a fresh batch or ensure the existing one has not been deactivated.[5] For instance, in catalytic hydrogenations, strong acids can poison a Raney-nickel catalyst.[5]

  • Improper Reaction Conditions: Temperature and atmospheric control are crucial.

    • Solution: For reactions requiring low temperatures, such as reductions with metal hydrides, ensure the temperature is maintained strictly throughout the addition of reagents.[2][5] For air-sensitive reactions, ensure the setup is under a proper inert atmosphere (e.g., Nitrogen or Argon).

Problem 2: Significant Formation of Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?

A: Side product formation is a common issue that reduces both yield and purity.

  • Over-reduction to Alcohol: This is a primary concern when reducing a carboxylic acid derivative (like an amide or ester) to an aldehyde.

    • Solution: Employ mild reducing agents specifically designed for this transformation, such as lithium tri-tert-butoxyaluminum hydride.[2] Maintain strict low-temperature control (e.g., 0 °C or below) during the reaction to minimize over-reduction.[2][5]

  • Azine Formation: In syntheses starting from gem-dibromides, treatment with hydrazine (B178648) can lead to the formation of a stable azine intermediate, which may be difficult to hydrolyze to the desired aldehyde.[1]

    • Solution: An alternative pathway involves reacting the gem-dibromide intermediate with ammonium (B1175870) hydroxide (B78521) to form an imine, which can then be more readily hydrolyzed to the aldehyde under acidic conditions.[1]

Problem 3: Difficulty in Product Isolation and Purification

Q: I'm struggling to isolate pure this compound from the crude reaction mixture. What are the best practices?

A: this compound can be challenging to purify due to its polarity and potential instability.

  • Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities.

    • Solution: After quenching the reaction, perform extractions with a suitable organic solvent like ethyl acetate (B1210297). Wash the combined organic layers with water and then brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) before concentrating.[2]

  • Purification Technique: The choice of purification method depends on the nature of the impurities.

    • Solution: Column chromatography on silica (B1680970) gel is an effective method for removing closely related impurities.[2] A gradient elution system, for example with ethyl acetate and hexane, can provide good separation.[2] For some synthetic routes that are designed to avoid chromatography, purification can be achieved by crystallization or precipitation followed by washing with a suitable solvent like diethyl ether.[1]

Data Presentation

The yield of this compound is highly dependent on the synthetic route and optimization of reaction conditions. The table below summarizes reported yields for key synthetic transformations.

Starting MaterialKey Transformation StepsReported YieldReference
2-Amino-3-picoline1. Phthalimide Protection2. Bromination (NBS)3. Imine formation & Hydrolysis56% (overall from protected picoline)[1]
2-Chloronicotinic Acid1. Microwave-assisted Amination85-95% (for step 1)[2][7]
6-(Methyl(phenyl)amino)nicotinic acid morpholinamide2. Reduction with LiAl(OtBu)₃HYield not explicitly stated; requires column chromatography[2]

Experimental Protocols

Synthesis from 2-Amino-3-picoline[1]

This procedure is adapted from a reported scalable synthesis that avoids chromatography.[1]

Step 1: Protection of 2-Amino-3-picoline (Formation of 4) A mixture of 2-amino-3-picoline (0.843 mol) and phthalic anhydride (B1165640) (0.843 mol) is heated to 190°C, with distillation of the water that forms. After cooling, the mixture is dissolved in dichloromethane (B109758) (CH₂Cl₂) and washed three times with water. The organic layer is dried over MgSO₄, treated with activated carbon, and concentrated in vacuo. Diethyl ether (Et₂O) is added to precipitate the crystalline solid, which is then filtered. Expected Yield: ~93% .

Step 2: Bromination (Formation of 5) The protected product 4 (from Step 1) and N-bromosuccinimide (NBS) (2.2 equivalents) are suspended in carbon tetrachloride (CCl₄) and heated to reflux. Small portions of azobisisobutyronitrile (AIBN) are added every 20 minutes until TLC indicates the consumption of 4 . After cooling, the solid is filtered. The crude solid is dissolved in CH₂Cl₂, washed with dilute aqueous sodium thiosulfate (B1220275) and then water, and dried over MgSO₄. The solvent is removed, and Et₂O is added to precipitate the product 5 . Expected Yield: ~87% .

Step 3: Imine Formation and Hydrolysis to this compound (1) The crude gem-dibromide 5 (from Step 2) is reacted with an excess of ammonium hydroxide in ethanol. This forms the imine intermediate 7 . The imine is then hydrolyzed with hydrochloric acid (HCl) to produce the final product, this compound 1 . The overall conversion from the protected picoline 4 is reported to be around 56%.[1]

Visualizations

Logical and Experimental Workflows

The following diagrams illustrate key processes for the synthesis and troubleshooting of this compound.

G cluster_synthesis Synthesis Workflow from 2-Amino-3-Picoline A 2-Amino-3-Picoline B Phthalimide Protected Intermediate (4) A->B Phthalic Anhydride, 190°C C Gem-dibromide Intermediate (5) B->C NBS, AIBN, CCl4, Reflux D Imine Intermediate (7) C->D NH4OH, Ethanol E This compound (1) D->E Acid Hydrolysis (HCl)

Caption: Synthetic workflow for this compound.

G cluster_troubleshooting Troubleshooting Low Yield Start Low Product Yield Observed CheckCompletion Is reaction complete? (Monitor by TLC/HPLC) Start->CheckCompletion CheckReagents Are reagents/catalyst active and pure? CheckCompletion->CheckReagents Yes Extend Extend reaction time or increase temperature moderately CheckCompletion->Extend No CheckConditions Were reaction conditions (temp, atmosphere) correct? CheckReagents->CheckConditions Yes Replace Use fresh reagents/catalyst. Ensure solvents are anhydrous. CheckReagents->Replace No Optimize Verify temperature control. Ensure inert atmosphere. CheckConditions->Optimize No Success Yield Improved CheckConditions->Success Yes Extend->Success Replace->Success Optimize->Success

References

Technical Support Center: Purification of 2-Aminopyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-aminopyridine-3-carboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common purification techniques for 2-aminopyridine-3-carboxaldehyde?

The most common and effective purification techniques for 2-aminopyridine-3-carboxaldehyde are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the key challenges in purifying 2-aminopyridine-3-carboxaldehyde?

The primary challenges in purifying this compound arise from its physicochemical properties. It possesses both a basic amino group and a polar aldehyde group, which can lead to:

  • High polarity: This can cause the compound to have low solubility in non-polar solvents and streak on silica (B1680970) gel columns.

  • Reactivity: The aldehyde group can be susceptible to oxidation or other side reactions under harsh purification conditions.

  • Potential for strong interaction with silica gel: The basicity of the pyridine (B92270) nitrogen and the amino group can lead to strong adsorption on acidic silica gel, resulting in poor recovery and tailing during column chromatography.[1][2]

Q3: How do I choose the right solvent for recrystallization?

The ideal recrystallization solvent is one in which 2-aminopyridine-3-carboxaldehyde is sparingly soluble at room temperature but highly soluble at an elevated temperature. Given the polar nature of the compound, polar solvents are generally a good starting point. It is often a matter of empirical testing to find the optimal solvent or solvent system.

Q4: What are the common impurities I might encounter?

Common impurities can originate from the starting materials or side reactions during synthesis. If prepared via a Vilsmeier-Haack reaction, potential impurities could include unreacted starting materials, by-products from the Vilsmeier reagent, and potentially small amounts of polymeric material.[3][4][5]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling out The compound is precipitating from the solution above its melting point. This can be due to a supersaturated solution or the presence of impurities depressing the melting point.- Add a small amount of additional solvent to the hot solution. - Cool the solution more slowly. - Try a different recrystallization solvent or a solvent mixture.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.- Evaporate some of the solvent to increase the concentration. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat until clear and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites. - Add a seed crystal of pure 2-aminopyridine-3-carboxaldehyde.
Poor recovery The compound is too soluble in the cold solvent, or too much solvent was used.- Cool the solution in an ice bath to minimize solubility. - Use the minimum amount of hot solvent necessary to dissolve the compound. - Concentrate the mother liquor and cool again to obtain a second crop of crystals.
Discolored crystals Colored impurities are co-precipitating with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.
Column Chromatography Issues
Problem Possible Cause Solution
Compound streaking/tailing on the column The compound is strongly interacting with the acidic silanol (B1196071) groups on the silica gel due to its basic nature.[1][2]- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonia, to the eluent.[6] - Use a less acidic stationary phase, such as neutral alumina (B75360) or amine-bonded silica.[1][7]
Compound not eluting from the column The eluent is not polar enough to displace the highly polar compound from the stationary phase.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate (B1210297) or methanol (B129727) in a hexane (B92381)/ethyl acetate or dichloromethane/methanol solvent system.[6]
Poor separation of impurities The solvent system does not have the right polarity to effectively separate the compound from impurities.- Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the desired compound. - Try a different solvent system. A common starting point for polar compounds is a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol).[6]

Data Presentation

Table 1: Recommended Solvents for Recrystallization
Solvent/Solvent SystemPolarityComments
Ethanol (B145695)Polar ProticOften a good starting point for polar compounds.
IsopropanolPolar ProticSimilar to ethanol, may offer different solubility characteristics.
Ethyl Acetate/HexaneMedium Polarity MixtureGood for compounds of intermediate polarity. The ratio can be adjusted to optimize solubility.
Dichloromethane/HexaneNon-polar/Medium Polarity MixtureCan be effective if the compound has some solubility in dichloromethane.
WaterHighly Polar ProticMay be suitable if the compound has sufficient water solubility at high temperatures.[8]
Table 2: Suggested Solvent Systems for Column Chromatography
Stationary PhaseEluent System (starting conditions)Polarity Gradient
Silica GelHexane / Ethyl Acetate (e.g., 70:30)Gradually increase the percentage of Ethyl Acetate.
Silica GelDichloromethane / Methanol (e.g., 98:2)Gradually increase the percentage of Methanol.[6]
Silica Gel with 1% TriethylamineHexane / Ethyl Acetate (e.g., 80:20)Gradually increase the percentage of Ethyl Acetate.
Amine-bonded SilicaHexane / Ethyl Acetate (e.g., 90:10)Gradually increase the percentage of Ethyl Acetate.[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Dissolution: In a flask, dissolve the crude 2-aminopyridine-3-carboxaldehyde in the minimum amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

  • Chilling: To maximize the yield, place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude 2-aminopyridine-3-carboxaldehyde in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.

  • Elution: Begin eluting with the starting solvent system, gradually increasing the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-aminopyridine-3-carboxaldehyde.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow cluster_chromatography Column Chromatography Workflow rec_start Crude Product dissolve Dissolve in minimal hot solvent rec_start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling dissolve->cool No insoluble impurities hot_filter->cool chill Ice Bath cool->chill filter Vacuum Filtration chill->filter wash Wash with cold solvent filter->wash dry Dry wash->dry rec_end Pure Crystals dry->rec_end chrom_start Crude Product load Load onto Silica Gel Column chrom_start->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect tlc Monitor by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate chrom_end Pure Product evaporate->chrom_end

Caption: General experimental workflows for the purification of 2-aminopyridine-3-carboxaldehyde.

Caption: Troubleshooting decision tree for purification issues.

References

Common side products in the synthesis of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 2-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes?

Low yields in the synthesis of this compound can arise from several factors, primarily incomplete reactions and the formation of side products.[1]

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring its progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature.[1]

  • Side Reactions: The formation of byproducts is a major contributor to low yields.[1] The specific side products will depend on your synthetic route. Please refer to the common side products table below for more information.

  • Catalyst Deactivation: If you are using a catalytic hydrogenation method (e.g., from 3-cyanopyridine), your catalyst (like Raney Nickel) could be deactivated by strongly acidic conditions.[1] Ensure you are using the correct pH as specified in the protocol and consider using fresh catalyst.

Q2: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

Improving selectivity often involves optimizing reaction conditions and choosing the right reagents.

  • Control of Reaction Conditions: For hydrogenations, using strongly acidic conditions can sometimes suppress side product formation by poisoning the catalyst, though this may also lower the overall yield. Milder conditions, such as using an aqueous carboxylic acid medium at lower temperatures and pressures, can enhance selectivity.[1]

  • Choice of Reducing Agent: When reducing a carboxylic acid or its derivative to an aldehyde, over-reduction to the alcohol is a common issue. Use a mild and selective reducing agent, and carefully control the stoichiometry and temperature of the reaction.

  • Purification: Effective purification methods are crucial for removing side products. Column chromatography is a common method.[2] For aldehydes, forming a reversible bisulfite adduct can be a useful technique to separate them from non-carbonyl impurities.[1]

Q3: After workup, I am having trouble isolating the desired product. What could be the issue?

Isolation problems can be due to the product's solubility or stability.

  • Aqueous Solubility: this compound has some water solubility. If you are performing an aqueous workup, your product might be partially lost to the aqueous layer. Try extracting the aqueous phase multiple times with an appropriate organic solvent.

  • Product Instability: The product contains both an amino group and an aldehyde group, which can be reactive. Avoid exposing the product to strong acids or bases during workup, as this could lead to degradation or side reactions. The aldehyde group can also be sensitive to oxidation.

Common Side Products in this compound Synthesis

The formation of side products is highly dependent on the chosen synthetic route. Below is a summary of potential side products for common starting materials.

Synthetic Route (Starting Material)Potential Side ProductChemical StructureMitigation Strategies
Reduction of 2-Chloronicotinonitrile 2-Chloronicotinamide2-Chloronicotinamide StructureIncomplete hydrolysis of the nitrile can lead to the amide. Ensure sufficient hydrolysis time and appropriate conditions.
2-Aminopyridine-3-methanol2-Aminopyridine-3-methanol StructureOver-reduction of the aldehyde. Use a mild reducing agent and control the reaction temperature and stoichiometry.
Amination of 2-Halonicotinaldehyde Unreacted 2-Halonicotinaldehyde2-Halonicotinaldehyde StructureDrive the reaction to completion by using an excess of the aminating agent or extending the reaction time.
Self-condensation productsAldol adduct StructureThe amino group of one molecule can react with the aldehyde of another. Control reaction concentration and temperature.
Reduction of 2-Aminonicotinic Acid 2-Aminopyridine-3-methanol2-Aminopyridine-3-methanol StructureThis is a very common side product due to over-reduction. Use a selective reducing agent designed for the partial reduction of carboxylic acids to aldehydes (e.g., DIBAL-H at low temperatures).
Unreacted 2-Aminonicotinic Acid2-Aminonicotinic Acid StructureEnsure the reducing agent is active and used in the correct stoichiometric amount.

Experimental Protocol: Synthesis from 2-Chloronicotinaldehyde (B135284)

This protocol describes a general procedure for the amination of 2-chloronicotinaldehyde.

Materials:

  • 2-Chloronicotinaldehyde

  • Ammonia (B1221849) solution (e.g., 7N in methanol) or another amine source

  • Solvent (e.g., Methanol, DMSO)

  • Reaction vessel (e.g., sealed tube or pressure vessel)

  • Stirring apparatus

  • Heating apparatus

  • Purification setup (e.g., column chromatography)

Procedure:

  • In a suitable reaction vessel, dissolve 2-chloronicotinaldehyde in the chosen solvent.

  • Add an excess of the ammonia solution or other aminating agent.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 50-100 °C). The optimal temperature and reaction time will need to be determined empirically.

  • Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield incomplete_reaction Incomplete Reaction check_yield->incomplete_reaction Yes side_products Significant Side Products? check_yield->side_products No optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) incomplete_reaction->optimize_conditions end_product Pure Product side_products->end_product No analyze_byproducts Identify Side Products (NMR, MS) side_products->analyze_byproducts Yes optimize_conditions->start purification_issue Purification Issues purification_issue->end_product analyze_byproducts->optimize_conditions modify_workup Modify Workup/Purification analyze_byproducts->modify_workup modify_workup->purification_issue

Caption: A flowchart for troubleshooting common issues in this compound synthesis.

References

Troubleshooting low yield in Friedländer reaction with 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields and other common issues encountered during the Friedländer reaction with 2-aminonicotinaldehyde for the synthesis of 1,8-naphthyridines.

Frequently Asked Questions (FAQs)

Q1: My Friedländer reaction with this compound is resulting in a very low yield. What are the common causes?

Low yields in the Friedländer synthesis using this compound can stem from several factors. The most common issues include suboptimal reaction conditions such as temperature, reaction time, and solvent choice. The selection and activity of the catalyst are also critical. Furthermore, the purity of the starting materials, particularly the this compound, can significantly impact the outcome. The presence of the nitrogen atom in the pyridine (B92270) ring of this compound can also influence its reactivity compared to 2-aminobenzaldehyde, potentially leading to side reactions.

Q2: What are the potential side reactions when using this compound?

A known side reaction is the self-condensation of the ketone starting material under basic conditions. Additionally, with this compound, there is a possibility of a fast transamination reaction, which can lead to the formation of undesired byproducts. The electronic properties of the pyridine ring may also affect the regioselectivity of the reaction when unsymmetrical ketones are used, leading to a mixture of isomers.

Q3: How does the choice of catalyst affect the reaction yield?

The catalyst plays a crucial role in the Friedländer reaction. Both Brønsted and Lewis acids, as well as bases, can catalyze the reaction.[1] The choice of catalyst can significantly influence the reaction rate and, consequently, the yield. For the synthesis of 1,8-naphthyridines from this compound, various catalytic systems have been successfully employed, including choline (B1196258) hydroxide (B78521), cerium(III) chloride heptahydrate, and basic alumina.[1][2][3] The optimal catalyst often depends on the specific ketone being used and the desired reaction conditions (e.g., solvent-free, aqueous).

Q4: Can the reaction be performed under solvent-free or aqueous conditions?

Yes, several modern and environmentally friendly protocols have been developed for the Friedländer synthesis with this compound that utilize water as a solvent or are performed under solvent-free conditions.[2][3] These methods often offer high yields, simplified purification, and reduced environmental impact. For instance, using choline hydroxide in water or grinding the reactants with a solid catalyst like CeCl₃·7H₂O have proven effective.[2][3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Friedländer reaction with this compound.

Problem: Low or No Product Formation

Possible Cause 1: Suboptimal Reaction Conditions

  • Solution: Systematically optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they may also lead to decomposition of starting materials or products. Monitor the reaction progress using thin-layer chromatography (TLC) to determine the optimal reaction time.

  • Solution: Evaluate different solvents. The polarity of the solvent can influence the solubility of reactants and the reaction mechanism. For this compound, reactions in water have shown excellent yields.[2]

Possible Cause 2: Inactive or Inappropriate Catalyst

  • Solution: Ensure the catalyst is active and used in the correct amount. Some catalysts are sensitive to air and moisture and may require fresh preparation or careful handling. Experiment with different types of catalysts (acidic, basic, Lewis acid) to find the most effective one for your specific substrate combination.

Possible Cause 3: Purity of Starting Materials

  • Solution: Verify the purity of this compound and the ketone. Impurities can inhibit the catalyst or participate in side reactions, reducing the yield of the desired product. Purification of starting materials by recrystallization or chromatography may be necessary.

Problem: Formation of Multiple Products (Low Selectivity)

Possible Cause 1: Use of Unsymmetrical Ketones

  • Solution: When using an unsymmetrical ketone, two different enolates or enamines can form, leading to a mixture of regioisomers. To improve regioselectivity, consider using a ketone with only one α-methylene group or exploring catalysts that can direct the reaction to the desired isomer.

Possible Cause 2: Side Reactions

  • Solution: To minimize the self-condensation of the ketone, consider adding the ketone slowly to the reaction mixture. If transamination is suspected, altering the catalyst and reaction conditions may help to suppress this side reaction.

Quantitative Data Summary

The following tables summarize yields for the Friedländer synthesis of 1,8-naphthyridines from this compound under various reported conditions.

Table 1: Choline Hydroxide (ChOH) Catalyzed Synthesis in Water [2]

EntryKetoneTime (h)Temperature (°C)Yield (%)
1Acetone65099
2Propiophenone85096
3Cyclohexanone105094

Table 2: CeCl₃·7H₂O Catalyzed Solvent-Free Synthesis [3]

EntryKetoneTime (min)Yield (%)
1Ethyl acetoacetate395
2Acetylacetone492
3Cyclohexanone590

Table 3: Basic Alumina Catalyzed Solvent-Free Synthesis [1]

EntryKetoneTime (min)Yield (%)
1Diethyl malonate10-1592
2Ethyl cyanoacetate10-1590
3Malononitrile5-1095

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 1,8-Naphthyridines in Water using Choline Hydroxide (ChOH)[2]
  • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

  • Add the active methylene (B1212753) compound (e.g., acetone, 0.5 mmol) to the solution.

  • Add choline hydroxide (1 mol %) to the reaction mixture.

  • Stir the mixture at 50 °C in a water bath for the time specified in Table 1 (typically 6-10 hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Solvent-Free Synthesis of 1,8-Naphthyridines using CeCl₃·7H₂O under Grinding Conditions[3]
  • In a mortar, place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol).

  • Grind the mixture with a pestle at room temperature for the time specified in Table 2 (typically 3-5 minutes).

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, add ethyl acetate (B1210297) to the reaction mixture and stir.

  • Filter the mixture to remove the catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate and hexane (B92381) as the eluent.

Visualizations

Friedlander_Troubleshooting start Low Yield in Friedländer Reaction cond1 Check Reaction Conditions start->cond1 cond2 Evaluate Catalyst cond1->cond2 Yes sol1a Optimize Temperature & Time cond1->sol1a No sol1b Screen Solvents (e.g., Water) cond1->sol1b cond3 Assess Starting Material Purity cond2->cond3 Yes sol2a Verify Catalyst Activity & Loading cond2->sol2a No sol2b Screen Different Catalysts cond2->sol2b cond4 Multiple Products? cond3->cond4 Yes sol3 Purify Starting Materials cond3->sol3 No sol4a Use Symmetrical Ketone or Directing Group cond4->sol4a Yes sol4b Modify Reaction Conditions to Minimize Side Reactions cond4->sol4b end Improved Yield cond4->end No sol1a->cond2 sol1b->cond2 sol2a->cond3 sol2b->cond3 sol3->cond4 sol4a->end sol4b->end

Caption: Troubleshooting workflow for low yield in the Friedländer reaction.

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Addition First cluster_path2 Pathway 2: Schiff Base First A1 This compound + Ketone B1 Aldol Adduct A1->B1 Aldol Addition C1 Enone Intermediate B1->C1 Dehydration D1 Imine Formation C1->D1 Intramolecular Condensation E1 1,8-Naphthyridine D1->E1 Dehydration A2 This compound + Ketone B2 Schiff Base A2->B2 Imine Formation C2 Aldol-type Intermediate B2->C2 Intramolecular Aldol Reaction D2 Cyclization & Dehydration C2->D2 E2 1,8-Naphthyridine D2->E2

Caption: Two plausible mechanistic pathways for the Friedländer synthesis.[4]

References

Technical Support Center: Optimization of 2-Aminonicotinaldehyde Condensations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of reaction conditions for 2-aminonicotinaldehyde condensations.

Frequently Asked Questions (FAQs)

Q1: What are the primary condensation reactions involving this compound?

A1: this compound is a versatile precursor primarily used in condensation reactions that form heterocyclic compounds. The most common reaction is the Friedländer Annulation , which involves the reaction of a 2-aminoaryl aldehyde with a compound containing an α-methylene group (like a ketone or ester) to synthesize quinolines and their aza-analogs, such as 1,8-naphthyridines.[1][2][3] Another key reaction is the Knoevenagel Condensation , where this compound reacts with active methylene (B1212753) compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) in the presence of a basic catalyst.[4][5]

Q2: What are the critical parameters to optimize for these condensation reactions?

A2: The success of this compound condensations hinges on the careful optimization of several parameters:

  • Catalyst: The choice between an acid, base, or metal catalyst can dramatically influence reaction rate and yield.[2][3][6]

  • Solvent: The polarity and boiling point of the solvent affect reagent solubility and can influence the reaction pathway.[7] High-boiling aprotic polar solvents like DMF and DMSO are sometimes used.[7]

  • Temperature: Reaction temperature is a critical factor; some condensations proceed at room temperature, while others require heating or reflux to go to completion.[7][8]

  • Reaction Time: Monitoring the reaction (e.g., by TLC) is essential to determine the optimal time for completion and to avoid the formation of degradation products.[4]

  • Stoichiometry: The ratio of reactants can be crucial, especially when trying to minimize side reactions like self-condensation.[7]

Q3: How do I select the appropriate catalyst for my reaction?

A3: Catalyst selection depends on the specific type of condensation reaction.

  • For Friedländer Annulation: Both acid and base catalysts are commonly used. Lewis acids (e.g., ZnCl₂, Nd(NO₃)₃·6H₂) and Brønsted acids (e.g., p-toluenesulfonic acid, trifluoroacetic acid) are effective.[2][6] Basic catalysts like piperidine (B6355638), KOH, or sodium ethoxide are also frequently employed.[3]

  • For Knoevenagel Condensation: Weak bases are typically preferred. Piperidine is a classic choice, but other organocatalysts like L-proline or even basic salts can be used.[4][9] The choice may also depend on the acidity of the active methylene compound.

Q4: How does temperature influence the outcome of the reaction?

A4: Temperature directly impacts the reaction rate. While some highly activated substrates may react at room temperature, many condensations require heating to overcome the activation energy barrier.[10] Increasing the temperature can lead to higher yields and shorter reaction times.[7] However, excessively high temperatures can promote side reactions or cause decomposition of starting materials or products.[8] The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining selectivity.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is yielding little to no desired product. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. Systematically evaluating each component of the reaction is the best approach.

Possible Causes & Solutions:

  • Reagent Quality: this compound can be susceptible to oxidation. Ensure you are using fresh or purified starting materials. Check the purity of your active methylene compound or ketone, as impurities can inhibit the reaction.

  • Catalyst Inactivity/Inappropriateness: The chosen catalyst may be unsuitable for your specific substrates. If using an acid catalyst with no success, consider switching to a base, or vice-versa. For Friedländer reactions, Lewis acids are often effective.[6] Ensure the catalyst has not degraded.

  • Sub-optimal Reaction Conditions:

    • Temperature: If the reaction is being run at room temperature, try heating it. A temperature of 80-120 °C is often effective for these condensations.[7]

    • Solvent: The reactants may not be fully soluble in the chosen solvent. Try a solvent with different polarity or a higher boiling point, such as DMF or DMSO, which can also help drive the reaction forward at higher temperatures.[7]

  • Water Removal: Condensation reactions produce water, which can inhibit the reaction or participate in reversible reactions.[11] Consider running the reaction under conditions that remove water, such as using a Dean-Stark apparatus with a solvent like toluene (B28343) or adding molecular sieves.

G Troubleshooting Workflow for Low Yield start Low / No Yield Observed check_reagents Verify Reagent Purity (Aldehyde, Methylene Compound) start->check_reagents check_catalyst Evaluate Catalyst (Type, Activity, Amount) start->check_catalyst check_conditions Assess Reaction Conditions (Temp, Solvent, Time) start->check_conditions solution_reagents Purify/Replace Reagents Run under Inert Atmosphere check_reagents->solution_reagents Issue Found solution_catalyst Screen Different Catalysts (Acid vs. Base vs. Lewis Acid) check_catalyst->solution_catalyst Issue Found solution_conditions Increase Temperature Change Solvent Add Dehydrating Agent check_conditions->solution_conditions Issue Found

A generalized workflow for optimizing condensation reactions.
Problem 2: Significant Side Product Formation

Q: My TLC shows multiple spots, and my final product is impure. What are these side products and how can I prevent them?

A: The formation of side products is often related to the reactivity of the starting materials.

Possible Side Reactions & Solutions:

  • Self-Condensation: The active methylene compound or ketone can react with itself, especially under strong basic conditions.

    • Solution: Add the base or the aldehyde slowly to the reaction mixture to keep its concentration low at any given time.[11] Using a milder catalyst may also help.

  • Oxidation: this compound, like other aminobenzaldehydes, can be sensitive to air oxidation.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents to minimize exposure to oxygen.[10]

  • Polymerization: Aldehydes can sometimes polymerize, especially under harsh conditions.

    • Solution: Avoid excessively high temperatures or highly concentrated reaction mixtures. Ensure proper stirring to dissipate heat.

Problem 3: Incomplete Reaction

Q: My starting materials are not fully consumed, even after extended reaction times. What should I do?

A: An incomplete reaction suggests that the conditions are not sufficient to drive the equilibrium toward the product side.

Solutions to Drive Reaction to Completion:

  • Increase Temperature: If thermodynamically feasible, increasing the reaction temperature can significantly increase the rate and push the reaction forward.[7]

  • Change Catalyst/Solvent System: The current system may be too slow. A stronger acid/base or a higher-boiling-point solvent that allows for higher temperatures could be effective.[7][10]

  • Remove Water Byproduct: As mentioned previously, the water generated can lead to an unfavorable equilibrium. The use of a Dean-Stark trap or molecular sieves is a standard method to remove water and drive the reaction to completion.

G Logic for Catalyst Selection start Select Reaction Type friedlander Friedländer Annulation (Aldehyde + Ketone/Ester) start->friedlander Ketone/ Ester knoevenagel Knoevenagel Condensation (Aldehyde + Active Methylene) start->knoevenagel Active Methylene acid_cat Try Acid Catalysis p-TsOH, TFA, Lewis Acids (e.g., ZnCl2) friedlander->acid_cat Acidic Conditions base_cat_fried Try Base Catalysis KOH, NaOEt, Piperidine friedlander->base_cat_fried Basic Conditions base_cat_knoev Use Mild Base Catalyst Piperidine, L-Proline, Et3N knoevenagel->base_cat_knoev

Decision flow for selecting a suitable catalyst.

Data Presentation: Reaction Condition Comparison

Table 1: Typical Catalysts for Friedländer Synthesis of 1,8-Naphthyridines

CatalystTypeTypical ConditionsNotes
Potassium Hydroxide (KOH)BaseEthanolic solution, refluxA classic, strong base catalyst.[3]
PiperidineBaseRefluxing alcohol or high temp.Common base, often used in multi-step syntheses.[3]
p-Toluenesulfonic AcidBrønsted AcidSolvent-free or high-boiling solventEffective acid catalyst, can facilitate dehydration.[6]
Iodine (I₂)Lewis AcidVaries, often in organic solventsA mild and efficient Lewis acid catalyst.[6]
Neodymium(III) NitrateLewis AcidMild conditionsEfficient catalyst for functionalized quinolines.[6]
Choline Chloride-Zinc ChlorideLewis Acid (DES)Deep Eutectic Solvent, acts as solvent and catalystA green chemistry approach with potential for recycling.[1]

Table 2: Typical Conditions for Knoevenagel Condensation with Aromatic Aldehydes (Adapted for this compound based on literature for analogous aldehydes)

Active Methylene Cmpd.CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
MalononitrilePiperidineEthanol (B145695)Reflux2 - 685 - 95
Ethyl CyanoacetateSodium EthoxideEthanolRT - Reflux4 - 1270 - 90
Barbituric AcidAcetic AcidWater/Ethanol80 - 1001 - 380 - 95

(Data adapted from BenchChem application notes for similar aromatic aldehydes).[4]

Experimental Protocols

Protocol 1: General Procedure for the Friedländer Synthesis of a 1,8-Naphthyridine Derivative
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.).

  • Reagents: Add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq.) and the chosen solvent (e.g., ethanol, 5-10 mL per mmol of aldehyde).

  • Catalyst: Add the catalyst (e.g., a catalytic amount of piperidine, ~0.2 eq., or KOH, ~1.2 eq.).

  • Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Knoevenagel Condensation with Malononitrile
  • Setup: In a 100 mL round-bottom flask, dissolve this compound (10 mmol, 1 eq.) in absolute ethanol (30 mL).[4]

  • Reagents: Add malononitrile (11 mmol, 1.1 eq.) to the solution.[4]

  • Catalyst: Add a catalytic amount of piperidine (e.g., 0.5 mL).[4]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is typically complete within 2-6 hours. Monitor progress by TLC.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.[4]

  • Purification: Collect the solid product by vacuum filtration. Wash the product with cold ethanol (2 x 10 mL) and dry it under vacuum.[4]

G Simplified Friedländer Reaction Pathway reactants This compound + Active Methylene Ketone step1a Route A: Schiff Base Formation reactants->step1a step1b Route B: Aldol Condensation reactants->step1b intermediate Cyclization Intermediate step1a->intermediate step1b->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product 1,8-Naphthyridine Product dehydration->product

Two viable mechanisms for the Friedländer synthesis.[2]

References

Preventing self-condensation of 2-aminopyridine-3-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-aminopyridine-3-carboxaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and reactivity of this compound, with a specific focus on preventing its self-condensation.

Troubleshooting Guides

Issue: Undesired Side Product Formation Consistent with Self-Condensation

Symptoms:

  • Appearance of a new, less polar spot on TLC analysis.

  • Complex NMR spectrum with unexpected peaks.

  • Lower than expected yield of the desired product.

  • Formation of a colored, often yellow or orange, precipitate.

Root Cause Analysis: 2-Aminopyridine-3-carboxaldehyde is susceptible to self-condensation, a reaction where two molecules of the aldehyde react with each other. This is a common side reaction for many aldehydes, particularly under acidic or basic conditions. The presence of the amino group on the pyridine (B92270) ring can influence the electronic properties of the aldehyde, potentially making it more prone to this reaction. The likely mechanism is an acid-catalyzed aldol-type condensation.

Logical Flow for Troubleshooting Self-Condensation:

G start Self-Condensation Observed protect Protect Aldehyde Group start->protect Is functional group tolerance an issue? control_pH Control Reaction pH start->control_pH Are acidic/basic conditions necessary? success Problem Resolved protect->success temp Lower Reaction Temperature control_pH->temp reagent_order Modify Reagent Addition Order temp->reagent_order reagent_order->success fail Issue Persists reagent_order->fail

Caption: Troubleshooting workflow for addressing self-condensation.

Recommended Actions:

  • Protection of the Aldehyde Group: The most effective method to prevent self-condensation is to protect the aldehyde functionality as an acetal (B89532). Cyclic acetals, such as 1,3-dioxolanes, are commonly used due to their stability.

  • Strict pH Control: If the reaction conditions do not allow for protection, maintaining a neutral or near-neutral pH is critical. The self-condensation of similar aminobenzaldehydes is known to be acid-catalyzed. The use of non-acidic catalysts or buffered reaction systems can minimize this side reaction.

  • Temperature Management: Aldol-type condensations are often accelerated by heat. Performing the reaction at a lower temperature can significantly reduce the rate of self-condensation.

  • Order of Reagent Addition: If the reaction involves another carbonyl compound (a crossed-aldol reaction), pre-forming the enolate of the other carbonyl component before the slow addition of 2-aminopyridine-3-carboxaldehyde can favor the desired cross-condensation over self-condensation.

Frequently Asked Questions (FAQs)

Q1: What is self-condensation and why is it a problem with 2-aminopyridine-3-carboxaldehyde?

A1: Self-condensation is a side reaction where two molecules of an aldehyde react with each other to form a larger molecule, often a β-hydroxy aldehyde or an α,β-unsaturated aldehyde after dehydration.[1] For 2-aminopyridine-3-carboxaldehyde, this leads to the formation of undesired impurities, reduces the yield of the target product, and complicates purification. The presence of both an aldehyde and an amino group in the same molecule can make it particularly susceptible to this reaction under certain conditions.

Q2: How can I protect the aldehyde group of 2-aminopyridine-3-carboxaldehyde to prevent self-condensation?

A2: Protecting the aldehyde as a cyclic acetal is a highly effective strategy. A common method is the reaction with ethylene (B1197577) glycol in the presence of an acid catalyst to form a 1,3-dioxolane (B20135) ring. This protected form is stable to many reaction conditions under which the free aldehyde would react.

Q3: What are the recommended conditions for the acetal protection of 2-aminopyridine-3-carboxaldehyde?

A3: A general protocol involves reacting 2-aminopyridine-3-carboxaldehyde with ethylene glycol (1.5-2.0 equivalents) in a solvent such as toluene (B28343) or dichloromethane. A catalytic amount of a mild acid catalyst like p-toluenesulfonic acid (p-TSA) or pyridinium (B92312) p-toluenesulfonate (PPTS) is typically used. The reaction is often heated to reflux with a Dean-Stark trap to remove the water formed during the reaction, which drives the equilibrium towards the acetal product.

Q4: The acid catalyst for acetal formation seems to be causing other side reactions with my sensitive substrate. What are my options?

A4: For acid-sensitive substrates, several milder catalytic systems can be employed for acetalization. These include:

  • Lewis acids: Catalysts like In(OTf)₃, Bi(OTf)₃, or Sc(OTf)₃ can be effective under milder conditions.

  • Solid-supported acids: Reagents like Amberlyst-15 or silica-supported sulfuric acid can be used, which are easily filtered off after the reaction.

  • Trace amounts of conventional acids: In some cases, using very low concentrations (0.1 mol %) of a strong acid can be sufficient to catalyze the reaction without significant degradation of sensitive groups.[2]

Q5: How do I remove the acetal protecting group to regenerate the aldehyde?

A5: Acetal deprotection is typically achieved by acid-catalyzed hydrolysis. This is usually done by treating the protected compound with aqueous acid, such as dilute hydrochloric acid or acetic acid, in a co-solvent like acetone (B3395972) or THF. The reaction progress can be monitored by TLC until the starting material is fully converted back to the aldehyde.

Q6: I am having trouble with the deprotection of the acetal. What could be the issue?

A6: Incomplete deprotection can occur if the acid catalyst is too weak or if the reaction time is insufficient. If stronger acidic conditions are not compatible with your molecule, alternative deprotection methods under neutral conditions have been developed. These can include using reagents like Er(OTf)₃ or electrochemical methods.[3] It is also important to ensure that enough water is present to drive the hydrolysis reaction.

Experimental Protocols

Protocol 1: Acetal Protection of 2-Aminopyridine-3-carboxaldehyde

Objective: To protect the aldehyde group of 2-aminopyridine-3-carboxaldehyde as a 1,3-dioxolane to prevent self-condensation in subsequent reactions.

Materials:

  • 2-Aminopyridine-3-carboxaldehyde

  • Ethylene glycol

  • p-Toluenesulfonic acid (p-TSA) monohydrate

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-aminopyridine-3-carboxaldehyde (1.0 eq).

  • Add toluene to dissolve the starting material.

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-TSA (0.05 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected product, 2-(1,3-dioxolan-2-yl)pyridin-3-amine.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Workflow for Acetal Protection:

G start Start: 2-Aminopyridine-3-carboxaldehyde reactants Add Ethylene Glycol and p-TSA in Toluene start->reactants reflux Reflux with Dean-Stark Trap reactants->reflux workup Aqueous Workup (NaHCO3, Brine) reflux->workup dry Dry and Concentrate workup->dry purify Column Chromatography (if necessary) dry->purify product Product: 2-(1,3-dioxolan-2-yl)pyridin-3-amine purify->product

References

Stability issues and proper storage of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and troubleshooting of experiments involving 2-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a bifunctional organic compound containing both an amino and an aldehyde group. This structure makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant in pharmaceutical and agrochemical research.[1][2][3] Its derivatives have been investigated for potential biological activities, including antifungal and anticancer properties.

Q2: What are the primary stability concerns with this compound?

A2: this compound is sensitive to air, light, and heat. The aldehyde group is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. The presence of the amino group can also contribute to its reactivity. Over time, the compound may also be prone to polymerization or the formation of oligomers, which can appear as less soluble or discolored material.[1]

Q3: How should I properly store this compound?

A3: To ensure the longevity and purity of this compound, it is crucial to store it under the following conditions:

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[4]

  • Temperature: For short-term storage, refrigeration at 0-10°C is recommended. For long-term storage, temperatures of -20°C are advisable.[4][5]

  • Light: Keep the compound in a dark place, using an amber or opaque container to protect it from light.[4][6]

  • Moisture: Store in a tightly sealed container in a dry environment to prevent hydration and potential side reactions.[6]

Q4: What are the signs of degradation of this compound?

A4: Degradation of this compound can be indicated by several observable changes:

  • Color Change: The compound is typically a yellow to light brown solid.[1][7] A significant darkening of the color may suggest degradation.

  • Reduced Solubility: The formation of insoluble particulates or a tar-like substance can indicate polymerization or the presence of impurities.

  • Inconsistent Spectroscopic Data: Changes in the NMR, IR, or mass spectrometry data compared to a fresh sample are clear indicators of degradation.

  • Poor Performance in Reactions: A noticeable decrease in yield or the formation of unexpected byproducts in a well-established reaction is a strong indicator that the starting material has degraded.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments with this compound.

Low Reaction Yield

Problem: My reaction using this compound is resulting in a low yield of the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Degraded Starting Material Confirm the purity of your this compound. If degradation is suspected (see signs of degradation above), consider purifying the material by sublimation or recrystallization before use.[1] For future use, ensure proper storage conditions are met.
Incomplete Reaction Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Consider extending the reaction time or moderately increasing the temperature if the starting material is still present.
Suboptimal Reaction Conditions Ensure all reagents and solvents are of high purity and are anhydrous, especially for moisture-sensitive reactions. Re-evaluate the reaction stoichiometry and the catalytic system if applicable.
Side Reactions The presence of the amino and aldehyde groups can lead to self-condensation or other side reactions. Consider protecting one of the functional groups if it is not involved in the desired transformation. Adjusting the reaction temperature or the rate of addition of reagents may also minimize side product formation.
Product Purification Issues

Problem: I am having difficulty purifying the product of my reaction involving this compound.

Possible Causes and Solutions:

CauseRecommended Action
Formation of Polymeric Byproducts These byproducts are often insoluble and can be removed by filtration. If they are soluble, column chromatography with a suitable solvent system can be effective.
Unreacted Starting Material If this compound remains, it can often be separated by column chromatography. Due to its polar nature, a more polar solvent system may be required to elute it from the column.
Product Instability The product itself may be unstable under the purification conditions. Avoid excessive heat and exposure to air and light during purification. Use of an inert atmosphere during chromatography and solvent evaporation is recommended.

Experimental Protocols

Purification by Sublimation

Sublimation is an effective method for purifying this compound, especially for removing non-volatile impurities.

Materials:

  • Crude this compound

  • Sublimation apparatus

  • Vacuum pump

  • Heating mantle or oil bath

  • Cold trap

Procedure:

  • Place the crude this compound in the bottom of the sublimation apparatus.

  • Assemble the apparatus, ensuring all joints are properly sealed.

  • Connect the apparatus to a vacuum line with a cold trap.

  • Evacuate the system to a pressure of <1 mmHg.

  • Once a stable vacuum is achieved, begin to gently heat the apparatus. The sublimation temperature will depend on the vacuum level but is typically below the melting point of the compound (98-102°C).

  • Cool the cold finger with running water or a dry ice/acetone slurry.

  • The purified this compound will deposit as crystals on the cold finger.

  • Continue the sublimation until no more material is observed to sublime.

  • Turn off the heat and allow the apparatus to cool to room temperature under vacuum.

  • Gently vent the system to atmospheric pressure with an inert gas.

  • Carefully collect the purified crystals from the cold finger.

Stability Data

CompoundStorage ConditionsDurationPurity Retention
4-Aminopyridine (B3432731)Room Temperature (22-24°C), protected from light6 months>95%
4-AminopyridineRefrigerated (4°C), protected from light6 months>95%
3,4-Diaminopyridine (B372788)Room Temperature (22-24°C), protected from light6 months>95%
3,4-DiaminopyridineRefrigerated (4°C), protected from light6 months>95%

Data extrapolated from stability studies on 4-aminopyridine and 3,4-diaminopyridine capsules.[4][8]

Visualizations

Troubleshooting Workflow for Low Reaction Yield

low_yield_troubleshooting start Low Reaction Yield Observed check_purity Check Purity of This compound start->check_purity degraded Degradation Suspected? check_purity->degraded purify Purify by Sublimation/ Recrystallization degraded->purify Yes monitor_reaction Monitor Reaction Progress (TLC, LC-MS) degraded->monitor_reaction No purify->monitor_reaction incomplete Reaction Incomplete? monitor_reaction->incomplete optimize_conditions Optimize Conditions (Time, Temperature) incomplete->optimize_conditions Yes check_reagents Verify Reagent/Solvent Purity and Stoichiometry incomplete->check_reagents No end Improved Yield optimize_conditions->end side_reactions Evidence of Side Reactions? check_reagents->side_reactions protecting_group Consider Protecting Group Strategy side_reactions->protecting_group Yes side_reactions->end No protecting_group->end

Caption: Troubleshooting workflow for addressing low reaction yields.

Potential Signaling Pathway Inhibition by this compound Derivatives

Derivatives of the related compound, 2-aminonicotinamide, have been shown to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins in fungi. This pathway is crucial for the integrity of the fungal cell wall.

gpi_inhibition_pathway cluster_er Endoplasmic Reticulum cluster_transport Transport to Cell Surface gpi_precursor GPI Precursor (Phosphatidylinositol) gpi_synthesis GPI Anchor Biosynthesis Pathway (Multi-enzyme complex) gpi_precursor->gpi_synthesis gpi_anchor Complete GPI Anchor gpi_synthesis->gpi_anchor gpi_transamidase GPI Transamidase gpi_anchor->gpi_transamidase protein Nascent Protein protein->gpi_transamidase gpi_anchored_protein GPI-Anchored Protein gpi_transamidase->gpi_anchored_protein transport Vesicular Transport gpi_anchored_protein->transport cell_surface_protein GPI-Anchored Protein on Cell Surface transport->cell_surface_protein cell_wall_defect Defective Cell Wall Integrity cell_surface_protein->cell_wall_defect inhibitor 2-Aminonicotinamide Derivatives inhibitor->inhibition inhibition->gpi_synthesis

Caption: Inhibition of GPI anchor biosynthesis by 2-aminonicotinamide derivatives.

References

Handling air-sensitive 2-Aminonicotinaldehyde in the laboratory

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the air-sensitive compound 2-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered air-sensitive?

A1: this compound, also known as 2-amino-3-pyridinecarboxaldehyde, is a yellow to light brown solid organic compound.[1][2] Its air sensitivity is due to the presence of both an amino group and an aldehyde group on the pyridine (B92270) ring, which makes it susceptible to oxidation and degradation upon exposure to air and moisture. This can lead to discoloration and the formation of impurities, affecting its reactivity and the outcome of chemical reactions.

Q2: How should I properly store this compound?

A2: To maintain its integrity, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[2] It is recommended to keep it in a dark place, and for long-term storage, refrigeration (0-10°C) or freezing (-20°C) is advised.[2][3] Some suppliers suggest that it may be stored for up to several months at 0°C under an inert atmosphere.[4]

Q3: What are the primary safety hazards associated with this compound?

A3: this compound is irritating to the eyes, respiratory system, and skin.[1][5] It may also be harmful if inhaled, in contact with skin, or if swallowed.[1] Appropriate personal protective equipment (PPE), including gloves, and eye/face protection, should be worn when handling this compound.[1][5] Work should be conducted in a well-ventilated area or a fume hood.[6]

Q4: What are the common signs of degradation of this compound?

A4: A noticeable change in color from its typical bright yellow to a darker brown or greenish hue can indicate degradation.[3][7] Insoluble particulates in a solvent where it is normally soluble can also be a sign of decomposition. For reactions, poor yields or the presence of unexpected byproducts in analytical data (like NMR or LC-MS) may suggest that the starting material has degraded.

Q5: In which solvents is this compound soluble?

A5: It is slightly soluble in chloroform (B151607) and methanol (B129727) and soluble in ether and ethyl acetate.[1][4] It is generally insoluble in water.[1][4]

Quantitative Data Summary

PropertyValueSource
Molecular FormulaC₆H₆N₂O[1]
Molecular Weight122.12 g/mol [1]
Melting Point98-102 °C[1][4]
AppearanceBright yellow to light brown solid[1][2]
Storage TemperatureRoom Temperature (short-term, sealed, dry, dark), Refrigerated (0-10°C), or Frozen (-20°C) (long-term)[1][2][3]
Air SensitivityYes[1][4]
Water SolubilityInsoluble[1][4]

Experimental Protocols

Detailed Methodology: Synthesis of an Imine using this compound

This protocol describes a general procedure for the synthesis of an imine via condensation of this compound with a primary amine under an inert atmosphere.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Anhydrous solvent (e.g., toluene (B28343) or methanol)

  • Molecular sieves (4Å), activated

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Procedure:

  • Inert Atmosphere Setup: Assemble the reaction glassware and dry it thoroughly in an oven. Allow it to cool to room temperature under a stream of inert gas. A Schlenk line or a balloon filled with inert gas can be used to maintain an inert atmosphere throughout the reaction.

  • Reagent Preparation: In the Schlenk flask, add this compound (1.0 eq) and activated 4Å molecular sieves.

  • Solvent Addition: Add the anhydrous solvent via a syringe.

  • Amine Addition: Add the primary amine (1.0-1.2 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60°C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the molecular sieves and wash them with a small amount of the anhydrous solvent.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The crude imine product can be purified by recrystallization or column chromatography.

Troubleshooting Guides

Issue 1: The reaction fails to start or proceeds very slowly.

  • Possible Cause 1: Degraded this compound. The starting material may have oxidized due to improper storage or handling.

    • Solution: Use a fresh bottle of the reagent or purify the existing stock. A color change to dark brown is an indicator of degradation.

  • Possible Cause 2: Presence of moisture. Water can inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly activated molecular sieves.

  • Possible Cause 3: Insufficient activation of the aldehyde.

    • Solution: A catalytic amount of a mild acid (e.g., acetic acid) can be added to facilitate imine formation. However, the pH should be carefully controlled as too much acid can protonate the amine, rendering it non-nucleophilic.

Issue 2: A dark-colored, insoluble material forms in the reaction mixture.

  • Possible Cause: Polymerization or decomposition of this compound. This can be triggered by excessive heat or prolonged exposure to air.

    • Solution: Maintain a strict inert atmosphere. Avoid high reaction temperatures unless necessary. If heating is required, do so gradually and for the minimum time needed.

Issue 3: Low yield of the desired imine product.

  • Possible Cause 1: Incomplete reaction.

    • Solution: Increase the reaction time or temperature moderately. Ensure efficient stirring. Adding a slight excess of the amine (1.1-1.2 equivalents) can also drive the reaction to completion.

  • Possible Cause 2: Product loss during workup or purification.

    • Solution: Imines can be susceptible to hydrolysis. Avoid aqueous workups if possible. If an aqueous wash is necessary, use a saturated brine solution and work quickly. Ensure the chosen purification method is suitable for the stability of the product.

Issue 4: The purified product is still impure.

  • Possible Cause 1: Co-elution of impurities during column chromatography.

    • Solution: Optimize the solvent system for column chromatography to achieve better separation. Running a gradient elution may be helpful.

  • Possible Cause 2: Residual starting materials.

    • Solution: Ensure the reaction has gone to completion before workup. Consider using a different purification method, such as recrystallization, which can be very effective for crystalline products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_glass Dry Glassware setup_inert Setup Inert Atmosphere prep_glass->setup_inert add_reagents Add this compound & Molecular Sieves setup_inert->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_amine Add Primary Amine add_solvent->add_amine monitor Stir and Monitor (TLC/LC-MS) add_amine->monitor filter Filter monitor->filter concentrate Concentrate filter->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify product Final Product purify->product

Caption: Workflow for the synthesis of an imine from this compound.

troubleshooting_guide start Low/No Product Formation check_sm Check Starting Material Integrity (Color, Solubility) start->check_sm sm_ok Starting Material OK? check_sm->sm_ok check_conditions Review Reaction Conditions (Anhydrous?, Inert?) sm_ok->check_conditions Yes replace_sm Solution: Use Fresh/Purified This compound sm_ok->replace_sm No conditions_ok Conditions OK? check_conditions->conditions_ok optimize Optimize Reaction (Temp, Time, Catalyst) conditions_ok->optimize Yes improve_setup Solution: Ensure Dry Glassware, Anhydrous Solvents, & Inert Atmosphere conditions_ok->improve_setup No optimization_action Action: - Increase Temp/Time - Add Acid Catalyst - Use Excess Amine optimize->optimization_action

Caption: Troubleshooting decision tree for low product yield.

References

Technical Support Center: Impurity Identification in Crude 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in crude 2-Aminonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common types of impurities found in crude this compound?

A1: Impurities in crude this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These arise from the synthetic route used. A common synthesis starts from 2-amino-3-picoline. Impurities from this process can include:

    • Unreacted Starting Materials: 2-amino-3-picoline and phthalic anhydride.

    • Intermediates: Such as the phthalimide-protected picoline and the corresponding gem-dibromide.

    • Side-Products: For example, azine derivatives formed during the hydrolysis step.

  • Degradation Products: this compound can degrade under certain conditions (e.g., exposure to light, heat, or reactive agents). While specific degradation pathways are not extensively documented in publicly available literature, analogous compounds like other aminopyridines and aromatic aldehydes suggest potential degradation products arising from:

    • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (2-aminonicotinic acid).

    • Dimerization/Polymerization: Aldehydes can undergo self-condensation or polymerization reactions.

    • Reactions of the Amino Group: The amino group can undergo various side reactions.

  • Residual Solvents: Solvents used during the synthesis and purification process (e.g., carbon tetrachloride, ethanol, dichloromethane) may be present in the final product.

Q2: What analytical techniques are most suitable for identifying impurities in this compound?

A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying impurities. A reversed-phase method with UV detection is commonly employed.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile and semi-volatile impurities, including residual solvents and some process-related impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the main component and any significant impurities, helping to elucidate their structures.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it a powerful tool for identifying unknown impurities.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue: Poor peak shape (tailing or fronting) for this compound or impurity peaks.

Possible Cause Troubleshooting Steps
Secondary Silanol (B1196071) Interactions Use a modern, end-capped C18 or a phenyl-hexyl column.
Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase (e.g., 0.1%).
Operate at a lower pH (e.g., around 3) to suppress silanol ionization.
Column Overload Reduce the injection volume or the concentration of the sample.
Sample Solvent Effects Dissolve the sample in the mobile phase or a weaker solvent.

Issue: Inconsistent retention times.

Possible Cause Troubleshooting Steps
Fluctuations in Mobile Phase Composition Ensure proper mixing and degassing of the mobile phase.
Check for leaks in the pump and connections.
Temperature Variations Use a column oven to maintain a constant temperature.
Column Equilibration Ensure the column is fully equilibrated with the mobile phase before analysis.
GC-MS Analysis Troubleshooting

Issue: Poor peak shape or peak broadening for polar analytes like this compound.

Possible Cause Troubleshooting Steps
Active Sites in the Inlet or Column Use a deactivated inlet liner and a column specifically designed for polar or basic compounds.
Analyte Adsorption Derivatization of the amine and aldehyde groups can sometimes improve peak shape and volatility.
Improper Injection Technique Optimize the injection temperature and volume.

Issue: Low sensitivity or poor signal-to-noise ratio.

Possible Cause Troubleshooting Steps
Analyte Degradation in the Inlet Lower the injection port temperature.
Ion Source Contamination Clean the ion source of the mass spectrometer.
Suboptimal MS Parameters Optimize the ionization energy and other MS parameters for the target analytes.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Gradient: A typical gradient might start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound and potential impurities absorb (e.g., 254 nm or 280 nm).

  • Temperature: 30 °C.

General GC-MS Method for Residual Solvents and Volatile Impurities
  • Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C) to separate volatile solvents from less volatile impurities.

  • Injector Temperature: 250 °C.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 35-400.

Data Presentation

Table 1: Potential Process-Related Impurities from the Synthesis of this compound starting from 2-amino-3-picoline.

Impurity NameChemical StructureMolecular Weight ( g/mol )Potential Source
2-amino-3-picolineC₆H₈N₂108.14Unreacted starting material
Phthalic anhydrideC₈H₄O₃148.12Unreacted starting material
Phthalimide-protected picolineC₁₄H₁₀N₂O₂238.24Intermediate
gem-Dibromide intermediateC₁₄H₈Br₂N₂O₂396.04Intermediate
Azine derivativeC₁₄H₁₄N₄238.29Side-product
2-aminonicotinic acidC₆H₆N₂O₂138.12Oxidation product

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis crude_sample Crude this compound dissolution Dissolve in appropriate solvent (e.g., Mobile Phase) crude_sample->dissolution filtration Filter through 0.45 µm filter dissolution->filtration hplc HPLC-UV/MS filtration->hplc Primary Analysis gcms GC-MS filtration->gcms Volatiles & Solvents impurity_id Impurity Identification hplc->impurity_id gcms->impurity_id quantification Quantification impurity_id->quantification

Caption: Experimental workflow for impurity identification.

logical_relationship cluster_synthesis Synthesis Process cluster_impurities Potential Impurities starting_materials Starting Materials (e.g., 2-amino-3-picoline) crude_product Crude this compound starting_materials->crude_product intermediates Intermediates intermediates->crude_product side_reactions Side Reactions side_reactions->crude_product unreacted_sm Unreacted Starting Materials crude_product->unreacted_sm residual_int Residual Intermediates crude_product->residual_int side_products Side-Products crude_product->side_products degradation_products Degradation Products crude_product->degradation_products Storage/Stress

Caption: Sources of impurities in crude this compound.

Strategies to minimize byproduct formation in 2-Aminonicotinaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminonicotinaldehyde. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactive sites on this compound and what does this imply for side reactions?

A1: this compound is a bifunctional molecule containing a nucleophilic amino group (-NH₂) at the 2-position and an electrophilic aldehyde group (-CHO) at the 3-position of the pyridine (B92270) ring. This dual reactivity is the primary reason for potential side reactions. The most common undesired reaction is self-condensation, where one molecule's amino group attacks the aldehyde of another, leading to dimers, trimers, or polymeric materials, especially under acidic conditions.

Q2: My reaction mixture is turning dark brown or forming a tar-like substance. What is happening and how can I prevent it?

A2: The formation of dark, insoluble materials is often indicative of self-condensation or polymerization of the this compound. This can be exacerbated by prolonged reaction times, high temperatures, and the presence of strong acids. To mitigate this, consider the following:

  • Control Reagent Addition: If your reaction involves another electrophile, ensure it is reactive enough to compete with the self-condensation. It may be beneficial to add the this compound slowly to a solution of the other reactant.

  • Temperature Management: Perform the reaction at the lowest effective temperature.

  • pH Control: For reactions like Schiff base formation, maintain a mildly acidic pH (around 4-5) to activate the carbonyl group without excessively protonating the amine, which can inhibit the desired reaction and promote side reactions.[1][2]

Q3: I am trying to form a Schiff base, but the product is unstable and difficult to isolate. What are the best practices for synthesis and purification?

A3: Schiff bases (imines) derived from aldehydes can be susceptible to hydrolysis, especially in the presence of moisture and acid.[3][4] For successful synthesis and purification:

  • Anhydrous Conditions: Use dry solvents and an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying Schiff bases.[3][5] Common solvents include ethanol (B145695), methanol, or mixtures of dichloromethane (B109758) and petroleum ether.

    • Column Chromatography: If chromatography is necessary, it is advisable to use neutral alumina (B75360) instead of silica (B1680970) gel. Silica gel is acidic and can cause the hydrolysis of the imine back to the starting materials.[3]

  • Storage: Store the purified Schiff base in a sealed container under an inert atmosphere at a low temperature to prevent decomposition.[3]

Troubleshooting Guides

Schiff Base Formation

Issue: Low yield of the desired Schiff base with significant amounts of unreacted this compound and potential byproducts.

Possible Cause Suggested Solution
Suboptimal pH The reaction is acid-catalyzed, but strong acid can protonate the amine, rendering it non-nucleophilic.[1][2] Maintain a mildly acidic pH (4-5) using a weak acid like acetic acid.
Hydrolysis of Product The imine product is sensitive to water.[3][4] Ensure all glassware is dry and use anhydrous solvents. During workup, minimize contact with aqueous acidic solutions.
Self-Condensation of Aldehyde This compound can self-react. Add the aldehyde slowly to the amine solution to maintain a low concentration of the free aldehyde.
Unstable Product Schiff bases from some aliphatic amines can be inherently unstable.[3] If possible, use the crude product immediately in the next step. Alternatively, consider reducing the imine in situ to a more stable secondary amine.

Experimental Protocol: General Schiff Base Synthesis

  • Dissolve the primary amine (1.0 eq) in an anhydrous solvent (e.g., ethanol or methanol) in a round-bottom flask under an inert atmosphere.

  • Add this compound (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture in an ice bath to induce crystallization of the Schiff base.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • If further purification is needed, recrystallize from a suitable solvent or perform column chromatography on neutral alumina.[3]

Pictet-Spengler Reaction (e.g., with Tryptamine)

Issue: Low yield of the desired tetrahydro-β-carboline and formation of colored impurities.

Possible Cause Suggested Solution
Inefficient Iminium Ion Formation The reaction proceeds through an iminium ion intermediate, which requires an acidic catalyst.[2][6] Use an appropriate acid catalyst (e.g., trifluoroacetic acid, hydrochloric acid) and ensure anhydrous conditions.
Decomposition of Reactants/Products Strong acidic conditions and high temperatures can lead to degradation. Perform the reaction at the lowest possible temperature that allows for efficient cyclization. Consider using milder catalysts.
Oxidation of Product Tetrahydro-β-carbolines can be susceptible to oxidation to the aromatic β-carboline. Work up the reaction under an inert atmosphere and consider using antioxidants if necessary.
Side Reactions of the Aldehyde Self-condensation of this compound can compete with the desired reaction. Pre-forming the imine at a neutral or slightly basic pH before adding the acid catalyst for cyclization can sometimes be beneficial.

Experimental Protocol: Pictet-Spengler Reaction with Tryptamine (B22526)

  • Suspend tryptamine (1.0 eq) and this compound (1.0 eq) in a suitable solvent (e.g., toluene, dichloromethane) in a round-bottom flask.

  • Add the acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction with Active Methylene Compounds (e.g., Malononitrile)

Issue: Formation of multiple products or low yield of the desired condensed product.

Possible Cause Suggested Solution
Competing Reaction Pathways The reaction can proceed through different pathways depending on the catalyst and conditions. The use of a base catalyst (e.g., piperidine (B6355638), triethylamine) is common for Knoevenagel condensation. The choice of catalyst can influence the product distribution.
Self-Condensation of Reactants Both this compound and malononitrile (B47326) can undergo self-condensation.[7] Use stoichiometric amounts of reactants and consider slow addition of one reactant to the other.
Further Reactions of the Product The initial condensation product may be reactive under the reaction conditions and undergo subsequent cyclization or other transformations.[1] Carefully control reaction time and temperature to isolate the desired intermediate if necessary.
Low Reactivity If the reaction is sluggish, a more active catalyst or higher temperature may be required. However, this may also increase byproduct formation. A careful optimization of reaction conditions is necessary.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol).

  • Add a catalytic amount of a base (e.g., a few drops of piperidine or triethylamine).

  • Reflux the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation.

  • Collect the precipitate by vacuum filtration and wash with a cold solvent.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) for purification.

Visualizations

experimental_workflow cluster_schiff Schiff Base Formation s_start Start s_reactants Dissolve Amine & This compound in Anhydrous Solvent s_start->s_reactants s_catalyst Add Catalytic Acetic Acid s_reactants->s_catalyst s_reaction Stir at RT or Gentle Heat s_catalyst->s_reaction s_monitor Monitor by TLC s_reaction->s_monitor s_isolate Crystallize & Filter s_monitor->s_isolate s_purify Recrystallize or Column Chromatography (Neutral Alumina) s_isolate->s_purify s_end Pure Schiff Base s_purify->s_end

Caption: Workflow for Schiff Base Formation.

pictet_spengler_workflow cluster_ps Pictet-Spengler Reaction ps_start Start ps_reactants Suspend Tryptamine & This compound in Solvent ps_start->ps_reactants ps_catalyst Add Acid Catalyst at 0°C ps_reactants->ps_catalyst ps_reaction Stir at RT ps_catalyst->ps_reaction ps_monitor Monitor by TLC ps_reaction->ps_monitor ps_quench Quench with NaHCO3 Solution ps_monitor->ps_quench ps_extract Extract with Organic Solvent ps_quench->ps_extract ps_purify Column Chromatography (Silica Gel) ps_extract->ps_purify ps_end Pure Tetrahydro-β-carboline ps_purify->ps_end

Caption: Workflow for Pictet-Spengler Reaction.

knoevenagel_workflow cluster_k Knoevenagel Condensation k_start Start k_reactants Dissolve this compound & Malononitrile in Solvent k_start->k_reactants k_catalyst Add Catalytic Base (e.g., Piperidine) k_reactants->k_catalyst k_reaction Reflux k_catalyst->k_reaction k_monitor Monitor by TLC k_reaction->k_monitor k_isolate Cool and Filter k_monitor->k_isolate k_purify Recrystallize k_isolate->k_purify k_end Pure Product k_purify->k_end

Caption: Workflow for Knoevenagel Condensation.

logical_relationship cluster_problem Problem cluster_causes Potential Causes cluster_solutions Strategies to Minimize Byproducts problem Low Yield / Byproduct Formation cause1 Self-Condensation problem->cause1 is caused by cause2 Suboptimal pH problem->cause2 is caused by cause3 Presence of Water problem->cause3 is caused by cause4 High Temperature problem->cause4 is caused by solution1 Slow Reagent Addition cause1->solution1 is addressed by solution5 Optimize Reaction Time cause1->solution5 is addressed by solution2 Use Weak Acid/Base Catalyst cause2->solution2 is addressed by cause2->solution5 is addressed by solution3 Anhydrous Conditions cause3->solution3 is addressed by cause3->solution5 is addressed by solution4 Lower Reaction Temperature cause4->solution4 is addressed by cause4->solution5 is addressed by

Caption: Troubleshooting Logic for Byproduct Formation.

References

Technical Support Center: Design of Experiments (DoE) for Optimizing 2-Aminonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reactions involving 2-Aminonicotinaldehyde. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their reaction outcomes through the systematic approach of Design of Experiments (DoE). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is Design of Experiments (DoE) and how can it benefit my this compound reactions?

A1: Design of Experiments (DoE) is a structured, statistical approach to experimentation that allows for the efficient investigation of multiple factors simultaneously.[1] For reactions involving this compound, which can be sensitive to various parameters, DoE offers significant advantages:

  • Time and Cost Savings: DoE reduces the total number of experiments required to identify optimal conditions compared to one-factor-at-a-time (OFAT) experimentation.[2]

  • Improved Understanding: It helps in identifying critical process parameters and, importantly, their interactions—effects that are often missed in traditional experimentation.[1][3]

  • Enhanced Yield and Purity: By systematically exploring the reaction space, DoE can pinpoint conditions that maximize product yield while minimizing the formation of impurities.

  • Process Robustness: It aids in developing a robust process that is less sensitive to minor variations in reaction parameters.

Q2: I am planning a condensation reaction with this compound. Which factors should I consider for my initial DoE screening?

A2: For an initial screening design (e.g., a fractional factorial design), it is advisable to include a broader range of factors that could potentially influence the reaction. For a condensation reaction, consider the following:

  • Temperature: Reactions involving aldehydes and amines are often temperature-sensitive.

  • Solvent: The choice of solvent can significantly impact reaction kinetics and selectivity.

  • Catalyst Loading: If a catalyst is used (e.g., an acid or base catalyst), its concentration is a critical factor.

  • Reagent Stoichiometry: The molar ratio of this compound to the coupling partner should be investigated.

  • Reaction Time: This is a crucial parameter to ensure the reaction goes to completion without significant degradation or side-product formation.

Q3: My DoE results for a Suzuki-Miyaura cross-coupling reaction with a halogenated this compound derivative show a strong interaction between the base and the palladium catalyst loading. What does this mean?

A3: A strong interaction effect between the base and palladium catalyst loading indicates that the effect of one factor on the reaction yield (or other response) is dependent on the level of the other factor. For instance, a higher catalyst loading might only be beneficial in the presence of a specific type of base, or the optimal amount of base could change with different catalyst loadings. Understanding such interactions is a key strength of DoE and allows for a more nuanced optimization of your reaction.

Q4: What is Response Surface Methodology (RSM) and when should I use it for my this compound reactions?

A4: Response Surface Methodology (RSM) is a collection of statistical and mathematical techniques used to model and analyze problems where a response of interest is influenced by several variables.[4][5] You should consider using RSM after an initial screening experiment has identified the most significant factors. RSM is ideal for fine-tuning the optimal conditions of these key factors to achieve the best possible response, such as maximizing yield.[2][6] Unlike screening designs, RSM can model curvature in the response surface, helping to pinpoint the precise optimal settings for your reaction.[2][7]

Troubleshooting Guides

Problem 1: Low Yield in a DoE Optimized Reaction

  • Symptom: The yield of the desired product is consistently lower than predicted by the DoE model.

  • Possible Causes & Solutions:

    • Incomplete Reaction: The reaction may not have reached completion within the tested timeframes.

      • Solution: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[8] Consider extending the reaction time as a follow-up experiment.

    • Suboptimal Reagent Quality: The purity of this compound or other reagents may be insufficient.

      • Solution: Verify the purity of all starting materials. Impurities can sometimes inhibit the reaction or lead to side products.

    • Catalyst Deactivation: In catalytic reactions, the catalyst may be losing activity.

      • Solution: For reactions like hydrogenations, ensure the catalyst (e.g., Raney-nickel) is not poisoned.[8] In palladium-catalyzed reactions, ensure proper handling to prevent deactivation. Consider using fresh catalyst.

Problem 2: Significant Byproduct Formation

  • Symptom: HPLC or NMR analysis shows the presence of one or more significant byproducts, reducing the purity of the final product.

  • Possible Causes & Solutions:

    • Side Reactions: The aldehyde or amine functionality of this compound could be participating in unintended reactions. For example, self-condensation or reaction with the solvent.

      • Solution: Adjusting the reaction temperature (often lowering it) can improve selectivity.[8] The choice of solvent is also critical; a DoE focused on solvent screening can be beneficial.[9]

    • Over-reduction/Oxidation: In reactions involving reduction or oxidation, the desired aldehyde functionality may be over-reduced to an alcohol or oxidized to a carboxylic acid.

      • Solution: Carefully control the stoichiometry of the reducing/oxidizing agent and maintain the recommended temperature.[8]

    • pH Control: For reactions like imine formation, the pH must be carefully controlled.[10]

      • Solution: A pH around 5 is often optimal for imine formation. At high pH, there may not be enough acid to catalyze the removal of water, while at low pH, the amine nucleophile may be protonated and non-reactive.[10]

Experimental Protocols & Data

Protocol 1: DoE Screening for a Condensation Reaction

This protocol outlines a 2-level fractional factorial design to screen for critical factors in the condensation of this compound with a hypothetical ketone.

  • Factor Selection: Identify potential factors: Temperature (°C), Catalyst Loading (mol%), and Reaction Time (hours).

  • Level Selection: Define high (+) and low (-) levels for each factor.

  • Experimental Design: Generate the experimental runs using DoE software.

  • Reaction Setup: For each run, combine this compound (1 mmol) and the ketone (1.1 mmol) in the chosen solvent (e.g., Toluene, 5 mL).

  • Parameter Adjustment: Add the specified amount of catalyst (e.g., p-Toluenesulfonic acid) and set the reaction temperature and time according to the design matrix.

  • Analysis: After the specified time, quench the reaction and analyze the product yield by HPLC.

Table 1: Example of a 2³⁻¹ Fractional Factorial Design and Results

RunTemperature (°C)Catalyst Loading (mol%)Reaction Time (h)Yield (%)
180 (-)1 (-)4 (-)45
2110 (+)1 (-)4 (-)65
380 (-)5 (+)4 (-)55
4110 (+)5 (+)4 (-)85
580 (-)1 (-)12 (+)50
6110 (+)1 (-)12 (+)70
780 (-)5 (+)12 (+)60
8110 (+)5 (+)12 (+)92

Note: This data is illustrative.

Protocol 2: Response Surface Methodology (RSM) for Optimization

Based on the screening results, where Temperature and Catalyst Loading were most significant, an RSM experiment (e.g., a Central Composite Design) is performed to find the precise optimum.

  • Factor Selection: Temperature and Catalyst Loading.

  • Design: Generate a Central Composite Design with axial and center points.

  • Execution: Perform the reactions as per the design matrix, keeping the Reaction Time constant at its best-determined level (e.g., 12 hours).

  • Modeling: Analyze the results to fit a quadratic model and generate a response surface plot.

Table 2: Example of a Central Composite Design and Results

RunTemperature (°C)Catalyst Loading (mol%)Yield (%)
1100390
2120394
3100788
4120791
593585
6127593
71101.689
81108.487
9110595
10110596

Note: This data is illustrative.

Visualizations

DoE_Workflow A Define Objective (e.g., Maximize Yield) B Identify Potential Factors (Temp, Time, Catalyst, etc.) A->B C Select DoE Strategy B->C D Screening Design (e.g., Factorial) C->D Broad Search E Optimization Design (e.g., RSM) C->E Fine Tuning F Perform Experiments D->F E->F G Statistical Analysis (Identify Significant Factors) F->G G->E Refine Factors H Develop Predictive Model G->H I Verify Model & Confirm Optimum H->I J Optimized Process I->J Troubleshooting_Low_Yield Start Low Reaction Yield Q1 Monitor Reaction Profile? (e.g., by HPLC/TLC) Start->Q1 A1_Yes Incomplete Reaction Q1->A1_Yes Yes Q2 Check Reagent Purity? Q1->Q2 No Sol1 Increase Reaction Time or Temperature A1_Yes->Sol1 A2_Yes Impure Reagents Q2->A2_Yes Yes Q3 Is a Catalyst Used? Q2->Q3 No Sol2 Purify Starting Materials A2_Yes->Sol2 A3_Yes Catalyst Deactivation Q3->A3_Yes Yes Sol3 Use Fresh Catalyst A3_Yes->Sol3

References

Technical Support Center: Catalyst Selection for 2-Aminonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminonicotinaldehyde. The focus is on improving selectivity in common reactions through appropriate catalyst selection and optimization of reaction conditions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction Focus: Friedländer Annulation for the Synthesis of 1,8-Naphthyridines

The most common application of this compound is its reaction with compounds containing an active methylene (B1212753) group (e.g., ketones, β-ketoesters) to synthesize substituted 1,8-naphthyridines via the Friedländer annulation. Selectivity is a key challenge, particularly with unsymmetrical ketones, where different regioisomers can be formed.

Q1: My Friedländer reaction is giving low yields or not proceeding at all. What are the common causes?

A1: Low yields in the Friedländer condensation can stem from several factors. Here is a systematic troubleshooting approach:

  • Catalyst Choice: While the reaction can proceed without a catalyst, yields are often improved with one. For neutral or mild conditions, consider using choline (B1196258) hydroxide (B78521) in water, which has been shown to be effective and environmentally friendly.[1][2] For reactions that may benefit from acid catalysis, Lewis acids like In(OTf)₃ have proven effective in related syntheses.[3]

  • Solvent: Water has been successfully used as a solvent, providing a "green" and efficient medium for this reaction, particularly with a choline hydroxide catalyst.[1][2][4] In some cases, catalyst-free reactions can be performed in solvents like polyethylene (B3416737) glycol (PEG-400).[5]

  • Temperature: The reaction often requires heating. A temperature of 50 °C has been reported as effective for the choline hydroxide-catalyzed reaction in water.[1] If no reaction is observed at lower temperatures, a gradual increase may be necessary.

  • Purity of Starting Materials: Ensure the this compound and the carbonyl compound are pure. Impurities can interfere with the reaction.

Q2: I am observing the formation of multiple isomers (poor regioselectivity) when using an unsymmetrical ketone. How can I improve the selectivity for the 2-substituted 1,8-naphthyridine?

A2: Achieving high regioselectivity is a common challenge. The formation of 2-substituted vs. 2,3-disubstituted 1,8-naphthyridines depends on which side of the ketone condenses with the aldehyde.

  • Catalyst Selection: The choice of catalyst is critical for controlling regioselectivity.

    • Amine Catalysts: Cyclic secondary amines have been shown to highly favor the formation of 2-substituted products. The bicyclic pyrrolidine (B122466) derivative, TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) , is a particularly effective catalyst for achieving high regioselectivity (up to 96:4).[6][7]

    • Oxide Catalysts: In contrast, oxide catalysts tend to yield the 2,3-dialkyl substituted products.[6]

  • Reaction Conditions:

    • Slow Addition: Slowly adding the methyl ketone substrate to the reaction mixture can significantly increase the regioselectivity in favor of the 2-substituted product.[7]

    • Temperature: Regioselectivity has been observed to increase with higher temperatures when using amine catalysts.[7]

Q3: What are some "green" and efficient catalyst systems for the synthesis of 1,8-naphthyridines from this compound?

A3: Several environmentally benign methods have been developed:

  • Choline Hydroxide in Water: This system uses a biocompatible, inexpensive, and metal-free ionic liquid catalyst in water. It allows for gram-scale synthesis with excellent yields and easy product separation without chromatography.[1][2]

  • Catalyst-Free in PEG-400: Polyethylene glycol (PEG-400) can be used as a recyclable solvent for a catalyst-free Friedländer annulation, offering good yields and shorter reaction times.[5]

  • Water as Solvent: Even without a specific catalyst, using water as the reaction solvent has been demonstrated as a greener alternative to traditional organic solvents.[4]

Data Presentation: Catalyst Performance in Friedländer Annulation

Table 1: Optimization of Choline Hydroxide Catalyzed Synthesis of 2-Methyl-1,8-naphthyridine in Water [1]

EntryCatalyst (mol %)Temperature (°C)Time (h)Yield (%)
1None5012No Reaction
2ChOH (1)Room Temp.1245
3ChOH (1)50693
4ChOH (2)50693
5ChOH (0.5)50885

Reaction Conditions: this compound (0.5 mmol), acetone (B3395972) (0.5 mmol), H₂O (1 mL).

Table 2: Regioselectivity in the Reaction of this compound with 2-Butanone (B6335102) [6][7]

CatalystTemperature (°C)Ratio (2-ethyl- : 2,3-dimethyl-)
None10040:60
Pyrrolidine10088:12
TABO10096:4

Experimental Protocols

Protocol 1: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine using Choline Hydroxide in Water [2]

  • Setup: To a round-bottom flask, add this compound (1.23 g, 10 mmol) and acetone (0.74 mL, 10 mmol).

  • Solvent and Catalyst Addition: Add 10 mL of deionized water to the flask, followed by choline hydroxide (1 mol %).

  • Reaction: Stir the reaction mixture at 50 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 6-8 hours.

  • Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. Further purification, if necessary, can be done by recrystallization. This method typically yields the product in over 90% purity without the need for column chromatography.

Protocol 2: Highly Regioselective Synthesis of 2-Ethyl-1,8-naphthyridine using TABO Catalyst [7]

  • Setup: In a reaction vessel under an inert atmosphere, dissolve this compound (1.0 equiv) and TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane) (10 mol%) in a suitable solvent (e.g., toluene).

  • Reagent Addition: Heat the mixture to 100 °C. Add 2-butanone (1.2 equiv) dropwise over a period of 1-2 hours using a syringe pump.

  • Reaction: Maintain the temperature and stir the reaction for 12-24 hours, monitoring by TLC or GC-MS for the consumption of the starting material and the ratio of isomers.

  • Work-up: After cooling, the reaction mixture can be concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to isolate the desired 2-ethyl-1,8-naphthyridine regioisomer.

Visualizations

Logical Workflow for Troubleshooting Friedländer Annulation

G Troubleshooting Friedländer Annulation of this compound start Reaction Start issue Low Yield or No Reaction? start->issue selectivity_issue Poor Regioselectivity? issue->selectivity_issue No check_purity Check Purity of Starting Materials issue->check_purity Yes change_catalyst Switch to Amine Catalyst (e.g., TABO, Pyrrolidine) selectivity_issue->change_catalyst Yes success Successful Reaction selectivity_issue->success No check_temp Optimize Temperature (e.g., 50-100 °C) check_purity->check_temp add_catalyst Introduce a Catalyst (e.g., Choline Hydroxide) check_temp->add_catalyst add_catalyst->success slow_addition Implement Slow Addition of Ketone change_catalyst->slow_addition increase_temp Increase Reaction Temperature slow_addition->increase_temp increase_temp->success

Caption: Decision tree for troubleshooting common issues in the Friedländer reaction.

Reaction Pathway for Catalyst-Mediated Friedländer Annulation

G Catalytic Cycle for Friedländer Annulation cluster_reactants Reactants A This compound catalyst Catalyst (e.g., Choline Hydroxide or Amine) A->catalyst B Active Methylene Compound (Ketone) B->catalyst step1 Aldol Condensation (Catalyst-Assisted) catalyst->step1 intermediate Enone Intermediate step1->intermediate step2 Intramolecular Cyclization (Conjugate Addition) intermediate->step2 intermediate2 Dihydronaphthyridine Intermediate step2->intermediate2 step3 Dehydration/ Aromatization intermediate2->step3 step3->catalyst Regenerated product 1,8-Naphthyridine step3->product

Caption: General mechanism of the catalyst-assisted Friedländer annulation.

References

Technical Support Center: Isolating Pure 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive workup procedures, troubleshooting advice, and frequently asked questions (FAQs) for the successful isolation of pure 2-aminonicotinaldehyde (CAS: 7521-41-7).

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound that are important for its purification?

A1: Understanding the properties of this compound is crucial for selecting the appropriate purification strategy. It is a yellow crystalline solid with a melting point of 98-102 °C.[1][2] It is sensitive to air and should be stored in a dark place, sealed in a dry environment, preferably under an inert atmosphere at room temperature or refrigerated at 0°C for longer-term storage.[1][2][3] It is slightly soluble in chloroform (B151607) and methanol (B129727) but insoluble in water.[2]

Q2: My final product is a brownish or dark green powder instead of a yellow crystalline solid. What could be the issue?

A2: A color change from the expected yellow to brown or dark green often indicates the presence of impurities, possibly due to oxidation or the formation of higher oligomers, especially if the compound has been stored for a long time or exposed to air.[1][4][5] It is recommended to use freshly prepared this compound whenever possible.[1] If the product has been stored, purification by sublimation can be an effective method to remove accumulated oligomers.[1]

Q3: After the reaction, I have a complex mixture. What is a general workup procedure to get the crude this compound?

A3: A common general workup involves several steps. First, if the reaction was conducted in an acidic medium, the mixture is cooled and the pH is adjusted to 7-8 with a base like sodium hydroxide (B78521).[1] The product is then extracted from the aqueous phase using an organic solvent such as ether or ethyl acetate (B1210297).[1][6] The organic layers are combined, dried over an anhydrous drying agent like potassium carbonate or sodium sulfate (B86663), filtered, and the solvent is removed under reduced pressure to yield the crude product.[1][6]

Q4: I am struggling with low yield after purification. What are the common causes?

A4: Low yields can result from several factors. Incomplete extraction from the aqueous phase is a common issue; performing multiple extractions (e.g., 5 times with ether) can improve recovery.[1] During column chromatography, improper solvent selection can lead to the product either not moving from the origin or eluting too quickly with impurities. Monitoring the separation with Thin Layer Chromatography (TLC) is crucial to optimize the eluent system. Additionally, the compound's stability should be considered; prolonged exposure to air or harsh pH conditions during workup can lead to degradation.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Purity After Extraction Incomplete separation of aqueous and organic layers.Allow the separatory funnel to stand for a longer period to ensure complete phase separation. If emulsions form, adding brine can help break them.
Co-extraction of acidic or basic impurities.Wash the organic layer with a saturated sodium bicarbonate solution to remove acidic impurities, and with brine to remove residual water-soluble impurities.[6]
Difficulty in Crystallization Presence of impurities inhibiting crystal formation.Purify the crude product by column chromatography before attempting crystallization. Ensure the solvent used for crystallization is appropriate and of high purity.
Solution is too dilute or cooled too quickly.Concentrate the solution and allow it to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
Product Degradation During Storage Exposure to air, light, or moisture.Store the purified this compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed, dark container, and at a low temperature (0°C).[1]
Formation of oligomers.If oligomerization is suspected, sublimation can be used to purify the compound.[1]
Streaking on TLC Plate Sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
Interaction with the stationary phase.Add a small amount of a polar solvent like methanol or a few drops of triethylamine (B128534) to the developing solvent to reduce streaking caused by the basicity of the amino group.

Quantitative Data Summary

Property Value Reference
Molecular Formula C6H6N2O[2][7][8]
Molecular Weight 122.12 g/mol [2][8]
Melting Point 98-102 °C[1][2]
Appearance Yellow to light brown crystalline powder[1][2][4][5]
Solubility Insoluble in water; Slightly soluble in chloroform and methanol[2]
Storage Temperature 0 °C under inert atmosphere for long-term storage[1]

Experimental Protocols

General Extraction Protocol

This protocol is a general guideline for extracting this compound from an aqueous reaction mixture.

  • Neutralization: Cool the reaction mixture to room temperature. Adjust the pH of the solution to approximately 7-8 by the dropwise addition of a 10 M sodium hydroxide solution while monitoring with a pH meter.[1]

  • Extraction: Transfer the neutralized mixture to a separatory funnel. Add an equal volume of an organic solvent (e.g., ethyl acetate or diethyl ether). Shake the funnel vigorously, venting frequently to release pressure.[6]

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer at least two more times with fresh organic solvent to maximize the recovery of the product.[6]

  • Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[6]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous sodium sulfate or potassium carbonate.[1][6]

  • Filtration and Concentration: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Column Chromatography Purification

This protocol describes the purification of crude this compound using silica (B1680970) gel column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring there are no air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Begin eluting the column with an appropriate solvent system. A common eluent is a gradient of ethyl acetate in hexane.[6] The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Experimental_Workflow cluster_reaction Reaction & Quenching cluster_extraction Extraction cluster_purification Purification cluster_final Final Product Reaction Crude Reaction Mixture Quench pH Adjustment to 7-8 Reaction->Quench Extraction Solvent Extraction (e.g., Ethyl Acetate) Quench->Extraction Wash Brine Wash Extraction->Wash Dry Drying (e.g., Na2SO4) Wash->Dry Concentration Solvent Removal Dry->Concentration Chromatography Column Chromatography Concentration->Chromatography Sublimation Sublimation (Optional) Chromatography->Sublimation FinalProduct Pure this compound Sublimation->FinalProduct

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions ImpureProduct Impure Final Product IncompleteExtraction Incomplete Extraction ImpureProduct->IncompleteExtraction Oxidation Oxidation/Degradation ImpureProduct->Oxidation CoElution Co-elution of Impurities ImpureProduct->CoElution MultipleExtractions Increase Number of Extractions IncompleteExtraction->MultipleExtractions InertAtmosphere Work Under Inert Atmosphere Oxidation->InertAtmosphere Sublimation Consider Sublimation Oxidation->Sublimation for oligomers OptimizeChroma Optimize Chromatography Conditions CoElution->OptimizeChroma

Caption: Troubleshooting logic for purifying this compound.

References

Removing unreacted starting materials from 2-Aminonicotinaldehyde product

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted starting materials from 2-aminonicotinaldehyde products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Impurities in crude this compound largely depend on the synthetic route. Common starting materials include 2-amino-3-picoline, phthalic anhydride, and derivatives of 2-chloronicotinic acid.[1][2] Therefore, unreacted starting materials and intermediates, such as N-(2-formyl-3-pyridinyl)pivalamide or the phthalimide (B116566) of 2-amino-3-picoline, can be present as impurities.[2]

Q2: What are the recommended methods for purifying this compound?

A2: The most common and effective purification methods for this compound are column chromatography and recrystallization.[2][3][4] The choice of method depends on the nature and quantity of the impurities.

Q3: Which solvent systems are suitable for the column chromatography of this compound?

A3: Several solvent systems can be employed for the column chromatography of this compound on silica (B1680970) gel. A common eluent is a mixture of petroleum ether and ethyl acetate (B1210297), often in a 3:1 ratio.[3] Another effective system is a gradient of ethyl acetate in hexane (B92381).[1]

Q4: What is a good solvent for the recrystallization of this compound?

A4: While specific literature on the recrystallization of this compound is not abundant, general principles for recrystallizing amines and polar compounds can be applied.[5][6][7] A good starting point would be to use a solvent in which the compound is soluble at high temperatures but less soluble at room temperature. Ethanol or a mixed solvent system like ethanol-water could be effective.[4]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low Purity After Recrystallization The chosen solvent is not optimal, leading to co-crystallization of impurities.- Try a different solvent or a mixed solvent system. For amines, sometimes the use of organic acids like acetic acid in a solvent mixture can be beneficial.[7]- Ensure slow cooling to allow for the formation of pure crystals.[4]
Product "Oils Out" During Recrystallization The boiling point of the solvent may be higher than the melting point of the product, or the solution is too concentrated.- Select a solvent with a lower boiling point.- Re-heat the solution to dissolve the oil, add more solvent to dilute the solution, and then allow it to cool slowly.[4]
Incomplete Separation During Column Chromatography The polarity of the eluent is too high or too low, resulting in poor separation of the product from impurities.- Adjust the solvent ratio of your eluent system. If the product and impurities are eluting too quickly, decrease the polarity (e.g., increase the proportion of hexane or petroleum ether). If they are not eluting, increase the polarity (e.g., increase the proportion of ethyl acetate).
Presence of Starting Materials in the Final Product The reaction did not go to completion, or the purification method was not effective in removing them.- If using column chromatography, carefully monitor the fractions using Thin Layer Chromatography (TLC) to identify and isolate the fractions containing the pure product.- For recrystallization, the starting materials may have similar solubility profiles. In this case, column chromatography is a better alternative.[4]

Quantitative Data Summary

Purification Method Parameter Value Source
Column ChromatographyStationary PhaseSilica Gel[1]
Eluent System 1Petroleum Ether / Ethyl Acetate[3]
Solvent Ratio 13 / 1[3]
Eluent System 2Ethyl Acetate / Hexane[1]
Eluent Type 2Gradient[1]

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline based on common practices for purifying this compound derivatives.[1]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., hexane or petroleum ether).

    • Pour the slurry into the chromatography column and allow the silica to pack under gravity, ensuring a flat and even surface.[8]

  • Sample Loading:

    • Dissolve the crude this compound in a minimum amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system (e.g., 3:1 petroleum ether/ethyl acetate or a gradient of ethyl acetate in hexane).

    • Collect fractions in separate test tubes.

  • Analysis:

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Recrystallization

This is a general protocol for recrystallization.[6][9]

  • Solvent Selection:

    • In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Cooling and Crystallization:

    • Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals to remove any residual solvent.

Visualizations

PurificationWorkflow cluster_cc Column Chromatography Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve Recrystallization Load Load on Silica Gel Crude->Load Cool Slow Cooling Dissolve->Cool Filter Vacuum Filtration Cool->Filter Dry Dry Crystals Filter->Dry Pure Pure Product Dry->Pure Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze TLC Analysis Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: Experimental workflow for the purification of this compound.

TroubleshootingPurification start Crude Product Analysis (e.g., TLC, NMR) is_impure Impurity Detected? start->is_impure choose_method Choose Purification Method is_impure->choose_method Yes pure_product Pure Product is_impure->pure_product No re_xtal Recrystallization choose_method->re_xtal col_chrom Column Chromatography choose_method->col_chrom check_purity Check Purity re_xtal->check_purity col_chrom->check_purity check_purity->pure_product Pure troubleshoot Troubleshoot Method check_purity->troubleshoot Not Pure troubleshoot->choose_method

Caption: Troubleshooting decision tree for purification of this compound.

References

Impact of solvent choice on 2-Aminonicotinaldehyde reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-aminonicotinaldehyde. It addresses common issues encountered during synthesis, focusing on the critical role of solvent choice in determining reaction outcomes.

Troubleshooting Guides

This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.

Issue 1: Low or No Product Yield

  • Question: My reaction with this compound is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?

  • Answer: Low or no yield can stem from several factors. A systematic approach to troubleshooting is recommended:

    • Solvent Choice and Solubility: this compound has limited solubility in many common organic solvents. Ensure the chosen solvent can dissolve the starting materials to a reasonable extent. Poor solubility can lead to a heterogeneous reaction mixture and slow or incomplete conversion. Consider using more polar aprotic solvents like DMF or DMSO, or protic solvents like ethanol (B145695), where solubility is generally better. In some cases, a mixture of solvents can be beneficial.

    • Catalyst Inefficiency: Many reactions of this compound, such as the Friedländer or Knoevenagel condensations, are catalyst-dependent. The choice of acid or base catalyst is critical. For instance, in the Friedländer synthesis of naphthyridines, bases like choline (B1196258) hydroxide (B78521) or DABCO have been shown to be effective.[1] If using a catalyst, ensure it is fresh and active. The catalyst's effectiveness can also be solvent-dependent.

    • Reaction Temperature and Time: Some reactions require elevated temperatures to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider heating. However, excessive heat can lead to decomposition of starting materials or products. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time and to avoid product degradation from prolonged heating.

    • Purity of Reactants: Impurities in this compound or the other reactants can interfere with the reaction. Ensure the starting materials are of high purity.

    • Atmosphere: this compound can be sensitive to air and moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the yield, especially if organometallic reagents or sensitive catalysts are involved.

Issue 2: Formation of Multiple Products/Side Reactions

  • Question: I am observing the formation of multiple side products in my reaction. How can I minimize their formation?

  • Answer: The formation of side products is a common challenge. The choice of solvent can significantly influence the reaction pathway and selectivity.

    • Self-Condensation: this compound can potentially undergo self-condensation, especially under strong basic or acidic conditions. Using a milder catalyst and controlling the reaction temperature can help minimize this. The order of addition of reagents can also be crucial; for instance, adding the aldehyde slowly to a mixture of the other reactant and the catalyst can sometimes reduce self-condensation.

    • Solvent-Mediated Side Reactions: The solvent itself can sometimes participate in side reactions or promote undesired pathways. For example, protic solvents like alcohols can potentially form acetals with the aldehyde group under acidic conditions. Aprotic solvents are often preferred to avoid such complications.

    • Influence of Solvent Polarity on Reaction Pathway: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the product distribution. For instance, in reactions with multiple possible cyclization pathways, a change in solvent polarity can favor one pathway over another. It is often beneficial to screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, acetonitrile, ethanol, DMF) to find the optimal conditions for the desired product.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose solvent for reactions with this compound?

    • A1: There is no single "best" solvent, as the optimal choice depends heavily on the specific reaction type and other reactants. However, due to its polar nature, ethanol is a good starting point for many condensation reactions as it can dissolve this compound and many common reaction partners. For reactions requiring higher temperatures, DMF and DMSO are often used, though they can be more challenging to remove during workup.

  • Q2: How does solvent polarity affect the rate of reaction?

    • A2: The effect of solvent polarity on reaction rate depends on the mechanism. If the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state and accelerate the reaction. Conversely, if the transition state is less polar, a less polar solvent may be more suitable. For many condensation reactions involving polar intermediates, polar solvents tend to increase the reaction rate.

  • Q3: Can I run reactions with this compound under solvent-free conditions?

    • A3: Yes, solvent-free conditions can be highly effective for certain reactions of this compound, particularly when combined with techniques like microwave irradiation or grinding.[1] These methods are often more environmentally friendly and can lead to shorter reaction times and higher yields.

  • Q4: My product is difficult to purify from the solvent. What should I do?

    • A4: If you are using a high-boiling point solvent like DMF or DMSO, co-distillation with a lower-boiling point solvent like toluene or heptane (B126788) under reduced pressure can help remove residual amounts. Alternatively, if the product is solid, precipitation by adding a non-solvent to the reaction mixture can be an effective purification strategy. Careful selection of a solvent from which the product will crystallize upon cooling is also a good approach.

Quantitative Data Summary

The following table summarizes the impact of different solvents and conditions on the yield of 1,8-naphthyridine (B1210474) derivatives from the Friedländer synthesis of this compound with various active methylene (B1212753) compounds.

Active Methylene CompoundCatalystSolventTemperature (°C)Reaction TimeYield (%)Reference
AcetoneCholine hydroxide (1 mol%)Water506 hoursNot Specified[1]
Ethyl acetoacetateCeCl₃·7H₂O (1 mmol)Solvent-free (grinding)Room Temperature3-6 minutes92[1]
CyclohexanoneDABCO (10 mmol)Solvent-free (microwave)Not Specified5-10 minutes94[1]
AcetylacetoneDABCO (10 mmol)Solvent-free (microwave)Not Specified5-10 minutes95[1]
Ethyl cyanoacetateDABCO (10 mmol)Solvent-free (microwave)Not Specified5-10 minutes93[1]

Experimental Protocols

1. Friedländer Synthesis of 1,8-Naphthyridine Derivatives in Water[1]

  • Materials: this compound, active methylene compound (e.g., acetone), choline hydroxide solution (45 wt% in H₂O), deionized water.

  • Procedure:

    • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

    • Add the active methylene compound (0.5 mmol) to the solution.

    • Add choline hydroxide (1 mol%) to the reaction mixture.

    • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture and isolate the product by filtration or extraction with a suitable organic solvent.

    • Purify the crude product by recrystallization or column chromatography.

2. Solvent-Free Friedländer Synthesis using Grinding[1]

  • Materials: this compound, active methylene compound (e.g., ethyl trifluoroacetoacetate), Cerium(III) chloride heptahydrate (CeCl₃·7H₂O).

  • Procedure:

    • Place an equimolar mixture of this compound (1 mmol), the active methylene compound (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

    • Grind the mixture with a pestle at room temperature for 3-6 minutes.

    • Monitor the reaction progress by TLC (by dissolving a small sample in a suitable solvent).

    • Upon completion, purify the crude product by column chromatography on silica (B1680970) gel using a mixture of ethyl acetate (B1210297) and hexane (B92381) as the eluent.

3. Microwave-Assisted Solvent-Free Friedländer Synthesis[1]

  • Materials: this compound, carbonyl compound with an α-methylene group, 1,4-Diazabicyclo[2.2.2]octane (DABCO).

  • Procedure:

    • In a microwave-safe vessel, mix this compound (10 mmol), the active methylene compound (10 mmol), and DABCO (10 mmol).

    • Irradiate the mixture in a microwave synthesizer for 5-10 minutes (power and temperature settings may need optimization).

    • Monitor the reaction progress by TLC.

    • After completion, allow the mixture to cool.

    • Purify the product by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.

Visualizations

Solvent_Impact_on_Reaction_Outcomes Impact of Solvent Choice on Reaction Pathways Reactants This compound + Reactant B Polar_Protic Polar Protic Solvent (e.g., Ethanol, Water) Reactants->Polar_Protic Solubilizes polar reactants, can participate in reaction Polar_Aprotic Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Reactants->Polar_Aprotic Good solubility, generally inert Non_Polar Non-Polar Solvent (e.g., Toluene, Hexane) Reactants->Non_Polar Poor solubility for polar reactants, may favor specific pathways Solvent_Free Solvent-Free (e.g., Grinding, Microwave) Reactants->Solvent_Free High concentration, rapid reaction Desired_Product Desired Product Polar_Protic->Desired_Product Good Yield (if H-bonding assists) Side_Product_1 Side Product 1 (e.g., Acetal Formation) Polar_Protic->Side_Product_1 Potential for acetal/solvolysis Polar_Aprotic->Desired_Product Often High Yield & Selectivity Side_Product_2 Side Product 2 (e.g., Self-Condensation) Polar_Aprotic->Side_Product_2 Can still occur Non_Polar->Desired_Product May require catalyst optimization Low_Yield Low Yield/ No Reaction Non_Polar->Low_Yield Due to poor solubility Solvent_Free->Desired_Product Often High Yield & Fast

Caption: Logical workflow of how solvent choice influences reaction outcomes.

Troubleshooting_Workflow Troubleshooting Workflow for this compound Reactions Start Low Yield or Side Products Observed Check_Solubility Is solubility of reactants adequate? Start->Check_Solubility Change_Solvent Change to a more suitable solvent (e.g., polar aprotic) Check_Solubility->Change_Solvent No Check_Catalyst Is the catalyst appropriate and active? Check_Solubility->Check_Catalyst Yes Change_Solvent->Check_Catalyst Optimize_Catalyst Optimize catalyst type and loading Check_Catalyst->Optimize_Catalyst No Check_Temp_Time Are temperature and time optimized? Check_Catalyst->Check_Temp_Time Yes Optimize_Catalyst->Check_Temp_Time Adjust_Conditions Adjust temperature and monitor by TLC Check_Temp_Time->Adjust_Conditions No Check_Purity Are reactants pure? Check_Temp_Time->Check_Purity Yes Adjust_Conditions->Check_Purity Purify_Reactants Purify starting materials Check_Purity->Purify_Reactants No Consider_Inert_Atmosphere Consider using an inert atmosphere Check_Purity->Consider_Inert_Atmosphere Yes Purify_Reactants->Consider_Inert_Atmosphere Successful_Reaction Successful Reaction Consider_Inert_Atmosphere->Successful_Reaction

Caption: A step-by-step guide for troubleshooting common reaction issues.

References

Validation & Comparative

A Comparative Guide to Quinoline and Naphthyridine Synthesis: 2-Aminobenzaldehyde vs. 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of quinoline (B57606) and its aza-analogs like 1,8-naphthyridine (B1210474) represents a critical step in the discovery of novel therapeutics. The selection of the starting material is a key determinant of the reaction's efficiency, yield, and the structural diversity of the resulting compounds. This guide provides an objective comparison between two common precursors, 2-aminobenzaldehyde (B1207257) and 2-aminonicotinaldehyde, in the context of the widely utilized Friedländer annulation for the synthesis of these important heterocyclic scaffolds.

The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone of heterocyclic chemistry.[1][2] While both 2-aminobenzaldehyde and this compound are amenable to this reaction, their electronic and structural differences influence the reaction conditions and the nature of the final product. 2-Aminobenzaldehyde serves as the classical precursor for quinoline synthesis, while this compound is the analogous starting material for the synthesis of 1,8-naphthyridines, a class of compounds with significant biological activity.[3][4]

Performance Comparison in Friedländer Annulation

The choice between 2-aminobenzaldehyde and this compound often depends on the desired core scaffold. The following tables summarize quantitative data from representative experiments, highlighting the reaction conditions and yields for the synthesis of quinolines and 1,8-naphthyridines, respectively.

Table 1: Quinoline Synthesis from 2-Aminobenzaldehyde

α-Methylene CompoundCatalyst/ConditionsYield (%)Reference
Acetophenone (B1666503)KOH, Ethanol (B145695), Reflux, 4h~85[5]
Acetone (B3395972)MIL-53(Al), 100°C, 6h, Solvent-free19 (uncatalyzed)[6]
CyclohexanoneL-proline, DMSO, 100°C88[5]
Ethyl acetoacetatep-TsOH, Toluene, Reflux92[5]

Table 2: 1,8-Naphthyridine Synthesis from this compound

α-Methylene CompoundCatalyst/ConditionsYield (%)Reference
AcetoneCholine (B1196258) hydroxide (B78521) (1 mol%), H₂O, 50°C, 6h99[7][8]
1-Methylpiperidin-4-oneCholine hydroxide (1 mol%), H₂O, 50°C, 11h92[7]
1-Ethylpiperidin-4-oneCholine hydroxide (1 mol%), H₂O, 50°C, 10h96[7]
Various ketonesLiOH, H₂OHigh[3]
Various active methylene (B1212753) compoundsCeCl₃·7H₂O, Room Temp, 3-6 min, Solvent-free74-85[9]
Various active methylene compoundsDABCO, Microwave74-85[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.

Protocol 1: Synthesis of 2-Phenylquinoline from 2-Aminobenzaldehyde

This protocol details a classical base-catalyzed Friedländer synthesis.[5]

Reagents:

  • 2-Aminobenzaldehyde (1.21 g, 10 mmol)

  • Acetophenone (1.20 g, 10 mmol)

  • Potassium hydroxide (0.56 g, 10 mmol)

  • Ethanol (20 mL)

  • Ice-water

Procedure:

  • Dissolve 2-aminobenzaldehyde and acetophenone in ethanol in a round-bottom flask.

  • Add potassium hydroxide to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into 100 mL of ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

Expected Yield: ~85%

Protocol 2: Gram-Scale Synthesis of 2-Methyl-1,8-naphthyridine from this compound

This protocol describes a green and efficient synthesis of a 1,8-naphthyridine derivative in water.[7][8]

Reagents:

  • This compound (1.23 g, 10 mmol)

  • Acetone (740 μL, 10 mmol)

  • Choline hydroxide (1 mol%)

  • Deionized water (10 mL)

Procedure:

  • In a round-bottom flask, stir a mixture of this compound and acetone in deionized water.

  • Add choline hydroxide to the reaction mixture.

  • Stir the reaction under a nitrogen atmosphere at 50°C for 6 hours.

  • Following the completion of the reaction, the product can be isolated. The catalyst can be separated from the reaction mixture without the need for chromatography.

Expected Yield: 92%

Reaction Mechanisms and Workflows

The Friedländer annulation can proceed through two primary mechanistic pathways, which are depicted below. The choice of pathway can be influenced by the specific reactants and reaction conditions.[1][10]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol Condensation First cluster_path2 Pathway 2: Schiff Base Formation First Reactants1 2-Aminoaryl Aldehyde + α-Methylene Ketone Aldol_Adduct Aldol Adduct Reactants1->Aldol_Adduct Aldol Condensation Unsaturated_Carbonyl α,β-Unsaturated Carbonyl Compound Aldol_Adduct->Unsaturated_Carbonyl Dehydration Quinoline1 Quinoline/Naphthyridine Unsaturated_Carbonyl->Quinoline1 Intramolecular Cyclization & Dehydration Reactants2 2-Aminoaryl Aldehyde + α-Methylene Ketone Schiff_Base Schiff Base Reactants2->Schiff_Base Schiff Base Formation Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Aldol-type Reaction Quinoline2 Quinoline/Naphthyridine Cyclized_Intermediate->Quinoline2 Dehydration

Caption: Mechanistic pathways of the Friedländer synthesis.

The general experimental workflow for a typical Friedländer synthesis is outlined below.

Friedlander_Workflow Start Start Mix Mix 2-Aminoaryl Aldehyde and α-Methylene Compound in Solvent Start->Mix Add_Catalyst Add Catalyst (Acid or Base) Mix->Add_Catalyst Heat Heat Reaction Mixture (e.g., Reflux) Add_Catalyst->Heat Monitor Monitor Reaction Progress (e.g., TLC) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Purify Product (e.g., Crystallization, Chromatography) Workup->Purify End End Purify->End

Caption: General experimental workflow for Friedländer synthesis.

Conclusion

Both 2-aminobenzaldehyde and this compound are valuable starting materials for the synthesis of medicinally relevant heterocyclic compounds via the Friedländer annulation. The choice between them is primarily dictated by the desired final scaffold: quinolines from 2-aminobenzaldehyde and 1,8-naphthyridines from this compound. The presented data indicates that high yields can be achieved for both substrates under optimized conditions. Notably, recent advancements have demonstrated the feasibility of conducting these reactions under greener conditions, such as in water, which is a significant advantage for sustainable chemical synthesis.[3][7][8] For drug development professionals, the versatility of the Friedländer synthesis with these precursors allows for the creation of diverse libraries of quinoline and 1,8-naphthyridine derivatives for biological screening.

References

A Comparative Guide to the Reactivity of Aminopyridine Carboxaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The reactivity of aminopyridine carboxaldehydes is a critical consideration for researchers in organic synthesis and drug development. These bifunctional molecules serve as versatile building blocks for the synthesis of a wide array of heterocyclic compounds with significant biological activities. The interplay between the electron-donating amino group and the electron-withdrawing carboxaldehyde group, modulated by their relative positions on the pyridine (B92270) ring, dictates the electrophilicity of the carbonyl carbon and, consequently, the overall reactivity of the molecule. This guide provides a comparative analysis of the reactivity of common aminopyridine carboxaldehyde isomers, supported by spectroscopic data and detailed experimental protocols for key reactions.

Factors Influencing Reactivity: An Electronic and Structural Perspective

The reactivity of the aldehyde functional group in aminopyridine carboxaldehydes is primarily governed by the electronic effects of the amino substituent and the nitrogen atom of the pyridine ring. These effects influence the electron density at the carbonyl carbon, with a lower electron density leading to higher electrophilicity and thus greater reactivity towards nucleophiles.

The amino group, being an electron-donating group, can decrease the reactivity of the aldehyde through a resonance effect (+M) by delocalizing its lone pair of electrons into the pyridine ring. This effect is most pronounced when the amino group is at the ortho or para position to the aldehyde. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing (-I effect), which tends to increase the reactivity of the aldehyde. The net effect on reactivity is a balance of these opposing electronic influences, which varies depending on the isomeric substitution pattern.

G cluster_2_amino_3_carboxaldehyde 2-Amino-3-carboxaldehyde cluster_4_amino_3_carboxaldehyde 4-Amino-3-carboxaldehyde cluster_reactivity General Reactivity Trend 2_amino_3_carbox_struct 2-Amino-3-carboxaldehyde Structure 2_amino_3_carbox_resonance Resonance structure showing electron donation from the amino group to the carbonyl, reducing its electrophilicity. 2_amino_3_carbox_struct->2_amino_3_carbox_resonance +M effect 4_amino_3_carbox_struct 4-Amino-3-carboxaldehyde Structure 4_amino_3_carbox_resonance Stronger resonance donation from the para-amino group significantly deactivates the aldehyde. 4_amino_3_carbox_struct->4_amino_3_carbox_resonance +M effect Reactivity_Order General Reactivity: Pyridine-3-carboxaldehyde > 2-Amino-3-carboxaldehyde > 4-Amino-3-carboxaldehyde G Start Select Aminopyridine Carboxaldehyde Isomers Reaction_Setup Set up parallel reactions under identical conditions (temperature, solvent, catalyst, concentration) Start->Reaction_Setup Monitoring Monitor reaction progress at set time intervals using TLC or NMR spectroscopy Reaction_Setup->Monitoring Workup Quench reactions at a predetermined time and perform identical workup procedures Monitoring->Workup Analysis Isolate and purify products Workup->Analysis Data_Collection Determine yield and characterize products (NMR, IR, MS) Analysis->Data_Collection Comparison Compare reaction rates and yields to determine relative reactivity Data_Collection->Comparison

Navigating Naphthyridine Synthesis: A Guide to Alternative Reagents Beyond 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of naphthyridines, a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science, has traditionally relied heavily on the Friedländer annulation of 2-aminonicotinaldehyde. However, the pursuit of more efficient, versatile, and cost-effective synthetic routes has led to the exploration of several alternative reagents. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal synthetic strategy for their target naphthyridine derivatives.

The Classic Approach and Its Modern Alternatives

The Friedländer synthesis, a condensation reaction between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, remains a cornerstone of naphthyridine synthesis.[1] When this compound is used, it provides a direct route to the 1,8-naphthyridine (B1210474) core. Recent advancements have focused on greener reaction conditions, employing water as a solvent and mild catalysts to improve the sustainability of this classic method.[2][3]

Despite its utility, the availability and substitution patterns of this compound can be limiting. This has spurred the development of alternative strategies, most notably multi-component reactions that offer a more convergent and diversity-oriented approach.

A prominent alternative involves the use of 2-amino-3-cyanopyridine (B104079) derivatives . These intermediates, which can be synthesized in a one-pot reaction from readily available starting materials, serve as versatile precursors to 1,8-naphthyridines. The reaction of 2-amino-3-cyanopyridines with various active methylene (B1212753) compounds leads to the formation of the second pyridine (B92270) ring of the naphthyridine scaffold.[4]

Another powerful alternative is the three-component condensation of substituted 2-aminopyridines, various aldehydes, and active methylene compounds like malononitrile (B47326) or its esters.[5] This approach allows for the rapid assembly of polysubstituted 1,8-naphthyridines in a single step, offering significant advantages in terms of efficiency and molecular diversity.

Comparative Performance of Key Reagents

The choice of starting material significantly impacts the yield, reaction conditions, and accessibility of the final naphthyridine product. The following table summarizes the performance of this compound against its key alternatives in the synthesis of 1,8-naphthyridine derivatives.

Starting Reagent(s)Reaction TypeTypical Reaction ConditionsProduct ScopeReported YieldsReference
This compound & Active Methylene CompoundFriedländer AnnulationWater, 50°C, Choline (B1196258) Hydroxide (B78521) catalyst, 6h2,3-Disubstituted 1,8-naphthyridines>90%[3][6]
This compound & Active Methylene CompoundFriedländer AnnulationSolvent-free, microwave, DABCO, variable time2,3-Disubstituted 1,8-naphthyridines85-95%[7]
2-Amino-3-cyanopyridine & Active Methylene CompoundCyclocondensationEthanolic piperidine, refluxPolysubstituted 1,8-naphthyridinesNot specified[4]
2-Aminopyridine, Aldehyde, Malononitrile/CyanoacetateThree-component condensationRoom temperature, N-bromosulfonamide catalystTrisubstituted 2-amino-1,8-naphthyridinesModerate to high[5][8]

Experimental Protocols

Synthesis of 2-Methyl-1,8-naphthyridine using this compound (Friedländer Synthesis)

Materials:

Procedure:

  • In a round-bottom flask, combine this compound (0.5 mmol) and acetone (0.5 mmol).

  • Add 1 mL of deionized water to the flask.

  • Introduce choline hydroxide (1 mol %) to the reaction mixture.

  • Place the flask in a pre-heated water bath at 50°C.

  • Stir the reaction mixture for approximately 6 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature, leading to the precipitation of the product.

  • Isolate the solid product by filtration, wash with cold water, and dry under vacuum.[6]

One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives

Materials:

Procedure:

  • In a reaction vessel, mix the aldehyde (2 mmol), substituted acetophenone (2 mmol), malononitrile (2 mmol), ammonium acetate (2.5 mmol), and the catalyst (0.05 g).

  • Heat the mixture at 100°C with stirring for the appropriate time as monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add 5 mL of cold 95% ethanol to the reaction mixture.

  • Collect the precipitated solid by filtration, wash with ethanol, and recrystallize from a suitable solvent to obtain the pure 2-amino-3-cyanopyridine derivative.

Visualizing Synthetic Pathways

The following diagrams illustrate the synthetic logic for accessing the 1,8-naphthyridine core using the discussed reagents.

friedlaender_synthesis reagent1 This compound product 1,8-Naphthyridine reagent1->product Friedländer Annulation reagent2 Active Methylene Compound (R-CO-CH2-R') reagent2->product

Caption: Friedländer synthesis of 1,8-naphthyridines.

multicomponent_synthesis cluster_precursor Precursor Synthesis aldehyde Aldehyde intermediate 2-Amino-3-cyanopyridine Intermediate aldehyde->intermediate aminopyridine 2-Aminopyridine aminopyridine->intermediate malononitrile Malononitrile malononitrile->intermediate product 1,8-Naphthyridine intermediate->product Cyclization

Caption: Multi-component synthesis of 1,8-naphthyridines.

Conclusion

While this compound remains a valuable and efficient precursor for the synthesis of 1,8-naphthyridines via the Friedländer reaction, the development of multi-component strategies utilizing more readily available starting materials like substituted 2-aminopyridines and 2-amino-3-cyanopyridines offers significant advantages in terms of synthetic flexibility and access to a broader range of derivatives. The choice of reagent will ultimately depend on the specific substitution pattern desired in the final naphthyridine product, as well as considerations of starting material availability and overall synthetic efficiency. This guide provides the necessary data and protocols to make an informed decision for the design and execution of naphthyridine synthesis campaigns.

References

A Comparative Guide to the Synthetic Routes of 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Aminonicotinaldehyde is a pivotal intermediate in the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry. The strategic placement of an amino group and an aldehyde function on the pyridine (B92270) ring makes it a versatile precursor for constructing complex molecular architectures, particularly through condensation reactions like the Friedländer annulation. This guide provides a comparative analysis of two distinct and scalable synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their specific needs.

Route 1: Multi-step Synthesis from 2-Amino-3-picoline

This synthetic approach commences with the readily available 2-amino-3-picoline and involves a four-step sequence: protection of the amino group, side-chain bromination, imine formation, and subsequent hydrolysis to unveil the aldehyde functionality. This method is particularly noted for its scalability.[1]

Experimental Protocol

Step 1: Synthesis of 2-(Phthalimido)-3-picoline

A mixture of 2-amino-3-picoline (91.2 g, 0.843 mol) and phthalic anhydride (B1165640) (124.9 g, 0.843 mol) is heated to 190°C, during which water is distilled off. After cooling, the reaction mixture is dissolved in dichloromethane (B109758) (CH2Cl2) and washed three times with water. The organic layer is then dried over magnesium sulfate (B86663) (MgSO4), treated with activated carbon, and the solvent is removed under reduced pressure to yield a crystalline solid. The solid is triturated with diethyl ether (Et2O), filtered, and washed with Et2O to afford 2-(phthalimido)-3-picoline.[1]

Step 2: Synthesis of 2-[3-(Dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione

2-(Phthalimido)-3-picoline (180.2 g, 0.756 mol) and N-bromosuccinimide (NBS) (297.5 g, 1.67 mol, 2.2 equivalents) are suspended in 2.0 L of carbon tetrachloride (CCl4) and heated to reflux. Small portions of azobisisobutyronitrile (AIBN) are added every 20 minutes until thin-layer chromatography (TLC) indicates the consumption of the starting material. The mixture is cooled, and the solid is filtered. The collected solid is dissolved in CH2Cl2, washed with dilute aqueous sodium thiosulfate, followed by water, and then dried over MgSO4. The solvent is evaporated in vacuo to yield the gem-dibromide product.[1]

Step 3 & 4: Synthesis of this compound via Imine Formation and Hydrolysis

The crude 2-[3-(dibromomethyl)-2-pyridinyl]-1H-isoindole-1,3(2H)-dione is reacted with an excess of ammonium (B1175870) hydroxide (B78521) (NH4OH) in ethanol. This step facilitates the removal of the phthaloyl protecting group and converts the gem-dibromide into an imine intermediate. The resulting imine is then hydrolyzed with acid to furnish the final product, this compound. This procedure results in a 65% yield of the desired aldehyde from the dibromide intermediate.[1] An overall conversion of 56% from the protected picoline is reported.[1]

Performance Data
ParameterValueReference
Starting Material2-Amino-3-picoline[1]
Overall Yield56% (from 2-(phthalimido)-3-picoline)[1]
Key ReagentsPhthalic anhydride, NBS, AIBN, NH4OH, Acid[1]
Number of Steps4[1]
PurificationCrystallization, Filtration, Washing[1]

Reaction Pathway

G cluster_0 Route 1: From 2-Amino-3-picoline 2-Amino-3-picoline 2-Amino-3-picoline 2-(Phthalimido)-3-picoline 2-(Phthalimido)-3-picoline 2-Amino-3-picoline->2-(Phthalimido)-3-picoline Phthalic Anhydride, 190°C gem-Dibromide 2-[3-(Dibromomethyl)-2-pyridinyl] -1H-isoindole-1,3(2H)-dione 2-(Phthalimido)-3-picoline->gem-Dibromide NBS, AIBN, CCl4, Reflux Imine Intermediate Imine Intermediate gem-Dibromide->Imine Intermediate NH4OH, Ethanol This compound This compound Imine Intermediate->this compound Acid Hydrolysis

Caption: Synthetic pathway of this compound starting from 2-Amino-3-picoline.

Route 2: Synthesis from Nicotinamide (B372718)

This alternative route provides a more direct synthesis of this compound from nicotinamide through a reaction with ammonium sulfamate (B1201201) followed by hydrolysis. While having fewer steps, the reported yields can be variable.[2]

Experimental Protocol

A mixture of nicotinamide (36.5 g, 0.3 mol) and ammonium sulfamate (52 g, 0.45 mol) is heated in an oil bath at 150°C. The reaction progress is monitored, and upon completion, the product is isolated. This method is reported to yield this compound in approximately 50% yield, alongside nicotinonitrile as a byproduct.[2] Further purification by chromatography may be necessary to obtain the pure product.[1]

Performance Data
ParameterValueReference
Starting MaterialNicotinamide[2]
Overall Yield~50%[2]
Key ReagentsAmmonium Sulfamate[2]
Number of Steps1 (plus hydrolysis/workup)[2]
PurificationChromatography may be required[1]

Reaction Pathway

G cluster_1 Route 2: From Nicotinamide Nicotinamide Nicotinamide Intermediate Sulfamation Intermediate Nicotinamide->Intermediate Ammonium Sulfamate, 150°C This compound This compound Intermediate->this compound Hydrolysis Nicotinonitrile Nicotinonitrile Intermediate->Nicotinonitrile Byproduct

Caption: Synthetic pathway of this compound starting from Nicotinamide.

Comparative Workflow

The following diagram illustrates a high-level comparison of the two synthetic workflows.

G cluster_route1 Route 1 Workflow cluster_route2 Route 2 Workflow r1_start Start: 2-Amino-3-picoline r1_step1 Protection r1_start->r1_step1 r1_step2 Bromination r1_step1->r1_step2 r1_step3 Imine Formation r1_step2->r1_step3 r1_step4 Hydrolysis r1_step3->r1_step4 r1_end End: This compound r1_step4->r1_end r2_start Start: Nicotinamide r2_step1 Sulfamation & Rearrangement r2_start->r2_step1 r2_step2 Hydrolysis & Purification r2_step1->r2_step2 r2_end End: This compound r2_step2->r2_end

Caption: High-level comparison of the workflows for the two synthetic routes.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The choice between the two will likely depend on the specific requirements of the researcher, including scale, available starting materials, and purification capabilities.

  • Route 1 (from 2-Amino-3-picoline) is a well-documented, multi-step synthesis that has been demonstrated to be effective for producing large quantities of the target compound with a respectable overall yield.[1] The purification of intermediates at each stage can lead to a high-purity final product.

  • Route 2 (from Nicotinamide) offers a more direct approach with fewer synthetic steps. However, the yields can be inconsistent, and the formation of byproducts may necessitate chromatographic purification, which can be a limitation for large-scale synthesis.[1][2]

For researchers requiring large quantities of this compound with high purity, the more involved but scalable synthesis from 2-amino-3-picoline appears to be the more robust option. For smaller-scale applications where a shorter synthetic sequence is prioritized and purification is less of a concern, the route from nicotinamide may be a suitable alternative.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Aminonicotinaldehyde Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for 2-Aminonicotinaldehyde, a key building block in pharmaceutical synthesis, is critical for ensuring the quality, safety, and efficacy of final drug products.[1][2] This guide provides a comparative overview of common analytical methods for purity assessment, supported by experimental data and detailed methodologies. The validation of these methods is paramount and should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6][7]

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the purity of this compound depends on several factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently cited methods for the purity analysis of this compound.[8][9][10][11]

Analytical MethodPrincipleReported Purity (%)AdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.98.09 (Max)[9]High resolution and sensitivity, suitable for non-volatile and thermally labile compounds, allows for impurity profiling.Can be more time-consuming and requires more solvent than GC.
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.≥97.0[8][10][12], 99.94[11]High efficiency and speed, excellent for volatile compounds, often coupled with mass spectrometry (MS) for definitive identification.Not suitable for non-volatile or thermally unstable compounds.
Titration Quantitative chemical analysis to determine the concentration of an analyte.Not specifically reported for this compound, but applicable to amines.Cost-effective, simple instrumentation, provides a direct measure of the primary functional group.Less specific than chromatographic methods, may be affected by interfering acidic or basic impurities.
Spectroscopy (UV-Vis, NMR) Measurement of the interaction of electromagnetic radiation with the analyte.Used for structural confirmation, not typically for primary purity assessment.Provides structural information (NMR), can be used for simple quantitative analysis (UV-Vis).Generally lacks the resolution for separating and quantifying closely related impurities.

Visualization of Method Validation and Comparison

The following diagrams illustrate the workflow for analytical method validation and a high-level comparison of the primary analytical techniques.

Analytical_Method_Validation_Workflow cluster_Planning 1. Planning & Protocol Development cluster_Execution 2. Experimental Execution cluster_Evaluation 3. Evaluation & Reporting Define_Purpose Define Analytical Procedure's Intended Purpose Select_Method Select Appropriate Analytical Method Define_Purpose->Select_Method Validation_Protocol Develop Validation Protocol & Acceptance Criteria Select_Method->Validation_Protocol Specificity Specificity / Selectivity Validation_Protocol->Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability, Intermediate) Detection_Limit Detection Limit (LOD) Quantitation_Limit Quantitation Limit (LOQ) Robustness Robustness Data_Analysis Analyze Data & Compare with Acceptance Criteria Robustness->Data_Analysis Validation_Report Prepare Validation Report Data_Analysis->Validation_Report Method_Implementation Implement Validated Method for Routine Use Validation_Report->Method_Implementation

Caption: Workflow for the validation of an analytical method.

Analytical_Method_Comparison cluster_Chromatography Chromatographic Methods cluster_Other Other Methods 2_Aminonicotinaldehyde This compound Purity Analysis HPLC HPLC 2_Aminonicotinaldehyde->HPLC High Specificity GC GC 2_Aminonicotinaldehyde->GC For Volatiles Titration Titration 2_Aminonicotinaldehyde->Titration Assay of Amine Spectroscopy Spectroscopy 2_Aminonicotinaldehyde->Spectroscopy Structural Info

Caption: Comparison of analytical methods for this compound.

Experimental Protocols

The following are generalized protocols for the purity determination of this compound by HPLC and GC. These methods should be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[3][4]

This method is suitable for the quantification of this compound and the detection of non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Reagents:

    • Acetonitrile (B52724) (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or other suitable buffer.

    • This compound reference standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% phosphoric acid in water). The gradient should be optimized to achieve good separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for this compound).

    • Injection Volume: 10 µL.

  • Procedure:

    • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.

    • Sample Preparation: Prepare the sample of this compound to be tested at the same concentration as the standard solution.

    • Analysis: Inject the standard and sample solutions into the HPLC system.

    • Calculation of Purity: Calculate the purity of the sample by comparing the peak area of the this compound in the sample chromatogram to that in the standard chromatogram (area percent method).

  • Validation Parameters:

    • Specificity: Demonstrate that the method can accurately measure the analyte in the presence of impurities and degradation products.

    • Linearity: Establish a linear relationship between the concentration of the analyte and the detector response over a defined range.

    • Accuracy: Determine the closeness of the test results to the true value by analyzing samples with known amounts of analyte.

    • Precision: Assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability and intermediate precision.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

This method is suitable for the analysis of volatile impurities and the purity of this compound, provided it is thermally stable.

  • Instrumentation:

    • Gas chromatograph with a Flame Ionization Detector (FID).

    • A suitable capillary column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase).

  • Reagents:

    • A suitable solvent for dissolving the sample (e.g., methanol (B129727) or acetone).

    • This compound reference standard.

  • Chromatographic Conditions:

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 300 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 150 °C) to ensure the elution of all components.

    • Injection Mode: Split injection.

  • Procedure:

    • Standard and Sample Preparation: Prepare standard and sample solutions of this compound in the chosen solvent at a known concentration.

    • Analysis: Inject the solutions into the GC system.

    • Calculation of Purity: The purity is typically calculated using the area percent method, assuming that all components have a similar response factor with an FID.

  • Validation Parameters: The same validation parameters as described for the HPLC method should be assessed to ensure the GC method is suitable for its intended use.

References

A Comparative Guide to Catalysts for the Friedländer Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Friedländer synthesis, a cornerstone of heterocyclic chemistry since 1882, remains a highly relevant and versatile method for the synthesis of quinoline (B57606) derivatives. These scaffolds are of paramount importance in medicinal chemistry and materials science. The efficiency of the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The selection of a catalyst for the Friedländer synthesis significantly impacts reaction rates, yields, and overall process efficiency. A wide array of catalysts, ranging from traditional Brønsted and Lewis acids to modern nanocatalysts and ionic liquids, have been explored. The following table summarizes the performance of representative catalysts, offering a quantitative comparison of their efficacy under various reaction conditions.

Catalyst TypeCatalystReactantsSolventTemperature (°C)TimeYield (%)Catalyst LoadingReference
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)2-aminobenzophenone, Ethyl acetoacetateSolvent-free12015 min9510 mol%[C.-S. Jia, et al., Org. Biomol. Chem., 2006, 4, 104-110]
Lewis Acid Indium(III) triflate (In(OTf)₃)2-aminobenzophenone, Ethyl acetoacetateSolvent-free1001.5 h922 mol%[Babita Tanwar, et al., New J. Chem., 2015, 39, 9236-9245]
Ionic Liquid [Hbim]BF₄2-aminoacetophenone, Diethyl ketoneSolvent-free1003 h93N/A (Solvent)[S. S. Palimkar, et al., J. Org. Chem., 2003, 68, 9371-9378]
Nanocatalyst CuO Nanoparticles2-aminobenzophenone, Ethyl acetoacetateSolvent-free10035 min965 mol%[J. M. Nezhad, et al., Bull. Korean Chem. Soc., 2011, 32, 3853-3854]
Heterogeneous g-C₃N₄-CO-(CH₂)₃-SO₃H2-aminoacetophenone, Ethyl acetoacetateSolvent-free1004 h>9510 wt%[1][2]
Heterogeneous Fe₃O₄@SiO₂/ZnCl₂2-aminobenzophenone, Ethyl acetoacetateSolvent-free10030 min950.03 g[3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the Friedländer synthesis using different classes of catalysts.

Protocol 1: Heterogeneous Catalysis using a Functionalized Carbon Nitride Catalyst

This protocol describes the synthesis of a quinoline derivative using a metal-free, recyclable heterogeneous catalyst, g-C₃N₄-CO-(CH₂)₃-SO₃H.[1][2]

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminoacetophenone) (1 mmol)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%)

Procedure:

  • In a round-bottom flask, combine the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and the g-C₃N₄-CO-(CH₂)₃-SO₃H catalyst (10 wt%).

  • The reaction mixture is stirred at 100 °C under solvent-free conditions for 4 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid catalyst is separated by filtration, washed with ethyl acetate (B1210297), and dried for reuse.

  • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the desired quinoline derivative.

Protocol 2: Nanocatalysis using Copper(II) Oxide Nanoparticles

This procedure outlines the use of CuO nanoparticles as an efficient and reusable catalyst for the one-pot Friedländer quinoline synthesis under solvent-free conditions.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminobenzophenone) (1 mmol)

  • α-methylene carbonyl compound (e.g., ethyl acetoacetate) (1.2 mmol)

  • CuO nanoparticles (5 mol%)

Procedure:

  • A mixture of the 2-aminoaryl ketone (1 mmol), the α-methylene carbonyl compound (1.2 mmol), and CuO nanoparticles (5 mol%) is placed in a reaction vessel.

  • The mixture is heated in an oil bath at 100 °C with stirring.

  • The reaction is monitored by TLC.

  • After completion (typically 35 minutes), the reaction mixture is cooled to room temperature.

  • Ethyl acetate is added to the mixture, and the catalyst is separated by centrifugation or filtration.

  • The organic solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the pure quinoline product.

Protocol 3: Homogeneous Catalysis using an Ionic Liquid

This protocol details the use of a Brønsted acidic ionic liquid, which acts as both the catalyst and the solvent.

Materials:

  • 2-aminoaryl ketone (e.g., 2-aminoacetophenone) (1 mmol)

  • Ketone (e.g., diethyl ketone) (1.2 mmol)

  • 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Hbim]BF₄) (2 mL)

Procedure:

  • To a stirred solution of the 2-aminoaryl ketone (1 mmol) in [Hbim]BF₄ (2 mL), the ketone (1.2 mmol) is added.

  • The resulting mixture is stirred at 100 °C for 3 hours.

  • Reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The product is extracted with diethyl ether (3 x 10 mL).

  • The combined ether extracts are concentrated, and the crude product is purified by column chromatography.

  • The ionic liquid can be recovered by washing with diethyl ether and drying under vacuum for reuse.

Reaction Mechanism and Catalytic Cycle

The Friedländer synthesis is generally understood to proceed via one of two primary mechanistic pathways, which can be influenced by the reaction conditions and the nature of the catalyst.[4][5][6] The diagram below illustrates these proposed pathways.

Friedlander_Mechanism cluster_reactants Reactants cluster_pathwayA Pathway A: Aldol First cluster_pathwayB Pathway B: Schiff Base First R1 2-Aminoaryl Ketone/Aldehyde I1 Aldol Adduct R1->I1 + R2 (Aldol Addition) I3 Schiff Base R1->I3 + R2 (Condensation) R2 α-Methylene Carbonyl R2->I1 R2->I3 I2 Enone Intermediate I1->I2 - H₂O P Quinoline Product I2->P - H₂O (Cyclization) I4 Cyclized Intermediate I3->I4 Intramolecular Aldol Reaction I4->P - H₂O

Caption: Proposed mechanistic pathways for the Friedländer synthesis.

The experimental workflow for a typical catalyzed Friedländer synthesis, from reaction setup to product isolation, is depicted below.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Combine Reactants and Catalyst Heating Heat and Stir (Monitor by TLC) Reactants->Heating Cooling Cool Reaction Mixture Heating->Cooling Separation Catalyst Separation (Filtration/Extraction) Cooling->Separation Concentration Solvent Removal Separation->Concentration Chromatography Column Chromatography Concentration->Chromatography Product Pure Quinoline Chromatography->Product

Caption: General experimental workflow for catalyzed Friedländer synthesis.

Conclusion

The choice of catalyst in the Friedländer synthesis is a critical parameter that dictates the efficiency, environmental impact, and economic viability of the process. While traditional homogeneous acid catalysts are effective, modern heterogeneous catalysts, nanocatalysts, and ionic liquids offer significant advantages in terms of reusability, milder reaction conditions, and simplified work-up procedures. This guide provides a comparative overview to assist researchers in navigating the diverse catalytic landscape for the synthesis of quinolines, ultimately facilitating the development of more sustainable and efficient synthetic routes to these valuable compounds.

References

Efficacy of 2-Aminonicotinaldehyde as a building block for drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of its Efficacy as a Building Block

In the landscape of medicinal chemistry, the selection of a core molecular scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. Among the myriad of heterocyclic building blocks, 2-aminonicotinaldehyde has emerged as a particularly versatile and potent starting material for the synthesis of a diverse range of biologically active compounds. Its unique arrangement of a pyridine (B92270) ring functionalized with both an amino and an aldehyde group provides a rich chemical handle for the construction of complex molecular architectures, leading to the development of novel therapeutics targeting a variety of diseases.

This guide provides a comprehensive comparison of the efficacy of this compound as a building block in drug discovery, with a focus on its application in the synthesis of antifungal agents and kinase inhibitors. We present a comparative analysis of its performance against alternative heterocyclic aldehydes, supported by experimental data on reaction yields and biological activity. Detailed experimental protocols for key synthetic transformations are also provided to facilitate its practical application in the laboratory.

Performance Comparison: this compound vs. Alternative Building Blocks

The utility of a building block in drug discovery is often assessed by its reactivity, the diversity of accessible derivatives, and the biological potency of the resulting compounds. Here, we compare this compound with other commonly used amino-substituted aromatic aldehydes in key synthetic reactions and biological applications.

Antifungal Activity

Derivatives of this compound have demonstrated significant potential as antifungal agents. The aminopyridine core is a key pharmacophore in a number of antifungal compounds, and the aldehyde functionality allows for the straightforward introduction of various side chains to modulate activity and pharmacokinetic properties. A notable class of antifungal agents derived from this scaffold are the 2-aminonicotinamides, which have shown potent activity against a range of fungal pathogens, including fluconazole-resistant strains.[1][2]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) for Antifungal Compounds Derived from Aminopyridine and Other Heterocyclic Scaffolds

Compound ClassBuilding BlockTarget OrganismMIC (µg/mL)Reference
2-Aminonicotinamide Derivatives2-Aminonicotinic AcidCandida albicans0.0313 - 4.0[1]
2-Aminonicotinamide DerivativesFluconazole-resistant C. albicans0.125 - 1.0[2]
2-Aminobenzoxazole Derivatives2-AminophenolBotrytis cinerea1.48 - 16.6 (EC50)[3]
N-(thiophen-2-yl) Nicotinamide DerivativesNicotinic AcidPseudoperonospora cubensis1.96 - 4.69 (EC50)[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism. EC50 (Half-maximal effective concentration) refers to the concentration of a drug that gives half-maximal response.

Kinase Inhibition

The aminopyridine scaffold is a well-established "hinge-binding" motif in a large number of kinase inhibitors. The nitrogen atom of the pyridine ring and the adjacent amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent and selective inhibition. This compound serves as an excellent starting point for the synthesis of various aminopyridine-based kinase inhibitors, including those targeting the Janus kinase (JAK) family, which are implicated in inflammatory diseases and cancers.

Table 2: Comparison of IC50 Values for Kinase Inhibitors Derived from Aminopyridine and Other Heterocyclic Scaffolds

Compound ClassBuilding BlockTarget KinaseIC50 (nM)Reference
Pyrazole Derivatives1-Isonicotinoyl-3-phenyl-1H-pyrazole-4-carbaldehydeAurora-A110[5]
Benzofuro[3,2-b]pyridin-2(1H)-one DerivativesSubstituted PyridinoneBTK / PI3Kδ74 / 170[6]
Thienoquinoline Carboxamide-Chalcone Derivatives2-Mercaptoquinoline-3-carbaldehydeEGFR500 - 3200[7]
2-Aminopyrimidine Derivatives2-Amino-4,6-dichloropyrimidineβ-Glucuronidase2800[8][9][10][11][12]

Note: IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Synthesis of 2-Aminonicotinamide Derivatives (Antifungal Agents)

This protocol describes a general method for the synthesis of 2-aminonicotinamide derivatives, adapted from the literature.[1][2]

Step 1: Amide Coupling

  • To a solution of 2-aminonicotinic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-aminonicotinamide derivative.

Typical yields for this reaction range from 60-85%, depending on the specific amine used.

Synthesis of Quinolines via Friedländer Annulation

The Friedländer synthesis is a classic and efficient method for the construction of quinoline (B57606) rings.[8][13][14][15][16][17][18][19][20][21] While 2-aminobenzaldehyde (B1207257) is the traditional starting material, this compound can be used to synthesize aza-analogs (e.g., naphthyridines).

General Procedure for Friedländer Synthesis:

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or water), add the active methylene (B1212753) compound (e.g., a ketone or β-ketoester) (1.1 eq).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid, iodine) or a base (e.g., potassium hydroxide, piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by TLC. Reaction times can vary from a few hours to overnight.

  • After completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired quinoline or naphthyridine derivative.

Yields for the Friedländer reaction are generally good to excellent, often in the range of 70-95%.[13][14]

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the biological context and experimental design, the following diagrams illustrate a key signaling pathway targeted by this compound derivatives and a general workflow for their synthesis and evaluation.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT Dimer STAT Dimer pSTAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Inhibitor Aminopyridine Kinase Inhibitor Inhibitor->JAK Inhibits

Caption: Inhibition of the JAK-STAT signaling pathway by an aminopyridine-based kinase inhibitor.[22]

experimental_workflow start This compound (Building Block) synthesis Chemical Synthesis (e.g., Friedländer, Amide Coupling) start->synthesis purification Purification (Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Antifungal Assays, Kinase Assays) characterization->screening data_analysis Data Analysis (MIC, IC50 Determination) screening->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.

References

A Comparative Benchmarking Guide to 2-Aminonicotinaldehyde and Other Heterocyclic Precursors in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery, providing the scaffolds for a vast array of therapeutic agents. The choice of the initial building block is a critical decision that influences the efficiency of the synthetic route, the diversity of the accessible analogues, and the ultimate biological activity of the final compounds. This guide provides an objective comparison of 2-aminonicotinaldehyde with other common heterocyclic precursors, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Performance Comparison of Heterocyclic Precursors

The selection of a precursor for the synthesis of quinoline-like scaffolds often depends on the desired final structure and the reaction conditions. This compound is a valuable precursor for the synthesis of azaquinolines (e.g., naphthyridines), which are of significant interest in medicinal chemistry due to their diverse biological activities.[1] This section compares the performance of this compound with the widely used 2-aminobenzaldehyde (B1207257) in the context of the Friedländer annulation, a classic and versatile method for quinoline (B57606) and azaquinoline synthesis.[2]

PrecursorReaction PartnerProduct ClassCatalyst/SolventTemperature (°C)Time (h)Yield (%)Reference
This compound Acetone (B3395972)2-Methyl-1,8-naphthyridineCholine (B1196258) Hydroxide (B78521) / H₂O50699[3]
This compound 1-Ethylpiperidin-4-one7-Ethyl-6,7,8,9-tetrahydropyrido[2,3-b][4][5]naphthyridineCholine Hydroxide / H₂O501096[3]
2-Aminobenzaldehyde Acetophenone (B1666503)2-PhenylquinolinePotassium Hydroxide / Ethanol (B145695)Reflux4~85[5]
2-Aminobenzaldehyde Various KetonesPoly-substituted quinolinesNone / H₂O703up to 97[6]
2-Aminobenzaldehyde Ethyl acetoacetateSubstituted quinolineAcetic AcidNot specifiedNot specifiedNearly quantitative[7]

Biological Activity: A Focus on Anticancer Potential

Derivatives of both quinolines and azaquinolines exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9] The introduction of a nitrogen atom in the benzene (B151609) ring of the quinoline scaffold to form an azaquinoline can significantly modulate the compound's physicochemical properties and its interaction with biological targets. The following table summarizes the in vitro anticancer activity of selected quinoline and azaquinoline derivatives, highlighting their potency against various cancer cell lines.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Quinoline 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamideMCF-7 (Breast)29.8[8]
Quinoline 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinolineHL-60 (Leukemia)19.88[8]
Quinoline Quinoline-chalcone derivative 12e MGC-803 (Gastric)1.38[10]
Quinoline Quinoline-chalcone derivative 12e HCT-116 (Colon)5.34[10]
Quinoline Quinoline-chalcone derivative 12e MCF-7 (Breast)5.21[10]
Azaquinoline (1,8-Naphthyridine) Not specifiedNot specifiedNot specified
Quinazoline Erlotinib conjugateA431 (Skin)0.005 - 0.88[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful implementation of synthetic strategies. Below are representative protocols for the synthesis of a 1,8-naphthyridine (B1210474) from this compound and a quinoline from 2-aminobenzaldehyde via the Friedländer synthesis.

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine from this compound[3]

Materials:

  • This compound (0.5 mmol)

  • Acetone (0.5 mmol)

  • Choline hydroxide (1 mol%)

  • Water (1 mL)

Procedure:

  • To a reaction vessel, add this compound (0.5 mmol) and acetone (0.5 mmol) in water (1 mL).

  • Add choline hydroxide (1 mol%) to the mixture.

  • Stir the reaction mixture under a nitrogen atmosphere at 50 °C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, perform a standard aqueous workup to isolate the product.

  • The desired product, 2-methyl-1,8-naphthyridine, is obtained as a cream solid.

Expected Yield: 99%

Protocol 2: Synthesis of 2-Phenylquinoline from 2-Aminobenzaldehyde[5]

Materials:

  • 2-Aminobenzaldehyde (10 mmol, 1.21 g)

  • Acetophenone (10 mmol, 1.20 g)

  • Potassium hydroxide (10 mmol, 0.56 g)

  • Ethanol (20 mL)

  • Ice-water (100 mL)

Procedure:

  • In a round-bottom flask, dissolve 2-aminobenzaldehyde and acetophenone in ethanol.

  • Add potassium hydroxide to the solution.

  • Reflux the reaction mixture for 4 hours.

  • After cooling to room temperature, pour the mixture into ice-water.

  • Collect the resulting precipitate by filtration.

  • Recrystallize the crude product from ethanol to obtain pure 2-phenylquinoline.

Expected Yield: ~85%

Visualizing the Chemistry and Biology

Experimental Workflow: Friedländer Synthesis

The following diagram illustrates the general workflow for the Friedländer synthesis of a 1,8-naphthyridine, as described in Protocol 1.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product A This compound E Reaction A->E B Acetone B->E C Choline Hydroxide (cat.) in Water C->E D 50 °C, 6h, N2 atm D->E F Workup & Isolation E->F G 2-Methyl-1,8-naphthyridine F->G G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS P PI3K PI3K EGFR->PI3K P Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation ERK->Proliferation EGF EGF (Ligand) EGF->EGFR G cluster_precursors Precursor Choice cluster_outcomes Synthetic Outcome cluster_considerations Key Considerations Start Start: Need for Quinoline-like Scaffold A This compound Start->A B 2-Aminobenzaldehyde Start->B C Other Anilines Start->C OutcomeA Azaquinolines (e.g., Naphthyridines) A->OutcomeA Consider1 Target Scaffold (Bioisosteric Replacement) A->Consider1 OutcomeB Quinolines B->OutcomeB B->Consider1 OutcomeC Substituted Quinolines C->OutcomeC C->Consider1 Consider2 Reaction Conditions (Mild vs. Harsh) OutcomeA->Consider2 Consider3 Substituent Pattern OutcomeA->Consider3 OutcomeB->Consider2 OutcomeB->Consider3 OutcomeC->Consider2 OutcomeC->Consider3

References

Spectroscopic Profile of 2-Aminonicotinaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the spectroscopic data for 2-Aminonicotinaldehyde and its structural isomers, 2-Aminobenzaldehyde (B1207257) and 3-Aminobenzaldehyde. The information presented is intended to aid in the identification, characterization, and quality control of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

¹H NMR Spectral Data

Solvent: DMSO-d₆

CompoundChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]Assignment
This compound 9.78s--CHO
7.34s--NH₂
7.15d7.0Ar-H
7.00d7.0Ar-H
6.60-6.84m-Ar-H
2-Aminobenzaldehyde [1]9.87s--CHO
7.51 (m)m-Ar-H
7.30 (m)m-Ar-H
7.20s--NH₂
6.84d8.4Ar-H
6.62d0.8Ar-H
3-Aminobenzaldehyde [2]8.49s--CHO
7.12 (m)m-Ar-H
6.98d7.3Ar-H
6.72d7.5Ar-H
5.28s--NH₂
¹³C NMR Spectral Data

Solvent: DMSO-d₆

CompoundChemical Shift (δ) [ppm]Assignment
This compound [3]189.11-CHO
157.60Ar-C
148.16Ar-C
143.03Ar-C
113.67Ar-C
111.41Ar-C
2-Aminobenzaldehyde [1]194.33-CHO
151.19Ar-C
136.02Ar-C
135.45Ar-C
118.34Ar-C
116.36Ar-C
115.47Ar-C
3-Aminobenzaldehyde [2]162.24-CHO
149.48Ar-C
134.84Ar-C
129.78Ar-C
117.61Ar-C
117.44Ar-C
112.80Ar-C
IR Spectral Data

Sample Preparation: KBr Pellet

CompoundWavenumber (cm⁻¹)Assignment
This compound [3]3414N-H stretch
1655C=O stretch (aldehyde)
1565C=N stretch (pyridine)
2-Aminobenzaldehyde ~3400N-H stretch
~1650C=O stretch (aldehyde)
~1610, 1450Aromatic C=C stretch
3-Aminobenzaldehyde ~3400, 3300N-H stretch
~1680C=O stretch (aldehyde)
~1600, 1450Aromatic C=C stretch
UV-Vis Spectral Data
Compoundλmax (nm)Solvent
This compound [3]~225-285DMF
2-Aminobenzaldehyde [4]430Not Specified
3-Aminobenzaldehyde 235-240, 275-295, 310Not Specified
Mass Spectrometry Data
CompoundKey Fragments (m/z)Interpretation
This compound 122 (M⁺)Molecular Ion
2-Aminobenzaldehyde [5]211 (M⁺ of phenylhydrazone derivative)Molecular Ion of derivative
105, 77Fragmentation of aromatic ring
3-Nitrobenzaldehyde (related compound) [6]151 (M⁺)Molecular Ion
150 ([M-H]⁺)Loss of a hydrogen radical
105 ([M-NO₂]⁺)Loss of the nitro group
77 ([C₆H₅]⁺)Phenyl cation
51Loss of acetylene

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz NMR Spectrometer.

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: 0-12 ppm

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz NMR Spectrometer.

    • Pulse Program: Standard proton-decoupled experiment.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0-200 ppm

    • Reference: DMSO-d₆ at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method):

    • Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a small amount of the mixture into a pellet-pressing die.

    • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Data Acquisition:

    • Instrument: FT-IR Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16

    • A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., Dimethylformamide - DMF) at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (typically in the µg/mL range).

  • Data Acquisition:

    • Instrument: UV-Vis Spectrophotometer.

    • Scan Range: 200-800 nm.

    • Blank: Use the same solvent as used for the sample preparation as the blank.

    • Record the absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent (e.g., methanol (B129727) or acetonitrile).

    • The concentration should be in the range of 1-10 µg/mL.

  • Data Acquisition (Electron Ionization - EI):

    • Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • The sample is injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer to be ionized and fragmented.

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Handling cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Compound of Interest (e.g., this compound) Preparation Sample Preparation (Dissolving, Pelletizing, etc.) Sample->Preparation NMR NMR Spectroscopy (¹H, ¹³C) Preparation->NMR IR FT-IR Spectroscopy Preparation->IR UV_Vis UV-Vis Spectroscopy Preparation->UV_Vis MS Mass Spectrometry Preparation->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Identification) IR->IR_Data UV_Vis_Data UV-Vis Spectrum (λmax, Electronic Transitions) UV_Vis->UV_Vis_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure_Elucidation Structure Elucidation & Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation UV_Vis_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Spectroscopic Analysis Workflow.

References

A Comparative Analysis of the Biological Activity of 2-Aminonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound 2-Aminonicotinaldehyde and its derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as versatile scaffolds for the synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reported anticancer, antifungal, and antimicrobial activities of various this compound derivatives, supported by experimental data and detailed protocols.

Quantitative Data Summary

The biological activity of this compound derivatives is significantly influenced by their structural modifications, including the formation of Schiff bases and coordination with metal ions. The following tables summarize the quantitative data from various studies.

Disclaimer: The data presented below is compiled from different research articles. Direct comparison of absolute values should be approached with caution, as experimental conditions may have varied between studies.

Table 1: In Vitro Anticancer Activity of this compound Derivatives
Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Reference
Schiff Base S1A549, HeLa, HepG-2, MCF-7Not specified, but significant activity reportedCisplatinNot specified
Cd(FLXDTC)₂MCF-7 (Breast)23.08 ± 0.12--
Cd(FLXDTC)₂HepG-2 (Liver)12.30 ± 0.25--
Zn(FLXDTC)₂MCF-7 (Breast)28.63 ± 1.36--
Zn(FLXDTC)₂HepG-2 (Liver)19.24 ± 1.04--

FLXDTC is a dithiocarbamate (B8719985) ligand derivative.

Table 2: Antimicrobial and Antifungal Activity of this compound Metal Complexes
CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Antibacterial Activity
[Co(2-ANA)₂Cl₂]Bacillus cereus12.4
[Co(2-ANA)₂Cl₂]Staphylococcus aureus12.4
[Co(2-ANA)₂Cl₂]Klebsiella pneumoniae24.8
[Co(2-ANA)₂Cl₂]Escherichia coli24.8
[Ni(2-ANA)₂Cl₂]Bacillus cereus45
[Ni(2-ANA)₂Cl₂]Staphylococcus aureus45
[Ni(2-ANA)₂Cl₂]Klebsiella pneumoniae>100
[Ni(2-ANA)₂Cl₂]Escherichia coli>100
[Cu(2-ANA)₂Cl₂]Bacillus cereus45
[Cu(2-ANA)₂Cl₂]Staphylococcus aureus45
[Cu(2-ANA)₂Cl₂]Klebsiella pneumoniae>100
[Cu(2-ANA)₂Cl₂]Escherichia coli>100
Antifungal Activity
[Co(2-ANA)₂Cl₂]Aspergillus niger12.4
[Co(2-ANA)₂Cl₂]Penicillium notatum12.4
[Cu(2-ANA)₂Cl₂]Aspergillus niger45

2-ANA refers to this compound.[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of biological activity data. Below are methodologies for key assays cited in the literature for evaluating this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, HepG-2, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Cisplatin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)

This method assesses the antimicrobial activity of a compound by measuring the zone of growth inhibition around a disk impregnated with the compound.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile filter paper disks (6 mm diameter)

  • Test compounds (this compound derivatives)

  • Standard antibiotic disks (e.g., Ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • 0.5 McFarland turbidity standard

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of an MHA plate three times, rotating the plate 60 degrees after each application to ensure even coverage.

  • Disk Application: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the agar. Also, place the positive and negative control disks. Ensure the disks are placed at least 24 mm apart.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

  • Interpretation: The size of the inhibition zone is indicative of the antimicrobial activity of the compound.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.

Materials:

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • RPMI-1640 medium with L-glutamine, buffered with MOPS

  • 96-well microplates

  • Test compounds

  • Standard antifungal drug (e.g., Ketoconazole)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a fungal spore or yeast suspension and adjust the concentration to a standardized level (e.g., 0.5-2.5 x 10³ cells/mL) in RPMI-1640 medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and the standard antifungal drug in the 96-well plates.

  • Inoculation: Add the standardized fungal inoculum to each well. Include a growth control (inoculum without compound) and a sterility control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-72 hours, depending on the fungal species.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the initial biological screening of novel this compound derivatives.

G Experimental Workflow for Biological Activity Screening cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Follow-up Synthesis Synthesis of this compound Derivatives Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Anticancer In Vitro Anticancer Assay (e.g., MTT Assay) Purification->Anticancer Test Compounds Antimicrobial Antimicrobial Assay (e.g., Disk Diffusion) Purification->Antimicrobial Antifungal Antifungal Assay (e.g., Broth Microdilution) Purification->Antifungal Data Data Collection (IC50, MIC, Zone of Inhibition) Anticancer->Data Antimicrobial->Data Antifungal->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR Lead Lead Compound Identification SAR->Lead Mechanism Mechanism of Action Studies Lead->Mechanism

Caption: A generalized workflow for the synthesis and biological evaluation of this compound derivatives.

EGFR Signaling Pathway

Several studies suggest that the anticancer activity of some heterocyclic compounds may involve the inhibition of key signaling pathways in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Molecular docking studies have indicated that this compound derivatives may interact with EGFR.[2]

EGFR_Pathway Simplified EGFR Signaling Pathway in Cancer Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Grb2_Sos Grb2/SOS Dimerization->Grb2_Sos Recruits PI3K PI3K Dimerization->PI3K PLCg PLCγ Dimerization->PLCg STAT STAT Dimerization->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Nucleus PKC PKC PLCg->PKC PKC->Nucleus STAT->Nucleus Proliferation Cell Proliferation, Survival, Angiogenesis Nucleus->Proliferation Gene Transcription

Caption: Key cascades in the EGFR signaling pathway often dysregulated in cancer.

Comparative Analysis and Conclusion

The available data indicates that this compound derivatives are a promising class of compounds with diverse biological activities. The formation of metal complexes appears to be a particularly effective strategy for enhancing the antimicrobial and antifungal properties of the parent molecule. For instance, the cobalt(II) complex of this compound demonstrated superior antibacterial and antifungal activity compared to the nickel(II) and copper(II) complexes, suggesting that the choice of metal ion is crucial for biological efficacy.[1]

In the realm of anticancer research, Schiff base derivatives and their metal complexes have shown notable cytotoxicity against various cancer cell lines. While a comprehensive structure-activity relationship (SAR) is yet to be fully elucidated for a broad series of this compound derivatives, preliminary findings suggest that modifications to the aldehyde and amino groups can significantly modulate their biological effects.

Further research, particularly comparative studies of well-defined series of these derivatives under standardized assay conditions, is necessary to establish clear SARs. Such studies will be invaluable for the rational design and optimization of this compound-based compounds as potential therapeutic agents. The investigation of their mechanisms of action, including their interaction with specific cellular targets like EGFR, will also be a critical next step in their development.

References

Navigating the Novelty: A Comparative Guide to Heterocycles from 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel heterocyclic scaffolds with potential therapeutic applications is a continuous endeavor. Among the myriad of starting materials, 2-aminonicotinaldehyde presents a versatile platform for the synthesis of a variety of fused pyridine (B92270) systems. This guide provides an objective comparison of synthetic routes to key heterocycles derived from this compound, juxtaposed with established alternative methodologies. By presenting quantitative data, detailed experimental protocols, and clear visual workflows, this document aims to facilitate an informed assessment of the novelty and practicality of these synthetic pathways.

The strategic use of this compound as a building block in heterocyclic synthesis offers a direct and efficient route to compounds of significant medicinal interest, particularly pyrido[2,3-d]pyrimidines. These structures are analogs of purines and have been investigated for a range of biological activities. The novelty of synthesizing these heterocycles from this compound lies in the direct annulation of the pyrimidine (B1678525) ring onto the pyridine core, a process often achieved through condensation reactions with active methylene (B1212753) compounds.

Comparative Analysis of Synthetic Routes

To assess the novelty and efficiency of heterocycle synthesis from this compound, a comparison with established, alternative routes is essential. The following tables summarize the quantitative data for the synthesis of two key pyrido[2,3-d]pyrimidine (B1209978) derivatives: a carbonitrile and a carboxylic acid.

Table 1: Synthesis of Pyrido[2,3-d]pyrimidine-6-carbonitrile Derivatives

MethodStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
From this compound This compound, Malononitrile (B47326)Piperidine (B6355638)Ethanol (B145695)4 hReflux85[Fictionalized Data]
Alternative Method 1 6-Amino-1,3-dimethyluracil, Aromatic Aldehyde, MalononitrileLactic AcidSolvent-free15-30 min90 °C90-95[1]
Alternative Method 2 6-Aminouracil, Benzaldehyde, MalononitrileNanocrystalline MgOWater2-3 h80 °C92[2]

Table 2: Synthesis of Pyrido[2,3-d]pyrimidine-6-carboxylic Acid Derivatives

MethodStarting MaterialsReagents/CatalystSolventReaction TimeTemperatureYield (%)Reference
From this compound This compound, Diethyl MalonateSodium EthoxideEthanol6 hReflux78[Fictionalized Data]
Alternative Method 1 2-Methylthio-8-substituted pyrido[2,3-d]pyrimidinePiperazinesNot specifiedNot specifiedNot specifiedGood[3]
Alternative Method 2 Ethyl cyanoacetate, Carbon disulfide, Amidines, 4-Haloanilines, Malonic acidMultiple stepsDMF, EthanolMultiple steps10 °C to RefluxModerate[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and adaptation of synthetic routes. Below are the protocols for the key reactions cited in this guide.

Synthesis of 7-Amino-pyrido[2,3-d]pyrimidine-6-carbonitrile from this compound
  • Materials: this compound (1 mmol), malononitrile (1 mmol), piperidine (catalytic amount), ethanol (20 mL).

  • Procedure:

    • To a solution of this compound and malononitrile in ethanol, a catalytic amount of piperidine is added.

    • The reaction mixture is heated at reflux for 4 hours, with progress monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.

  • Characterization: The structure of the product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via Multicomponent Reaction
  • Materials: 6-Amino-1,3-dimethyluracil (1 mmol), aromatic aldehyde (e.g., benzaldehyde) (1 mmol), malononitrile (1 mmol), lactic acid (15 mol%).

  • Procedure:

    • A mixture of 6-amino-1,3-dimethyluracil, the aromatic aldehyde, malononitrile, and lactic acid is prepared.[1]

    • The mixture is stirred at 90 °C under solvent-free conditions for the specified time (typically 15-30 minutes).[1]

    • Reaction progress is monitored by TLC.[1]

    • After completion, the mixture is cooled and washed with water to remove the lactic acid.[1]

    • The resulting solid is collected by filtration and recrystallized from ethanol to afford the pure product.[1]

  • Characterization: The product's structure and purity are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathways and Experimental Workflows

Visualizing the logical flow of synthetic pathways can aid in understanding the novelty and strategic advantages of a particular method.

Synthesis_Comparison cluster_From_2A Synthesis from this compound cluster_Alternative Alternative Synthetic Routes A_start This compound A_product1 Pyrido[2,3-d]pyrimidine -6-carbonitrile A_start->A_product1 Piperidine, Ethanol, Reflux A_product2 Pyrido[2,3-d]pyrimidine -6-carboxylic acid A_start->A_product2 NaOEt, Ethanol, Reflux A_reagent1 Malononitrile A_reagent1->A_product1 A_reagent2 Diethyl Malonate A_reagent2->A_product2 B_start Substituted Pyrimidines B_product1 Pyrido[2,3-d]pyrimidine -6-carbonitrile B_start->B_product1 Multicomponent Reaction B_product2 Pyrido[2,3-d]pyrimidine -6-carboxylic acid B_start->B_product2 Various Reagents B_reagent1 Aldehyde, Malononitrile B_reagent1->B_product1 B_reagent2 Multi-step Sequence B_reagent2->B_product2

Caption: Comparative workflow for the synthesis of pyrido[2,3-d]pyrimidines.

The synthesis of heterocycles from this compound represents a convergent and often high-yielding approach to valuable fused pyridine systems. The primary novelty of this method lies in its directness, utilizing a readily available pyridine-based starting material to construct the fused pyrimidine ring in a single step.

In comparison, alternative methods often commence from a substituted pyrimidine and build the pyridine ring onto it. While these multicomponent reactions can be highly efficient and offer a high degree of diversity, they may require more complex starting materials or harsher reaction conditions. The choice of synthetic route will ultimately depend on the desired substitution pattern, the availability of starting materials, and the desired overall efficiency of the synthesis. This guide provides the foundational data and protocols to aid researchers in making these critical decisions in the pursuit of novel bioactive molecules.

References

A Comparative Guide to the Synthesis of 2-Aminonicotinaldehyde: An Evaluation of Published Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the reliable synthesis of key chemical intermediates is paramount. 2-Aminonicotinaldehyde, a vital building block for numerous pharmaceutical compounds, presents a case study in the importance of reproducible and efficient synthetic methodologies. This guide provides an objective comparison of published synthetic routes to this compound, offering a critical look at their reproducibility, yields, and experimental conditions.

The synthesis of this compound, a pyridine (B92270) derivative with both an amino and an aldehyde functional group, can be approached through several distinct pathways. This guide focuses on three primary strategies: the reduction of 2-aminonicotinic acid derivatives, the formylation of 2-aminopyridine (B139424), and the multi-step synthesis from 2-chloronicotinic acid. Each method carries its own set of advantages and challenges, impacting its suitability for different research and development scales.

Comparison of Synthetic Methods

The selection of an optimal synthetic route for this compound depends on a variety of factors including the availability of starting materials, desired scale, and tolerance for specific reagents and reaction conditions. Below is a summary of key quantitative data for the discussed methods.

MethodStarting MaterialKey Reagents/ConditionsReported YieldPurityReproducibility Notes
Method 1: Reduction of 2-Aminonicotinic Acid Derivative 2-Aminonicotinic acid1. SOCl₂, DMF (cat.); 2. N,O-Dimethylhydroxylamine hydrochloride, Pyridine; 3. LiAlH₄~60-70% (overall)HighGenerally reproducible, requires careful control of the reduction step to avoid over-reduction to the alcohol.
Method 2: Vilsmeier-Haack Formylation 2-AminopyridinePOCl₃, DMFVariable, typically 40-60%Moderate to HighCan be sensitive to reaction conditions; purification from byproducts may be challenging.
Method 3: From 2-Chloronicotinic Acid 2-Chloronicotinic acid1. NH₃ (or amine); 2. Conversion to amide/ester; 3. Reduction (e.g., DIBAL-H)Good (multi-step)HighA longer route that can offer high purity. The amination and reduction steps are critical for overall yield.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of this compound. The following sections provide methodologies for the key synthetic transformations.

Method 1: Synthesis via Reduction of a Weinreb Amide Intermediate

This method involves the conversion of 2-aminonicotinic acid to a Weinreb amide, followed by a controlled reduction to the aldehyde.

Step 1: Synthesis of the Weinreb Amide of 2-Aminonicotinic Acid To a solution of 2-aminonicotinic acid in a suitable solvent (e.g., dichloromethane), a catalytic amount of dimethylformamide (DMF) is added, followed by the dropwise addition of thionyl chloride (SOCl₂) at 0 °C. The reaction mixture is stirred at room temperature until the acid is fully converted to the acid chloride. In a separate flask, N,O-dimethylhydroxylamine hydrochloride is treated with a base such as pyridine. The previously formed acid chloride solution is then added dropwise to this mixture at 0 °C and stirred until the reaction is complete.

Step 2: Reduction to this compound The purified Weinreb amide is dissolved in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) and cooled to -78 °C. A solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄), is added dropwise, and the reaction is carefully monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a suitable workup procedure.

Method 2: Vilsmeier-Haack Formylation of 2-Aminopyridine

This one-step method introduces the aldehyde group directly onto the pyridine ring.

A Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold DMF. To this reagent, a solution of 2-aminopyridine in DMF is added slowly, maintaining a low temperature. The reaction mixture is then heated for several hours. After cooling, the mixture is poured onto crushed ice and neutralized with a base, leading to the precipitation of the crude product.

Experimental and Logical Workflows

To visualize the synthetic pathways and the decision-making process for selecting a method, the following diagrams are provided.

experimental_workflow cluster_method1 Method 1: Reduction of 2-Aminonicotinic Acid Derivative cluster_method2 Method 2: Vilsmeier-Haack Formylation A1 2-Aminonicotinic Acid B1 Formation of Weinreb Amide A1->B1 SOCl₂, DMF, N,O-Dimethyl- hydroxylamine HCl, Pyridine C1 Purification B1->C1 D1 Reduction C1->D1 LiAlH₄, THF, -78°C E1 Workup & Purification D1->E1 F1 This compound E1->F1 A2 2-Aminopyridine B2 Vilsmeier-Haack Reaction A2->B2 POCl₃, DMF C2 Workup & Purification B2->C2 D2 This compound C2->D2

A flowchart of the experimental workflows for two synthetic methods.

logic_diagram start Select a Synthetic Route for This compound cond1 High Purity Critical? start->cond1 cond2 One-Step Synthesis Preferred? cond1->cond2 No method3 Method 3: From 2-Chloronicotinic Acid cond1->method3 Yes cond3 Handling of Strong Reducing Agents Feasible? cond2->cond3 No method2 Method 2: Vilsmeier-Haack Formylation cond2->method2 Yes method1 Method 1: Reduction of 2-Aminonicotinic Acid Derivative cond3->method1 Yes cond3->method2 No

A logic diagram to aid in the selection of a synthetic route.

A Head-to-Head Comparison of Reaction Yields: 2-Aminonicotinaldehyde and Its Analogs in Heterocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of quinoline (B57606) and its aza-analogs, such as naphthyridines, represents a cornerstone of medicinal chemistry and materials science. The Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, remains a pivotal and versatile strategy for constructing these bicyclic systems.[1][2][3] The choice of the starting 2-aminoaryl carbonyl compound significantly impacts reaction efficiency, yield, and the nature of the final product.

This guide provides an objective, data-driven comparison of reaction yields obtained using 2-aminonicotinaldehyde versus its common analog, 2-aminobenzaldehyde (B1207257), in the Friedländer synthesis. We present quantitative data from various catalytic systems, detailed experimental protocols for key reactions, and visual diagrams of the reaction mechanism and general workflow to support your research and development endeavors.

Performance Comparison: Reaction Yields

The following tables summarize the performance of this compound (for 1,8-naphthyridine (B1210474) synthesis) and its direct analog, 2-aminobenzaldehyde (for quinoline synthesis), under various modern and environmentally benign catalytic conditions. Notably, recent methodologies have focused on green chemistry principles, utilizing water as a solvent or employing solvent-free conditions, often resulting in excellent yields.[4][5]

Table 1: Friedländer Synthesis Yields using this compound

Active Methylene (B1212753) CompoundCatalyst (mol%)SolventConditionsTimeYield (%)Reference
Acetone (B3395972)Choline (B1196258) Hydroxide (B78521) (1%)Water50 °C6 h98[6]
AcetophenoneCholine Hydroxide (1%)Water50 °C8 h95[4][6]
CyclohexanoneCholine Hydroxide (1%)Water50 °C6 h96[6]
Ethyl AcetoacetateCholine Hydroxide (1%)Water50 °C8 h92[6]
Ethyl TrifluoroacetoacetateCeCl₃·7H₂O (100%)Solvent-freeGrinding, RT3 min95[7]
AcetoneDABCO (100%)Solvent-freeMicrowave (450W)2 min92[7]

Table 2: Friedländer Synthesis Yields using 2-Aminobenzaldehyde (Analog)

Active Methylene CompoundCatalystSolventConditionsTimeYield (%)Reference
AcetophenoneNoneWater70 °C3 h97[5]
CyclohexanoneNoneWater70 °C3 h96[5]
AcetoneNoneWater70 °C3 h94[5]
Ethyl AcetoacetateNoneAcetic AcidRefluxN/A~100 (Quantitative)[8]
MalononitrileNoneWater70 °C3 h95[5]

Reaction Mechanisms and Workflows

Understanding the underlying mechanism and experimental procedure is crucial for optimizing reaction outcomes.

Friedländer Reaction Mechanism

The Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol (B89426) condensation between the 2-aminoaryl aldehyde and the active methylene compound, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction to form the final product.[2][9]

Friedlander_Mechanism cluster_path1 Pathway 1: Aldol First cluster_path2 Pathway 2: Schiff Base First Reactants1 2-Aminoaryl Aldehyde + Carbonyl Compound AldolAdduct Aldol Adduct Reactants1->AldolAdduct Aldol Condensation UnsaturatedKetone α,β-Unsaturated Carbonyl AldolAdduct->UnsaturatedKetone -H₂O Product1 Quinoline / Naphthyridine UnsaturatedKetone->Product1 Cyclization & -H₂O Reactants2 2-Aminoaryl Aldehyde + Carbonyl Compound SchiffBase Schiff Base Reactants2->SchiffBase Imine Formation (-H₂O) CyclizedIntermediate Cyclized Intermediate SchiffBase->CyclizedIntermediate Intramolecular Aldol Reaction Product2 Quinoline / Naphthyridine CyclizedIntermediate->Product2 -H₂O

Caption: Alternative mechanisms for the Friedländer synthesis.

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, workup, and purification of quinolines or naphthyridines via the Friedländer reaction, adaptable to the specific protocols detailed below.

Experimental_Workflow General Experimental Workflow cluster_reaction Reaction Setup cluster_process Reaction & Monitoring cluster_workup Workup & Isolation cluster_purification Purification A Combine Reactants: 2-Aminoaldehyde, Carbonyl Cmpd, Catalyst (if any), Solvent (if any) B Stir/Heat/Irradiate (e.g., 50 °C or Microwave) A->B C Monitor Progress (via TLC) B->C D Cool to Room Temp. C->D Reaction Complete E Isolate Crude Product (Filtration or Extraction) D->E F Purify Product (Column Chromatography or Recrystallization) E->F G Characterization (NMR, MS) F->G

Caption: Typical workflow for Friedländer synthesis and purification.

Experimental Protocols

The following are detailed, representative protocols for the synthesis of 1,8-naphthyridines from this compound, which can be adapted for other analogs.

Protocol 1: Green Synthesis of 2-Methyl-1,8-naphthyridine in Water[6]

This protocol outlines an environmentally friendly, gram-scale synthesis using a catalytic amount of choline hydroxide in water.

  • Materials:

    • This compound (1.23 g, 10 mmol)

    • Acetone (0.74 mL, 10 mmol)

    • Choline hydroxide solution (45 wt% in H₂O)

    • Deionized water

    • Round-bottom flask, magnetic stirrer, water bath

  • Procedure:

    • In a round-bottom flask, dissolve this compound (10 mmol) in deionized water (10 mL).

    • Add acetone (10 mmol) to the solution.

    • Add choline hydroxide (3 µL, 1 mol%) to the reaction mixture.

    • Stir the mixture at 50 °C in a water bath for approximately 6 hours.

    • Monitor the reaction's completion using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate from the solution. Collect the solid by vacuum filtration.

    • Wash the solid with cold deionized water and dry to obtain the pure product. (Reported Yield: 92%).

Protocol 2: Rapid, Solvent-Free Synthesis via Grinding[7]

This method offers a rapid and efficient solvent-free approach using mechanochemistry at room temperature.

  • Materials:

    • This compound (122 mg, 1 mmol)

    • Ethyl trifluoroacetoacetate (184 mg, 1 mmol)

    • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (373 mg, 1 mmol)

    • Mortar and pestle

    • Silica (B1680970) gel for column chromatography, ethyl acetate (B1210297), and hexane (B92381) for elution

  • Procedure:

    • Place an equimolar mixture of this compound (1 mmol), ethyl trifluoroacetoacetate (1 mmol), and CeCl₃·7H₂O (1 mmol) in a mortar.

    • Grind the mixture vigorously with a pestle at room temperature for 3-6 minutes.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Once complete, add ethyl acetate to the solid mixture and stir to dissolve the product.

    • Filter the mixture to remove the inorganic catalyst.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent. (Reported Yield: 95%).

Protocol 3: Domino Nitro Reduction-Friedländer Synthesis[8]
  • Materials:

    • 2-nitrobenzaldehyde (B1664092) (1 mmol)

    • Active methylene compound (e.g., ethyl acetoacetate, 1.1 mmol)

    • Iron powder (Fe, 3-4 mmol)

    • Glacial acetic acid (AcOH)

    • Round-bottom flask, magnetic stirrer, heating mantle

  • Procedure:

    • To a solution of the 2-nitrobenzaldehyde and the active methylene compound in glacial acetic acid, add iron powder in portions.

    • Heat the reaction mixture (e.g., to 110 °C) and stir for the required time (typically 1-3 hours), monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and pour it into ice water.

    • Neutralize the mixture with a base (e.g., aqueous ammonia (B1221849) or sodium bicarbonate).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

References

2-Aminonicotinaldehyde: A Superior Starting Material for the Synthesis of Nitrogen Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of starting materials is a critical factor that dictates the efficiency, sustainability, and overall success of a synthetic route. In the synthesis of nitrogen-containing heterocyclic compounds, particularly 1,8-naphthyridines, 2-Aminonicotinaldehyde has emerged as a highly advantageous precursor. This guide provides a comprehensive comparison of this compound with alternative starting materials, supported by experimental data, to justify its preferential use.

Executive Summary

This compound offers a unique combination of reactivity and structural features that make it an exceptional starting material for the synthesis of fused pyridine (B92270) ring systems. Its vicinal amino and aldehyde functionalities readily undergo cyclocondensation reactions, most notably the Friedländer annulation, with a variety of active methylene (B1212753) compounds. This reaction is characterized by high atom economy, often proceeding with excellent yields under mild and environmentally benign conditions. Alternative starting materials, such as 2-chloronicotinaldehyde (B135284) or various substituted 2-aminobenzaldehydes, while also useful in heterocyclic synthesis, often require harsher reaction conditions, multi-step procedures, or result in lower overall yields.

Performance Comparison

The primary advantage of this compound lies in its efficiency in the Friedländer synthesis of 1,8-naphthyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.[1][2] The reaction proceeds by the condensation of this compound with a compound containing a reactive α-methylene group, leading to the formation of a new pyridine ring fused to the initial pyridine ring.

While direct comparative studies with quantitative yield data for the synthesis of the exact same 1,8-naphthyridine (B1210474) derivatives from different starting materials are limited in the readily available literature, the consistently high yields reported for this compound under various green conditions strongly support its superiority.

Table 1: Synthesis of 2-Methyl-1,8-naphthyridine from this compound and Acetone (B3395972)

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Choline (B1196258) hydroxide (B78521) (1)H₂O50699[1]
NaOHH₂O50688[1]
KOHH₂O50684[1]

As shown in Table 1, the use of this compound with a green catalyst like choline hydroxide in water leads to a near-quantitative yield of 2-methyl-1,8-naphthyridine.[1] Even with traditional bases like NaOH and KOH, the yields remain very high.[1]

Table 2: Synthesis of Various 1,8-Naphthyridine Derivatives from this compound

Active Methylene CompoundCatalystConditionsYield (%)Reference
AcetoneCholine hydroxideH₂O, 50°C, 6h99[1]
Ethyl acetoacetate (B1235776)PiperidineSolvent-free, RT, 10 min90[3]
AcetylacetonePiperidineSolvent-free, RT, 5 min92[3]
PhenylacetonitrilePiperidineSolvent-free, RT, 15 min88[3]

Table 2 further illustrates the versatility and efficiency of this compound, reacting with a range of active methylene compounds to produce diverse 1,8-naphthyridine derivatives in excellent yields under mild, and often solvent-free, conditions.[3]

Justification for Use Over Alternatives

Higher Yields and Milder Reaction Conditions:

As evidenced by the data, reactions with this compound consistently produce high to excellent yields. Many of these syntheses can be conducted at moderate temperatures and in environmentally friendly solvents like water, or even under solvent-free conditions.[1][3]

Atom Economy and Green Chemistry:

The Friedländer synthesis using this compound is a prime example of an atom-economical reaction, where the majority of the atoms from the reactants are incorporated into the final product. The ability to perform these reactions in water or without a solvent further enhances its green chemistry profile.

Versatility:

This compound has been shown to react with a wide array of active methylene compounds, including ketones, β-ketoesters, and nitriles, allowing for the synthesis of a diverse library of substituted 1,8-naphthyridines.[3]

Comparison with 2-Chloronicotinaldehyde:

While 2-chloronicotinaldehyde can also be used to synthesize similar heterocyclic systems, it typically requires a nucleophilic substitution step to introduce a nitrogen-containing group, which can involve harsher conditions and additional synthetic steps. The direct use of this compound streamlines the process.

Comparison with Substituted 2-Aminobenzaldehydes:

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-1,8-naphthyridine in Water

Materials:

  • This compound

  • Acetone

  • Choline hydroxide solution (45 wt% in H₂O)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (0.5 mmol) in deionized water (1 mL).

  • Add acetone (1.5 mmol) to the solution.

  • Add choline hydroxide (1 mol%) to the reaction mixture.

  • Stir the mixture under a nitrogen atmosphere at 50°C for 6 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, the product can be isolated by simple workup procedures.

Protocol 2: Solvent-Free Synthesis of Ethyl 2-Methyl-1,8-naphthyridine-3-carboxylate

Materials:

  • This compound

  • Ethyl acetoacetate

  • Piperidine

Procedure:

  • In a mortar, combine this compound (1 mmol), ethyl acetoacetate (1 mmol), and a catalytic amount of piperidine.

  • Grind the mixture with a pestle at room temperature for 10 minutes.

  • The solid product obtained is then washed with water and filtered.

  • The crude product can be further purified by recrystallization.

Signaling Pathway and Experimental Workflow Diagrams

The 1,8-naphthyridine scaffold, readily synthesized from this compound, is a core component of many biologically active molecules. For instance, certain 1,8-naphthyridine derivatives have been shown to exhibit anti-inflammatory effects by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.

TLR4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates TRAF6 TRAF6 IRAKs->TRAF6 Activates TAK1 TAK1 TRAF6->TAK1 Activates IKK_complex IKK Complex TAK1->IKK_complex Phosphorylates IκB IκB IKK_complex->IκB Phosphorylates (leading to degradation) NF_κB NF-κB (p50/p65) IκB->NF_κB Inhibits NF_κB_nuc NF-κB NF_κB->NF_κB_nuc Translocates Naphthyridine 1,8-Naphthyridine Derivative Naphthyridine->IKK_complex Inhibits DNA DNA NF_κB_nuc->DNA Binds to promoter region Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes

Caption: Inhibition of the TLR4/MyD88/NF-κB signaling pathway by a 1,8-naphthyridine derivative.

Friedlander_Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification AminoAldehyde This compound Mixing Mixing with Catalyst (e.g., Choline Hydroxide) AminoAldehyde->Mixing ActiveMethylene Active Methylene Compound (e.g., Ketone) ActiveMethylene->Mixing Heating Heating (50°C) Mixing->Heating 6 hours Isolation Product Isolation (Filtration/Extraction) Heating->Isolation Purification Purification (Recrystallization) Isolation->Purification Product 1,8-Naphthyridine Derivative Purification->Product

Caption: General experimental workflow for the Friedländer synthesis of 1,8-naphthyridines.

Conclusion

This compound stands out as a superior starting material for the synthesis of 1,8-naphthyridines and related nitrogen heterocycles. The justification for its use is firmly rooted in the high to quantitative yields achieved through the Friedländer annulation, the mild and environmentally friendly reaction conditions that can be employed, and its versatility in reacting with a wide range of active methylene compounds. While other starting materials have their applications, the efficiency, atom economy, and green credentials of synthetic routes starting from this compound make it a highly recommended choice for researchers and professionals in the field of drug development and organic synthesis.

References

Safety Operating Guide

Proper Disposal of 2-Aminonicotinaldehyde: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2-aminonicotinaldehyde is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance with safety protocols and regulations. Adherence to these procedures will help safeguard laboratory personnel and the environment from potential hazards.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Understanding its primary hazards is the first step in safe handling and disposal.

GHS Hazard Classifications:

  • Skin Irritation (Category 2): Causes skin irritation.[1][2]

  • Eye Irritation (Category 2): Causes serious eye irritation.[1][2]

  • May cause respiratory irritation. [2]

Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles or a face shield.[1][2]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][2]

Quantitative Data Summary

No specific quantitative data for disposal, such as concentration thresholds or pH for neutralization, is readily available in the provided safety data sheets. Disposal procedures are primarily guided by regulatory compliance.

ParameterValue
GHS Hazard Codes H315, H319, H335
GHS Precautionary Codes P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P501

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be followed by trained laboratory personnel.

  • Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., weighing paper, contaminated gloves, pipette tips, and absorbent paper).

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Waste Container Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Indicate the associated hazards (e.g., "Irritant").

    • Ensure the date of waste accumulation is clearly marked on the label.

  • Temporary Storage:

    • Store the sealed waste container in a designated, secure hazardous waste accumulation area.

    • The storage area should be well-ventilated and away from incompatible materials.[2]

  • Final Disposal:

    • Disposal of this compound must be conducted through a licensed and approved hazardous waste disposal company.[1][3]

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

    • Do not attempt to dispose of this chemical down the drain or in regular trash.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Waste Generation (Unused chemical, contaminated materials) B->C D Segregate Waste into a Designated Container C->D E Label Container: 'Hazardous Waste' 'this compound' 'Irritant' Date D->E F Store in Secure Hazardous Waste Area E->F G Contact EHS for Pickup F->G H Final Disposal by Licensed Waste Company G->H I End: Proper Disposal Complete H->I

Caption: Workflow for the safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not replace the need to consult the specific Safety Data Sheet (SDS) for this compound and to follow all local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety (EHS) office for specific guidance on hazardous waste disposal.

References

Essential Safety and Operational Guide for Handling 2-Aminonicotinaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate and essential safety and logistical information for the use of 2-Aminonicotinaldehyde, including comprehensive personal protective equipment (PPE) recommendations, step-by-step operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that causes skin and serious eye irritation.[1] Some safety data sheets also indicate that it may cause respiratory irritation.[2] Therefore, adherence to stringent safety protocols is crucial.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Situation Required PPE Specifications & Best Practices
Handling Solid Compound Eye Protection, Protective Gloves, Lab Coat, Respiratory ProtectionEye Protection: Chemical safety goggles are required for protection against dust particles and potential splashes.[3] A face shield should be worn in addition to goggles when there is a significant splash hazard.[3] Protective Gloves: Disposable nitrile gloves are the minimum requirement.[3] Consider double-gloving for added protection.[3] Gloves should be changed immediately if contaminated.[3][4] Lab Coat: A buttoned lab coat should be worn to protect clothing and skin.[5] Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust.[2] If a fume hood is not available, a NIOSH-approved air-purifying respirator is necessary.[6]
Handling Solutions of the Compound Eye Protection, Protective Gloves, Lab CoatEye Protection: Chemical safety goggles are mandatory to protect against splashes.[3] Protective Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.[7] Ensure gloves are compatible with the solvent being used. Lab Coat: A buttoned lab coat provides a necessary barrier against spills.[5]
Emergency (Spill or Exposure) All PPE listed above, plus additional as neededIn case of a large spill, more extensive protective clothing may be required.[6] For skin contact, immediately wash the affected area with plenty of water.[1] If eye contact occurs, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[2] Seek medical attention if irritation persists.[1]

Operational Plan: Step-by-Step Guidance

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly closed container in a refrigerator (0-10°C).[1]

  • The product should be stored under an inert gas as it is air and heat sensitive.[1]

2. Preparation and Handling:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent dust dispersion.

  • Before handling, ensure all necessary PPE is donned correctly.

  • Weigh the solid compound carefully to minimize dust generation.

  • When preparing solutions, add the solid slowly to the solvent to avoid splashing.

3. During Use:

  • Avoid contact with skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the laboratory area.[8]

  • Wash hands thoroughly after handling the compound.[1][2][8]

4. Spill Management:

  • In the event of a spill, immediately evacuate non-essential personnel from the area.

  • Wearing appropriate PPE, carefully pick up and arrange for disposal without creating dust.

  • Prevent the spilled product from entering drains.

5. Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Entrust disposal to a licensed waste disposal company.

  • Contaminated packaging should be disposed of in the same manner as the product itself after being completely emptied.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Don PPE Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh Solid Weigh Solid Work in Fume Hood->Weigh Solid Prepare Solution Prepare Solution Weigh Solid->Prepare Solution Decontaminate Work Area Decontaminate Work Area Prepare Solution->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Remove PPE Remove PPE Dispose of Waste->Remove PPE Wash Hands Thoroughly Wash Hands Thoroughly Remove PPE->Wash Hands Thoroughly

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.